molecular formula C42H59N5O11S B12509273 Fmoc-Lys (biotin-PEG4)-OH

Fmoc-Lys (biotin-PEG4)-OH

Número de catálogo: B12509273
Peso molecular: 842.0 g/mol
Clave InChI: PNYHBAKBBQCIDX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fmoc-Lys (biotin-PEG4)-OH is a useful research compound. Its molecular formula is C42H59N5O11S and its molecular weight is 842.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C42H59N5O11S

Peso molecular

842.0 g/mol

Nombre IUPAC

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid

InChI

InChI=1S/C42H59N5O11S/c48-37(15-6-5-14-36-39-35(28-59-36)45-41(52)47-39)44-18-20-55-22-24-57-26-25-56-23-21-54-19-16-38(49)43-17-8-7-13-34(40(50)51)46-42(53)58-27-33-31-11-3-1-9-29(31)30-10-2-4-12-32(30)33/h1-4,9-12,33-36,39H,5-8,13-28H2,(H,43,49)(H,44,48)(H,46,53)(H,50,51)(H2,45,47,52)

Clave InChI

PNYHBAKBBQCIDX-UHFFFAOYSA-N

SMILES canónico

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Lys(biotin-PEG4)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-Lys(biotin-PEG4)-OH is a specialized amino acid derivative meticulously designed for applications in peptide synthesis and bioconjugation. This guide provides a comprehensive overview of its chemical properties, core applications, and detailed experimental protocols for its use. The molecule integrates three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a lysine backbone, and a biotin moiety linked via a polyethylene glycol (PEG) spacer. This unique structure makes it an invaluable tool for introducing a biotin label into synthetic peptides, enabling a wide range of biochemical and diagnostic applications.

The Fmoc group serves as a temporary protecting group for the alpha-amino group of lysine, which can be selectively removed under mild basic conditions, a cornerstone of solid-phase peptide synthesis (SPPS). The lysine residue provides the peptide backbone linkage. The biotin-PEG4 side chain allows for the highly specific and strong interaction with streptavidin and its analogues, facilitating affinity purification, immobilization, and detection of biotinylated peptides. The hydrophilic PEG4 spacer enhances the solubility of the resulting peptide and reduces steric hindrance, thereby improving the accessibility of the biotin tag for binding.[1][2] Beyond peptide labeling, Fmoc-Lys(biotin-PEG4)-OH also finds utility as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4]

Chemical Properties and Data

Fmoc-Lys(biotin-PEG4)-OH is a white to off-white solid powder. Its key chemical and physical properties are summarized in the tables below for easy reference.

PropertyValue
Chemical Name (2S)-27-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5,21-dioxo-1-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-9,12,15,18-tetraoxa-6,22-diazaoctacosan-28-oic acid[1]
Synonyms Fmoc-N-Lys-(PEG4-biotin)-OH-(acid), Fmoc-PEG-biotin acid[5][6]
Molecular Formula C₄₂H₅₉N₅O₁₁S
Molecular Weight 842.01 g/mol [7]
CAS Number 1334172-64-3
Appearance White to off-white solid powder[8]
Purity Typically ≥95% (HPLC)[1]
Solubility Soluble in water due to the hydrophilic PEG4 spacer.[6] For peptide synthesis, it is soluble in organic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). Solubility in DMF can be enhanced with the addition of a base such as Diisopropylethylamine (DIPEA).[9][10] A 0.1 M solution in NMP can be prepared with heating to 40°C.[9]
Storage Conditions For long-term storage, it is recommended to store the powder at -20°C in a tightly sealed container, protected from light and moisture.[11][12] For short-term storage, 2-8°C is acceptable.[11] Before use, the container should be allowed to warm to room temperature to prevent moisture condensation.[1] Stock solutions can be prepared in dry solvents and stored at -20°C for several days.[13]

Core Applications

The primary applications of Fmoc-Lys(biotin-PEG4)-OH stem from its ability to incorporate a biotin-PEG linker into a peptide sequence during solid-phase peptide synthesis.

  • Biotinylation of Peptides: The most common application is the synthesis of biotin-labeled peptides. These peptides are widely used in various biological assays, including:

    • Affinity Purification: Biotinylated peptides can be used to isolate and purify binding partners from complex biological mixtures using streptavidin-coated resins.

    • Immunoassays: They serve as capture or detection reagents in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays.

    • Cellular Imaging and Localization Studies: When conjugated with a fluorescently labeled streptavidin, biotinylated peptides can be used to visualize and track their localization within cells.

    • Pull-Down Assays: To identify and study protein-protein interactions.[1]

  • PROTAC Synthesis: Fmoc-Lys(biotin-PEG4)-OH can be utilized as a linker in the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. In this context, the biotin moiety can be used as a handle for purification or detection of the PROTAC molecule.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of Fmoc-Lys(biotin-PEG4)-OH into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Resin Preparation and Swelling
  • Resin Selection: Choose a suitable solid support based on the desired C-terminal functionality of the peptide (e.g., Rink amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).[3]

  • Resin Swelling: Place the desired amount of resin in a reaction vessel. Add a suitable solvent, such as DMF, to swell the resin for at least 30 minutes.[8]

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[8]

  • Deprotection Reaction:

    • Drain the swelling solvent from the resin.

    • Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture for 5-10 minutes.

    • Drain the deprotection solution.

    • Repeat the treatment with fresh 20% piperidine/DMF for another 5-10 minutes to ensure complete deprotection.[8]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[8]

Coupling of Fmoc-Lys(biotin-PEG4)-OH

This protocol describes the activation and coupling of Fmoc-Lys(biotin-PEG4)-OH to the deprotected N-terminus of the peptide-resin.

  • Activation Solution Preparation:

    • Dissolve Fmoc-Lys(biotin-PEG4)-OH (typically 2-4 equivalents relative to the resin loading) in DMF. If solubility is an issue, a small amount of DMSO can be added.[10]

    • Add a coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (e.g., 1.9 equivalents), and a base, such as DIPEA (e.g., 4 equivalents), to the amino acid solution.[14] Other common coupling reagents include HATU and TBTU.

    • Pre-activate the mixture by stirring for a few minutes at room temperature.[14]

  • Coupling Reaction:

    • Add the activated Fmoc-Lys(biotin-PEG4)-OH solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The coupling time may need to be extended for difficult sequences.[15]

  • Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[8]

  • Monitoring Coupling Completion (Optional but Recommended):

    • Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.[16]

Peptide Chain Elongation

Repeat the Fmoc deprotection (Section 3.2) and coupling (Section 3.3 with the next desired Fmoc-amino acid) steps until the desired peptide sequence is assembled.

Final Fmoc Deprotection

After the last amino acid has been coupled, perform a final Fmoc deprotection as described in Section 3.2.

Cleavage from Resin and Side-Chain Deprotection

This final step cleaves the synthesized peptide from the solid support and removes the permanent side-chain protecting groups.

  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.[7]

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard and widely used cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. For many peptides, a simpler mixture of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5) is sufficient.[4][7]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in a fume hood (approximately 10 mL per gram of resin).[8]

    • Agitate the mixture at room temperature for 2-3 hours.[15]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[8]

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.[8]

    • Dry the crude peptide under vacuum.

Visualizations

Molecular Structure of Fmoc-Lys(biotin-PEG4)-OH

Fmoc-Lys(biotin-PEG4)-OH cluster_Fmoc Fmoc Group cluster_Lys Lysine cluster_PEG4 PEG4 Spacer cluster_Biotin Biotin Fmoc Fmoc alpha_amino α-Amino Fmoc->alpha_amino protects Lys Lys epsilon_amino ε-Amino Lys->epsilon_amino carboxyl Carboxyl Lys->carboxyl PEG4 PEG4 Biotin Biotin PEG4->Biotin alpha_amino->Lys epsilon_amino->PEG4 links

Caption: Functional components of Fmoc-Lys(biotin-PEG4)-OH.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing Washing (DMF) deprotection->washing Wash coupling Amino Acid Coupling (e.g., with HBTU/DIPEA) coupling->washing Wash washing->coupling cycle Repeat for Each Amino Acid washing->cycle cycle->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection cycle->final_deprotection Final Amino Acid cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., Reagent K) final_deprotection->cleavage end Purified Peptide cleavage->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Logical Relationship in PROTAC Synthesis

PROTAC_Synthesis cluster_components PROTAC Components cluster_synthesis Synthesis Steps poi_ligand Protein of Interest (POI) Ligand coupling1 Couple POI Ligand poi_ligand->coupling1 e3_ligand E3 Ligase Ligand coupling2 Couple E3 Ligase Ligand e3_ligand->coupling2 linker Fmoc-Lys(biotin-PEG4)-OH (as Linker Precursor) deprotection Fmoc Deprotection linker->deprotection deprotection->coupling1 deprotection2 Biotin as handle or further modification coupling1->deprotection2 deprotection2->coupling2 protac Final PROTAC coupling2->protac

Caption: Logical workflow for utilizing Fmoc-Lys(biotin-PEG4)-OH in PROTAC synthesis.

References

An In-depth Technical Guide to Fmoc-Lys(biotin-PEG4)-OH: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of Fmoc-Lys(biotin-PEG4)-OH. Detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS) and subsequent affinity purification are provided, along with graphical representations of these workflows.

Core Concepts: Structure and Properties

Fmoc-Lys(biotin-PEG4)-OH is a lysine derivative strategically designed for the incorporation of a biotin label into synthetic peptides and other molecules. Its structure features three key components:

  • Fmoc (Fluorenylmethyloxycarbonyl) Group: A base-labile protecting group on the α-amino group of lysine, enabling its use in standard Fmoc-based solid-phase peptide synthesis.[1]

  • Biotin: A high-affinity ligand for streptavidin and avidin, facilitating robust purification, immobilization, and detection of the labeled molecule.[1]

  • PEG4 (Polyethylene Glycol) Spacer: A four-unit polyethylene glycol linker that enhances solubility, reduces steric hindrance, and improves the accessibility of the biotin moiety for binding to streptavidin.[1]

The strategic placement of the biotin-PEG4 moiety on the ε-amino group of the lysine side chain allows for the site-specific incorporation of the biotin label within a peptide sequence.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Fmoc-Lys(biotin-PEG4)-OH.

PropertyValueReference(s)
Molecular Formula C₄₂H₅₉N₅O₁₁S[2]
Molecular Weight 842.0 g/mol [2]
CAS Number 1334172-64-3[2]
Appearance White to off-white solid[3]
Purity Typically ≥95%[1]
Solubility Soluble in DMF and DMSO[4]
Storage Conditions Store at -20°C for long-term stability[2]

Key Applications in Research and Drug Development

Fmoc-Lys(biotin-PEG4)-OH is a versatile tool with broad applications in chemical biology, proteomics, and drug discovery.

  • Peptide Synthesis: It is primarily used to incorporate a biotin tag at a specific site within a peptide sequence during Fmoc-SPPS.[1]

  • Affinity Capture and Purification: Biotinylated peptides can be efficiently captured and purified from complex mixtures using streptavidin-functionalized resins or beads.[1] This is invaluable for isolating synthetic peptides, as well as for pull-down assays to identify protein-peptide interactions.

  • Probe Development: The biotin tag serves as a handle for the development of chemical probes for use in various biological assays, including immunoassays, fluorescence imaging, and surface plasmon resonance (SPR).[1]

  • PROTAC (Proteolysis Targeting Chimera) Technology: This molecule can be used as a biotin-labeled linker in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[3][4]

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of Fmoc-Lys(biotin-PEG4)-OH into a peptide sequence via Fmoc-SPPS and the subsequent affinity purification of the biotinylated peptide.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual steps for incorporating Fmoc-Lys(biotin-PEG4)-OH into a peptide chain on a solid support. The process involves iterative cycles of deprotection and coupling.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Lys(biotin-PEG4)-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (or Fmoc-Lys(biotin-PEG4)-OH) (3 equivalents) and HBTU/HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • To monitor the coupling reaction, perform a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide pellet under vacuum.

Affinity Purification of Biotinylated Peptide

This protocol describes the purification of the synthesized biotinylated peptide using streptavidin-conjugated magnetic beads.

Materials:

  • Crude biotinylated peptide

  • Streptavidin magnetic beads

  • Binding/Wash Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or a solution containing a high concentration of free biotin)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Magnetic separation rack

Procedure:

  • Bead Equilibration:

    • Resuspend the streptavidin magnetic beads in the vial.[5]

    • Transfer the desired volume of beads to a microcentrifuge tube.[5]

    • Place the tube on a magnetic rack to pellet the beads and discard the supernatant.[5]

    • Add Binding/Wash Buffer to the beads, vortex briefly, and repeat the magnetic separation and supernatant removal. Repeat this wash step twice.[5]

  • Peptide Binding:

    • Dissolve the crude biotinylated peptide in Binding/Wash Buffer.

    • Add the peptide solution to the equilibrated streptavidin beads.

    • Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.

  • Washing:

    • Place the tube on the magnetic rack and discard the supernatant.

    • Add Binding/Wash Buffer, vortex, and separate the beads again.

    • Repeat the wash step at least three times to remove non-specifically bound impurities.

  • Elution:

    • Add the Elution Buffer to the beads and incubate for 5-10 minutes with gentle agitation.

    • Place the tube on the magnetic rack and collect the supernatant containing the purified peptide.

    • Immediately neutralize the eluate by adding Neutralization Buffer if an acidic elution buffer was used.

  • Analysis: Analyze the purity of the eluted peptide using methods such as HPLC and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

sps_workflow cluster_end resin Resin Swelling (DMF) deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 wash1 Wash (DMF, DCM) deprotection1->wash1 coupling Amino Acid Coupling (HBTU/HATU, DIPEA) deprotection2 Final Fmoc Deprotection coupling->deprotection2 loop_start coupling->loop_start wash1->coupling cleavage Cleavage & Deprotection (TFA Cocktail) deprotection2->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation peptide Purified Peptide precipitation->peptide loop_start->deprotection1 Repeat for each amino acid loop_end affinity_purification_workflow bead_prep Bead Equilibration (Wash with Binding Buffer) binding Peptide Binding (Incubate crude peptide with beads) bead_prep->binding wash Washing (Remove non-specific binders) binding->wash elution Elution (Release peptide from beads) wash->elution neutralization Neutralization (If using acidic elution) elution->neutralization analysis Purity Analysis (HPLC, Mass Spec) neutralization->analysis

References

A Comprehensive Technical Guide to Fmoc-Protected Amino Acids for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theory and practice of using 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids in solid-phase peptide synthesis (SPPS). It covers the core principles of the Fmoc strategy, detailed experimental protocols for key stages of peptide synthesis, and quantitative data to inform methodological choices.

Introduction to the Fmoc Protecting Group in Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis, a technique that revolutionized the chemical synthesis of peptides.[1] Introduced by Carpino and Han, the Fmoc group offers a mild and efficient method for the temporary protection of the α-amino group of amino acids.[] This protection is crucial to prevent self-polymerization and ensure the sequential addition of amino acids in the desired order.[]

The Fmoc strategy is characterized by its orthogonality, where the base-labile Fmoc group can be selectively removed without affecting the acid-labile protecting groups typically used for the amino acid side chains.[3] This allows for the synthesis of complex peptides with a high degree of purity and yield.[1] Key advantages of the Fmoc approach include:

  • Mild Deprotection Conditions: The Fmoc group is removed with a weak base, typically a solution of piperidine in a polar aprotic solvent, which preserves the integrity of acid-sensitive functionalities on the peptide and the solid support.

  • Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups, enabling selective deprotection and chain elongation.[3]

  • UV Monitoring: The fluorenyl moiety of the Fmoc group has a strong UV absorbance, which can be used for real-time monitoring of the deprotection step.

The Chemistry of Fmoc Protection and Deprotection

The utility of the Fmoc group lies in its unique chemical properties, which allow for its facile introduction and subsequent removal under specific, mild conditions.

Synthesis of Fmoc-Amino Acids

Fmoc-protected amino acids are synthesized by reacting a free amino acid with an Fmoc-donating reagent under basic conditions. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). Fmoc-OSu is often preferred due to its greater stability and reduced potential for side reactions.[3]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis and proceeds via a β-elimination mechanism.[] A base, most commonly a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring.[3] This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine as a carbamic acid, which subsequently decarboxylates to yield the deprotected amino group and carbon dioxide. The reactive DBF is trapped by the excess amine in the deprotection solution to form a stable adduct.[3]

Quantitative Data in Fmoc-SPPS

The efficiency of each step in solid-phase peptide synthesis is crucial for the overall yield and purity of the final peptide. The following tables provide a summary of key quantitative data related to Fmoc deprotection and coupling efficiency.

Table 1: Half-lives for Fmoc-Val-OH Deprotection with Various Amine Bases in DMF
Amine BaseConcentrationHalf-life
Piperidine20%Seconds
Morpholine20%Seconds
Diethylamine20%Hours
Triethylamine20%Hours

This table compares the deprotection rates of Fmoc-ValOH with different amine bases, highlighting the rapid kinetics of piperidine and morpholine.[3]

Table 2: Representative Crude Peptide Purity with Different Coupling Reagents
Coupling ReagentPeptide 1: GHRP-6 (%)Peptide 2: 65-74ACP (%)
COMU90.8479.00
HCTU89.1579.57
HATU89.0183.63
PyBOP78.5270.27
HBTU88.23Not Reported

This table, adapted from a comparative study, shows the crude purity of two different peptides synthesized using various common coupling reagents, demonstrating that the choice of reagent can significantly impact the outcome.[4]

Experimental Protocols

The following sections provide detailed methodologies for the key stages of Fmoc-based solid-phase peptide synthesis.

Protocol for the Synthesis of an Fmoc-Amino Acid

This protocol describes a general procedure for the protection of an amino acid with an Fmoc group using Fmoc-OSu.

Materials:

  • Amino Acid (1.0 equivalent)

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equivalents)

  • 10% Aqueous Sodium Carbonate Solution or a mixture of Dioxane and Aqueous Sodium Bicarbonate

  • Dioxane or Acetone

  • Dilute Hydrochloric Acid

  • Deionized Water

  • Diethyl Ether

Procedure:

  • Dissolution of Amino Acid: Dissolve the amino acid in the chosen basic solution.

  • Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidification: Cool the aqueous layer and acidify to pH 2-3 with dilute hydrochloric acid to precipitate the Fmoc-amino acid.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol for a Standard Fmoc-SPPS Coupling Cycle

This protocol outlines the iterative steps of deprotection and coupling for elongating the peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Fmoc-amino acid (3-5 equivalents)

  • Coupling reagent (e.g., HATU, HBTU) (3-5 equivalents)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA) (6-10 equivalents)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.[5]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution and agitate for 3-5 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for 10-20 minutes.[1]

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid and the coupling reagent in DMF. Add the base (DIEA) and allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.[1]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[6]

Protocol for Peptide Cleavage from Wang Resin

This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups.

Materials:

  • Peptide-loaded Wang resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)[1]

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in the coupling cycle protocol.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Agitate the mixture at room temperature for 1-3 hours.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the peptide.

    • Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[7]

  • Isolation and Drying:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether.

    • Dry the peptide pellet under vacuum.

Visualizing Key Processes in Fmoc-SPPS

Diagrams generated using Graphviz provide a clear visual representation of the workflows and mechanisms involved in Fmoc-based peptide synthesis.

Fmoc_SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No (Sequence Complete) Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation & Isolation Cleavage->Precipitation End End: Purified Peptide Precipitation->End Fmoc_Deprotection_Mechanism cluster_0 Fmoc-NH-Peptide-Resin + Piperidine Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction (β-Elimination) Piperidine1 Piperidine Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion DBF Dibenzofulvene (DBF) Carbanion->DBF Carbamic_Acid Unstable Carbamic Acid Carbanion->Carbamic_Acid DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct Free_Amine H2N-Peptide-Resin Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Piperidine2 Piperidine Piperidine2->DBF_Adduct Fmoc_Amino_Acid_Structure cluster_Fmoc Fmoc Group cluster_AminoAcid Amino Acid Fluorenyl Fluorenyl Ring System Methoxycarbonyl Methoxycarbonyl Alpha_Amino α-Amino Group Methoxycarbonyl->Alpha_Amino Covalent Bond (Carbamate Linkage) Carboxyl Carboxyl Group Side_Chain Side Chain (R)

References

Role of biotin-PEG linkers in protein research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Biotin-PEG Linkers in Protein Research

Introduction

In the landscape of modern life sciences and drug development, the ability to specifically label, purify, and target biomolecules is paramount.[1] Biotin-PEG linkers have emerged as indispensable tools, offering a powerful combination of the highly specific and robust biotin-avidin interaction with the advantageous physicochemical properties of polyethylene glycol (PEG).[1] This technical guide provides an in-depth exploration of the core applications of biotin-PEG linkers, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles, provide detailed experimental methodologies, present quantitative data for comparative analysis, and visualize complex workflows to facilitate a comprehensive understanding of this versatile technology.[1]

Core Concepts: The Synergy of Biotin and PEG

The utility of biotin-PEG linkers stems from the synergistic effect of their two key components.[1][2]

  • Biotin: A small vitamin that exhibits an extraordinarily high affinity for the proteins avidin and streptavidin. This non-covalent interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), making it a near-irreversible bond ideal for specific and sensitive detection, immobilization, and purification strategies.[1][2][3]

  • Polyethylene Glycol (PEG) Spacer: A hydrophilic and flexible polymer that confers several crucial advantages. It enhances the water solubility of biotinylated molecules, reduces aggregation, and minimizes non-specific binding.[1][4] Furthermore, the PEG linker acts as a flexible spacer arm, minimizing steric hindrance and ensuring that the biotin moiety is accessible for efficient binding to avidin or streptavidin.[2][5]

The general structure consists of a biotin head group, a PEG chain of varying length, and a reactive terminal group (e.g., NHS ester, Maleimide, Amine, Carboxylic acid) for conjugation to proteins, peptides, drugs, or nanoparticles.[3][6]

Key Applications in Protein Research

The unique properties of biotin-PEG linkers have led to their widespread adoption in numerous applications, including targeted drug delivery, protein purification, immunoassays, and surface-based interaction analysis.[7]

Targeted Drug Delivery

Biotin-PEG linkers are instrumental in developing targeted drug delivery systems, enabling the specific delivery of therapeutic payloads to diseased cells, particularly cancer cells that often overexpress biotin receptors.[1][8] This strategy enhances therapeutic efficacy while minimizing off-target toxicity.[1]

Mechanism of Action: The primary mechanism is receptor-mediated endocytosis. The biotin moiety of the conjugate binds to biotin receptors on the cell surface, triggering the internalization of the receptor-ligand complex.[8]

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Drug Biotin-PEG-Drug Conjugate Receptor Biotin Receptor Drug->Receptor Binding Endosome Endosome Receptor->Endosome Clathrin-mediated endocytosis Binding 1. Binding Internalization 2. Internalization ReleasedDrug Released Drug -> Therapeutic Effect Endosome->ReleasedDrug pH change or enzymatic cleavage Release 3. Drug Release

Caption: Receptor-mediated endocytosis of a biotin-PEGylated therapeutic agent.

Applications include:

  • Antibody-Drug Conjugates (ADCs): Biotinylation reagents are used in the conjugation and purification of ADCs, which selectively deliver cytotoxic drugs to cancer cells.[]

  • PROTACs (Proteolysis Targeting Chimeras): Biotin-PEG linkers are used in the synthesis of PROTACs, which are designed to harness the cell's ubiquitin-proteasome system to degrade specific target proteins.[7][10][11]

  • Nanoparticle-based Therapies: Biotin-PEG can be conjugated to nanoparticles or liposomes to facilitate targeted delivery to tumor tissues.[3][6]

The length of the PEG spacer can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug conjugate.

Molecule PEG Size (kDa) Half-life (Native) Half-life (PEGylated) Fold Increase
G-CSF20~3.5 hours~15-80 hours~4 - 23
Recombinant IL-220 (branched)~10 minutes>8 hours>48
Affibody-MMAE Conjugate419.6 min49.2 min2.5
Affibody-MMAE Conjugate1019.6 min219.0 min11.2
Table adapted from BenchChem data.[2]
ADC Target & Payload PEG Linker Length In Vitro Cytotoxicity (IC50) Key Observation
HER2-Affibody-MMAENo PEGBaselineShort half-life limits efficacy.
HER2-Affibody-MMAE4 kDa6.5-fold higher than no PEGIncreased half-life improves tumor inhibition.
HER2-Affibody-MMAE10 kDa22.5-fold higher than no PEGBest therapeutic outcome in vivo.
Trastuzumab-DM1PEG6 vs. PEG2617-fold higher with PEG26Longer PEG spacer significantly reduced in vitro potency.
Table adapted from BenchChem data.[2]

This protocol describes the preparation of drug-loaded, biotin-targeted nanoparticles using an oil-in-water emulsion solvent evaporation method.[8]

  • Organic Phase Preparation: Dissolve PLGA, PLGA-PEG-Biotin, and the desired drug in Dichloromethane (DCM) to form the organic phase. The ratio of PLGA to PLGA-PEG-Biotin can be varied to control the surface biotin density.[8]

  • Aqueous Phase Preparation: Prepare an aqueous solution of polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase to the aqueous PVA solution and emulsify the mixture using a probe sonicator on ice to form an oil-in-water emulsion.[8]

  • Solvent Evaporation: Stir the emulsion at room temperature overnight to allow for the evaporation of DCM, which results in the formation of solid nanoparticles.[8]

  • Purification: Wash the nanoparticles repeatedly by centrifugation and resuspension in deionized water to remove excess PVA and unencapsulated drug.

  • Characterization: Analyze the nanoparticles for size, surface charge, drug loading efficiency, and biotin conjugation.

Protein Purification and Immobilization

The high-affinity interaction between biotin and streptavidin/avidin is widely exploited for the purification of biotinylated proteins and their complexes using affinity chromatography.[1] Biotin-PEG linkers facilitate this process by ensuring efficient binding of the tagged protein to the affinity matrix.[1]

G Start Protein Solution Biotinylation 1. Biotinylation (e.g., with NHS-PEG-Biotin) Start->Biotinylation Purified_Biotinylated Biotinylated Protein Mixture Biotinylation->Purified_Biotinylated Affinity_Column 2. Binding Streptavidin-Agarose Column Purified_Biotinylated->Affinity_Column Wash 3. Wash Remove non-specific binders Affinity_Column->Wash Elution 4. Elution (e.g., competitive biotin or low pH) Wash->Elution End Purified Protein Elution->End

Caption: General workflow for the affinity purification of a biotin-PEGylated protein.[1]

This protocol provides a general workflow for the affinity purification of a protein biotinylated with an NHS-PEG-Biotin linker.[1]

  • Protein Biotinylation: Covalently attach the biotin-PEG linker to the protein of interest (see protocol in the next section). Remove excess, unreacted biotin-PEG linker using a desalting column.

  • Resin Equilibration: Equilibrate streptavidin-agarose beads with a suitable binding buffer (e.g., PBS, pH 7.4).

  • Binding: Incubate the biotinylated protein solution with the equilibrated streptavidin beads (e.g., for 1-2 hours at 4°C with gentle mixing) to allow the biotinylated protein to bind to the resin.

  • Washing: Wash the beads extensively with the binding buffer to remove non-specifically bound proteins. Typically, 5-10 column volumes are used.

  • Elution: Elute the bound protein from the resin. This is challenging due to the strong interaction. Methods include:

    • Competitive Elution: Using a high concentration of free biotin. This is often slow and may not be fully effective.

    • Denaturing Elution: Using harsh conditions like low pH (e.g., 0.1 M glycine, pH 2.8) or denaturants (e.g., SDS-PAGE loading buffer).

  • Analysis and Buffer Exchange: Analyze the eluted fractions by SDS-PAGE and Western blotting. If a harsh elution buffer was used, the purified protein may need to be refolded and buffer-exchanged into a suitable storage buffer using dialysis or desalting columns.[1]

Immunoassays and Diagnostics

Biotin-PEG linkers are widely used in various immunoassay formats, such as ELISA (Enzyme-Linked Immunosorbent Assay), to enhance detection sensitivity and specificity.[1] Biotinylating detection antibodies allows for a powerful signal amplification strategy through the use of streptavidin-enzyme conjugates (e.g., streptavidin-HRP).[1][2]

G Plate Solid Phase (Microplate Well) CaptureAb Capture Antibody Plate->CaptureAb Antigen Target Antigen CaptureAb->Antigen DetectionAb Biotin-PEG-Detection Ab Antigen->DetectionAb Streptavidin Streptavidin-Enzyme Conjugate DetectionAb->Streptavidin Substrate Substrate -> Colored Product Streptavidin->Substrate

Caption: Signal amplification in ELISA using a biotin-PEGylated detection antibody.

This protocol describes a typical sandwich ELISA for the quantification of an antigen.[2]

  • Coating: Coat a 96-well microplate with a capture antibody specific for the target antigen. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature to allow the antigen to bind to the capture antibody.

  • Detection Antibody: Wash the plate and add the biotin-PEGylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-Enzyme Conjugate: Wash the plate and add a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30-60 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a suitable substrate (e.g., TMB for HRP). A color change will occur.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of antigen in the sample.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions.[12] A common and robust strategy involves immobilizing a biotinylated ligand onto a streptavidin-coated sensor chip.[13][14] The use of a biotin-PEG linker is advantageous as the maleimide group allows for site-specific attachment to cysteine residues, ensuring a homogenous orientation, while the PEG spacer minimizes steric hindrance and improves accessibility for binding.[12]

The choice of biotinylation reagent impacts SPR data quality.

Biotinylation Reagent Description Binding Capacity Non-Specific Binding Signal-to-Noise Ratio Use Case
Biotin-PEG4-NHS EsterAmine-reactive with a hydrophilic 4-unit PEG spacer.HighLowHighIdeal for proteins. PEG improves solubility and reduces steric hindrance.
NHS-BiotinAmine-reactive with a short hydrocarbon spacer.Moderate to HighModerateModerateA standard, cost-effective option. May have higher non-specific binding.
Table adapted from BenchChem data.[13]

This protocol describes the site-specific biotinylation of a protein containing a free cysteine residue using Biotin-PEG-Maleimide.[12]

  • Protein Preparation: Dissolve the protein to be labeled in a suitable reaction buffer (e.g., PBS, pH 7.0-7.5) to a final concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds with TCEP and remove excess TCEP using a desalting column.[12]

  • Linker Preparation: Immediately before use, dissolve the Biotin-PEG-Maleimide in anhydrous DMF or DMSO to a final concentration of 10 mM.[12]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG-Maleimide stock solution to the protein solution. Gently mix and incubate the reaction at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light.[12]

  • Removal of Excess Linker: Remove unreacted Biotin-PEG-Maleimide by size exclusion chromatography (e.g., a desalting column) or dialysis.

  • Confirmation of Biotinylation: Confirm the success of the biotinylation reaction using methods such as a HABA assay or a streptavidin gel-shift assay on SDS-PAGE.[5]

  • SPR Immobilization: The purified biotinylated protein is now ready for immobilization on a streptavidin-coated SPR sensor chip for interaction analysis.

G Prep 1. Prepare Biotin-PEG-Ligand Immobilize 2. Immobilize Ligand on Streptavidin Sensor Chip Prep->Immobilize Inject 3. Inject Analyte (Binding Phase) Immobilize->Inject Dissociate 4. Inject Buffer (Dissociation Phase) Inject->Dissociate Regenerate 5. Regenerate Surface Dissociate->Regenerate Analyze 6. Analyze Sensorgram (Determine ka, kd, KD) Regenerate->Analyze

Caption: Sequential steps of an SPR experiment using a biotinylated ligand.[13]

Conclusion

Biotin-PEG linkers are remarkably versatile and powerful tools that have found widespread application across various disciplines in life science research and drug development.[1] Their unique ability to combine the high-specificity of the biotin-avidin interaction with the beneficial properties of PEG has enabled significant advancements in targeted drug delivery, protein purification, immunoassays, and the study of biomolecular interactions.[1] By understanding the underlying principles, carefully selecting the appropriate linker, and optimizing experimental protocols, researchers can significantly enhance the performance and reliability of their experiments, paving the way for new discoveries and therapeutic innovations.[7]

References

An In-depth Technical Guide to Fmoc-Lys(biotin-PEG4)-OH for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-Lys(biotin-PEG4)-OH is a versatile chemical tool widely employed in the fields of chemical biology, drug discovery, and proteomics. This lysine derivative is strategically modified with three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine, a biotin molecule, and a polyethylene glycol (PEG) spacer. This unique combination of features makes it an invaluable building block for the synthesis of biotinylated peptides and as a flexible linker in the construction of Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of Fmoc-Lys(biotin-PEG4)-OH, including its core properties, detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS) and PROTAC assembly, and methods for the purification and analysis of the resulting conjugates.

Core Properties and Structure

Fmoc-Lys(biotin-PEG4)-OH is an Fmoc-protected lysine derivative where the ε-amino group is acylated with a biotin-PEG4 moiety.[1] The Fmoc group provides a base-labile protecting group for the α-amino functionality, making it fully compatible with standard Fmoc-based solid-phase peptide synthesis strategies.[1] The biotin tag serves as a high-affinity handle for interaction with streptavidin, avidin, and their derivatives, enabling a wide range of applications such as affinity purification, immobilization, and detection.[2] The tetra-polyethylene glycol (PEG4) spacer is a hydrophilic linker that enhances the solubility and bioavailability of the resulting peptide or PROTAC, while also providing spatial separation between the biotin tag and the attached molecule to minimize steric hindrance.[1][3]

Chemical Structure:

Physicochemical Properties:

PropertyValueReference
Molecular Formula C42H59N5O11S[3]
Molecular Weight 842.01 g/mol [3]
Appearance White to off-white solid[3]
Purity Typically ≥95%[1]
Solubility Soluble in DMF, DMSO, and NMP[4]
Storage Store at -20°C, desiccated[3]

Applications in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Lys(biotin-PEG4)-OH is in the site-specific incorporation of a biotin-PEGylated lysine residue into a synthetic peptide sequence. This is achieved through standard Fmoc-based solid-phase peptide synthesis protocols.

Experimental Protocol: Incorporation of Fmoc-Lys(biotin-PEG4)-OH into a Peptide Sequence

This protocol outlines the manual steps for coupling Fmoc-Lys(biotin-PEG4)-OH to a growing peptide chain on a solid support.

Materials:

  • Peptide synthesis resin (e.g., Rink Amide resin) with the N-terminal Fmoc group removed

  • Fmoc-Lys(biotin-PEG4)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Solvent (e.g., DMF, NMP)

  • Washing solvent (e.g., DMF, DCM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Coupling:

    • In a separate vial, dissolve Fmoc-Lys(biotin-PEG4)-OH (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.[5]

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.[5]

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Confirmation of Coupling (Optional): Perform a Kaiser test to ensure complete coupling. A negative result (yellow beads) indicates a successful reaction.

  • Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the sequence.

Quantitative Parameters for Coupling:

ParameterRecommended Range
Fmoc-Lys(biotin-PEG4)-OH Equivalents 3 - 5
Coupling Reagent Equivalents (e.g., HBTU) 3 - 5
Base Equivalents (e.g., DIPEA) 6 - 10
Coupling Time 1 - 2 hours
Workflow for Biotinylated Peptide Synthesis

The following diagram illustrates the general workflow for synthesizing a biotinylated peptide using Fmoc-Lys(biotin-PEG4)-OH.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling1 Couple First Fmoc-Amino Acid Wash1->Coupling1 Wash2 Wash Coupling1->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Wash3 Wash Deprotection2->Wash3 Coupling_Biotin Couple Fmoc-Lys(biotin-PEG4)-OH Wash3->Coupling_Biotin Wash4 Wash Coupling_Biotin->Wash4 Deprotection3 Fmoc Deprotection Wash4->Deprotection3 Wash5 Wash Deprotection3->Wash5 Coupling_Final Couple Final Fmoc-Amino Acid Wash5->Coupling_Final Wash6 Wash Coupling_Final->Wash6 Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Wash6->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis of a Biotinylated Peptide.

Applications in PROTAC Synthesis

Fmoc-Lys(biotin-PEG4)-OH can also be utilized as a component of the linker in the synthesis of PROTACs. In this context, the biotin moiety can serve as a handle for purification or as a point of attachment for one of the PROTAC ligands, while the Fmoc-protected amine and the carboxylic acid provide orthogonal handles for conjugation.

Experimental Protocol: Synthesis of a PROTAC using a Biotin-PEG4 Linker

This protocol provides a general strategy for constructing a PROTAC where the biotin-PEG4 moiety is part of the linker. This example assumes the warhead is attached to the carboxylic acid of the lysine and the E3 ligase ligand is attached to the deprotected α-amine.

Materials:

  • Fmoc-Lys(biotin-PEG4)-OH

  • Warhead with a free amine group

  • E3 ligase ligand with a carboxylic acid group

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Purification supplies (e.g., silica gel, HPLC columns)

Procedure:

  • Coupling of Warhead:

    • Dissolve Fmoc-Lys(biotin-PEG4)-OH, the amine-containing warhead (1.1 equivalents), HATU (1.2 equivalents), and HOBt (1.2 equivalents) in DMF.

    • Add DIPEA (3 equivalents) and stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by flash chromatography.

  • Fmoc Deprotection:

    • Dissolve the product from step 1 in 20% piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Remove the solvent under reduced pressure to yield the deprotected amine.

  • Coupling of E3 Ligase Ligand:

    • In a separate flask, activate the carboxylic acid of the E3 ligase ligand with HATU (1.2 equivalents) and DIPEA (3 equivalents) in DMF for 15 minutes.[6]

    • Add a solution of the deprotected amine from step 2 to the activated E3 ligase ligand.

    • Stir the reaction at room temperature overnight.[7]

    • Monitor the reaction by LC-MS.

  • Purification:

    • Perform an aqueous workup and purify the final PROTAC by preparative HPLC.

Workflow for PROTAC Synthesis

The following diagram illustrates a representative workflow for the synthesis of a PROTAC utilizing a biotin-PEG4 linker.

PROTAC_Synthesis_Workflow Start Fmoc-Lys(biotin-PEG4)-OH Couple_Warhead Couple Warhead (Amine-reactive) Start->Couple_Warhead Purify1 Purification Couple_Warhead->Purify1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Purify1->Deprotect Couple_E3 Couple E3 Ligase Ligand (Carboxylic acid-reactive) Deprotect->Couple_E3 Purify2 Final Purification (Preparative HPLC) Couple_E3->Purify2 Analyze Characterization (HRMS, NMR) Purify2->Analyze

Caption: General Workflow for the Synthesis of a PROTAC with a Biotin-PEG4 Linker.

Purification and Analysis of Biotinylated Peptides and PROTACs

Affinity Purification

The biotin tag allows for highly specific purification of the synthesized peptide or PROTAC using streptavidin- or avidin-functionalized resins.

Experimental Protocol: Affinity Purification of a Biotinylated Peptide

  • Resin Equilibration: Wash streptavidin-agarose resin with a binding buffer (e.g., PBS, pH 7.4).

  • Binding: Dissolve the crude biotinylated peptide in the binding buffer and incubate with the equilibrated resin for 1-2 hours at room temperature.[8]

  • Washing: Pellet the resin by centrifugation and wash extensively with the binding buffer to remove non-specifically bound impurities.[8]

  • Elution: Elute the bound peptide using one of the following methods:

    • Low pH: Use a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5) and immediately neutralize the eluate.[8]

    • Competitive Elution: Use a buffer containing a high concentration of free biotin (e.g., 5 mM biotin in PBS) at an elevated temperature (e.g., 95°C for 5 minutes).[8]

    • Denaturing Conditions: Use a strong denaturant (e.g., 6 M guanidine-HCl, pH 1.5).[8]

Comparison of Elution Methods:

Elution MethodAdvantagesDisadvantages
Low pH Mildly denaturingMay not be sufficient for complete elution; risk of acid-labile peptide degradation
Competitive Elution Recovers peptide in a non-denatured stateRequires heat, which can affect some peptides; requires removal of excess biotin
Denaturing Conditions Highly effective for complete elutionDenatures the peptide; requires removal of the denaturant
HPLC Purification and Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the final purification and purity assessment of synthetic peptides and PROTACs.

Typical HPLC Conditions:

ParameterCondition
Column C18 or C4 for peptides and PROTACs
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient A linear gradient of increasing Mobile Phase B (e.g., 5% to 65% over 30 minutes)
Detection UV absorbance at 214 nm and 280 nm
Mass Spectrometry Analysis

Mass spectrometry (MS) is essential for confirming the identity of the synthesized biotinylated peptide or PROTAC by verifying its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Signaling Pathways and Logical Relationships

The primary role of Fmoc-Lys(biotin-PEG4)-OH is as a building block in synthesis. However, the resulting biotinylated molecules can be used to probe various biological pathways. For instance, a biotinylated peptide can be used as a bait to pull down its interacting partners, which can then be identified by mass spectrometry to elucidate signaling pathways. Similarly, a biotinylated PROTAC's mechanism of action involves hijacking the ubiquitin-proteasome system.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: The Mechanism of Action for a Proteolysis Targeting Chimera (PROTAC).

Conclusion

Fmoc-Lys(biotin-PEG4)-OH is a powerful and versatile reagent for the synthesis of biotinylated peptides and PROTACs. Its compatibility with standard Fmoc-SPPS, coupled with the beneficial properties of the biotin-PEG4 moiety, makes it an indispensable tool for researchers in academia and industry. This guide has provided an in-depth overview of its properties, applications, and the experimental protocols necessary for its successful implementation in the laboratory. By understanding the principles and methodologies outlined herein, researchers can effectively leverage Fmoc-Lys(biotin-PEG4)-OH to advance their research in drug discovery, proteomics, and beyond.

References

The Pivotal Role of the PEG4 Spacer in Biotinylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Biotinylation, the process of attaching biotin to molecules such as proteins, antibodies, and peptides, is a fundamental technique in biotechnology and drug development. The exceptionally strong and specific interaction between biotin and streptavidin or avidin is leveraged for various applications, including purification, detection, and immobilization of biomolecules.[1][2] A critical component in modern biotinylation reagents is the spacer arm that links biotin to the reactive group. The tetra-polyethylene glycol (PEG4) spacer has become a standard due to the significant advantages it confers, enhancing the performance and reliability of biotinylated molecules in a wide range of applications.[1][3]

Core Functions and Advantages of the PEG4 Spacer

The PEG4 spacer is a hydrophilic and flexible chain composed of four repeating ethylene glycol units.[3][4][5] This structure imparts several beneficial properties that address common challenges in bioconjugation.[1][3]

  • Enhanced Solubility and Reduced Aggregation : A primary advantage of the PEG4 spacer is the increased hydrophilicity it lends to the biotinylation reagent and the resulting conjugate.[3][6][7][8][9][10][11] Many biomolecules and conventional biotinylation reagents are hydrophobic and prone to aggregation in aqueous solutions, which can lead to a loss of biological activity.[3][6][8] The PEG4 spacer mitigates this by improving water solubility, which is crucial for maintaining the stability and function of the biotinylated molecule.[3][12]

  • Minimized Steric Hindrance : The biotin-binding sites of avidin and streptavidin are located deep within the protein structure.[13] A spacer arm is essential to bridge this distance and prevent the conjugated molecule from sterically hindering the biotin-avidin interaction.[2][3][13][14] The defined length of the PEG4 spacer, approximately 29 Å, provides sufficient separation, ensuring that the biotin moiety is readily accessible to the binding pocket.[3]

  • Reduced Non-Specific Binding : The hydrophilic and neutral nature of the PEG spacer creates a hydration shell around the biotinylated molecule.[1] This "shielding" effect minimizes non-specific hydrophobic and ionic interactions with other proteins and surfaces, which is a common cause of high background in assays like ELISA and Western blotting.[1][7][8] This leads to an improved signal-to-noise ratio and more reliable results.[1]

  • Minimized Immunogenicity : Polyethylene glycol is a biocompatible and non-immunogenic polymer.[10] The PEG4 spacer can mask potential immunogenic epitopes on the biotinylated molecule, reducing the likelihood of an adverse immune response.[3] This is particularly important for in-vivo diagnostic and therapeutic applications.[3]

Data Presentation

The selection of an appropriate spacer arm is a critical consideration in designing biotinylation experiments. The following tables summarize key quantitative data for biotinylation reagents featuring a PEG4 spacer.

Table 1: Physicochemical Properties of PEG4-Biotin Reagents

PropertyValueReferences
Spacer Arm Length ~29 Å[3]
Molecular Weight (NHS-PEG4-Biotin) 588.67 g/mol [3][15][16]
Solubility High in aqueous solutions, DMSO, DMF[3][5]

Table 2: Comparative Properties of Biotinylation Spacers

FeaturePEG4 SpacerLong-Chain Alkyl Spacer (e.g., LC-Biotin)Advantage of PEG4
Solubility High aqueous solubility.Lower aqueous solubility (hydrophobic).Improves the solubility of the entire bioconjugate, preventing aggregation.[1]
Flexibility HighModerateAllows for better access of biotin to the streptavidin-binding pocket.
Non-Specific Binding LowHigherThe hydrophilic nature of PEG reduces non-specific interactions.[7]
Immunogenicity LowCan be immunogenic.PEG is generally considered non-immunogenic.[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the principles of PEG spacers in biotinylation.

G cluster_reagents Reagent Preparation cluster_reaction Biotinylation Reaction cluster_purification Purification and Analysis Protein Protein in Amine-Free Buffer (pH 7.2-8.0) Reaction_Mix Reaction Mixture Protein->Reaction_Mix Biotin_Reagent NHS-PEG4-Biotin Biotin_Reagent->Reaction_Mix Add 10-20x molar excess Solvent Anhydrous DMSO or DMF Solvent->Biotin_Reagent Dissolve Incubation Incubate: 30-60 min at RT or 2 hours at 4°C Reaction_Mix->Incubation Quench Quench Reaction (e.g., Tris buffer) Incubation->Quench Purification Purify via Dialysis or Desalting Column Quench->Purification Final_Product Biotinylated Protein Purification->Final_Product

General experimental workflow for protein biotinylation.

G cluster_no_spacer Without PEG Spacer cluster_with_spacer With PEG4 Spacer Protein_NS Large Protein Biotin_NS Biotin Protein_NS->Biotin_NS Direct Linkage Streptavidin_NS Streptavidin Biotin_NS->Streptavidin_NS Steric Hindrance (Binding Impeded) Protein_WS Large Protein PEG4 PEG4 Spacer (~29 Å) Protein_WS->PEG4 Biotin_WS Biotin PEG4->Biotin_WS Streptavidin_WS Streptavidin Biotin_WS->Streptavidin_WS Efficient Binding

PEG spacers reduce steric hindrance for efficient binding.

G cluster_bait_prep 1. Bait Preparation cluster_capture 2. Interaction Capture cluster_analysis 3. Analysis Bait_Protein Bait Protein Biotinylate Biotinylate with NHS-PEG4-Biotin Bait_Protein->Biotinylate Biotinylated_Bait Biotinylated Bait Protein Biotinylate->Biotinylated_Bait Incubate_Capture Incubate Biotinylated_Bait->Incubate_Capture Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Incubate_Capture Cell_Lysate Cell Lysate (contains Prey) Cell_Lysate->Incubate_Capture Wash Wash Beads Incubate_Capture->Wash Elute Elute Proteins Wash->Elute Analysis Analyze by Western Blot / MS Elute->Analysis

Workflow for a pull-down assay using a PEG4-biotinylated bait protein.

Experimental Protocols

Detailed methodologies are crucial for the successful application of PEG4 spacers in biotinylation.

Protocol 1: Protein Biotinylation using NHS-PEG4-Biotin

This protocol describes the labeling of primary amines on a target protein with NHS-PEG4-Biotin.[1]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEG4-Biotin

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Method for buffer exchange (e.g., dialysis cassettes or desalting columns)

Procedure:

  • Protein Preparation : Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[17][18] If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.[1][17]

  • Prepare NHS-PEG4-Biotin Stock Solution : Immediately before use, equilibrate the NHS-PEG4-Biotin vial to room temperature to prevent moisture condensation.[12][18] Dissolve the NHS-PEG4-Biotin in DMSO or DMF to a concentration of 10-20 mg/mL.[1][3] Do not store the reconstituted reagent as the NHS-ester is moisture-sensitive and will hydrolyze.[12][17]

  • Biotinylation Reaction : Add a 10- to 20-fold molar excess of the NHS-PEG4-Biotin stock solution to the protein solution.[3] The optimal molar ratio may need to be determined empirically, with more dilute protein solutions often requiring a higher molar excess.[12][17][18]

  • Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[3][12][17][18]

  • Quench Reaction : Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any excess NHS-PEG4-Biotin.[3][8] Incubate for 15 minutes at room temperature.[1][3]

  • Purification : Remove excess, non-reacted biotin and quenching buffer by buffer exchange using a desalting column or dialysis.[18][19]

Protocol 2: Quantification of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotin incorporation.[1]

Materials:

  • HABA/Avidin Solution

  • Biotinylated protein sample (purified)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Initial Absorbance : Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm.[12][13]

  • Add Biotinylated Sample : Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix.[12][13] Biotin will displace the HABA from avidin, causing a decrease in absorbance.

  • Final Absorbance : Once the reading stabilizes, measure the absorbance at 500 nm again.[12][13]

  • Calculation : The change in absorbance is proportional to the amount of biotin in the sample.[12] The molar ratio of biotin to protein can be calculated based on the concentrations of biotin and protein in the sample.[12]

References

An In-depth Technical Guide to Fmoc Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS).[1] Its widespread adoption stems from its unique base-lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups commonly employed.[1][2] This orthogonality is fundamental to the precise, sequential construction of complex peptides.[2][3] This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols, quantitative data, and strategies to address common challenges.

Core Principles of Fmoc Chemistry

The primary function of the Fmoc group is the temporary protection of a primary or secondary amine, most notably the α-amino group of an amino acid, to prevent unwanted reactions during peptide bond formation.[1][4] The key feature of the Fmoc group is its stability in acidic and neutral conditions, coupled with its rapid cleavage by mild bases.[1][5]

The Fmoc group is typically introduced by reacting an amino acid with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.[1][5] Fmoc-OSu is often preferred due to its greater stability and a lower tendency to form undesired dipeptide byproducts.[1][5] The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.[1]

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[6][7] A secondary amine, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), abstracts the acidic proton on the fluorenyl ring.[7][8] This initiates the collapse of the carbamate, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine via an unstable carbamic acid, which subsequently decarboxylates.[7] The reactive DBF is scavenged by excess piperidine to form a stable UV-active adduct, which is crucial for reaction monitoring.[6][8]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Piperidine1 Piperidine Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion + Proton_Abstraction Proton Abstraction Proton_Abstraction->Carbanion Beta_Elimination β-Elimination DBF Dibenzofulvene (DBF) Carbanion->DBF Carbamic_Acid Unstable Carbamic Acid Carbanion->Carbamic_Acid Piperidine2 Piperidine Adduct DBF-Piperidine Adduct DBF->Adduct Free_Amine H₂N-Peptide-Resin Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Piperidine2->Adduct

Mechanism of Fmoc deprotection by piperidine.

Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a cyclical process that enables the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble solid support.[9] The synthesis proceeds from the C-terminus to the N-terminus.[9]

A typical Fmoc-SPPS cycle involves four key steps:

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of 20% piperidine in DMF.[9][10]

  • Washing: The resin is thoroughly washed with a solvent like DMF to remove the deprotection solution and the dibenzofulvene-piperidine adduct.[1][9]

  • Amino Acid Coupling: The next Nα-Fmoc protected amino acid is activated by a coupling reagent (e.g., HCTU, COMU) and coupled to the newly freed N-terminal amine of the growing peptide chain.[7][11]

  • Washing: The resin is washed again to remove excess reagents and byproducts, making it ready for the next cycle.[1][12]

SPPS_Cycle Start Start: Resin-Bound Peptide (Fmoc-AA₁-Resin) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA₂ + Activator) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Elongated Elongated Peptide (Fmoc-AA₂-AA₁-Resin) Wash2->Elongated Repeat Repeat Cycle for AA₃, AA₄... Elongated->Repeat n-1 times UV_Monitoring_Workflow Start Fmoc-Peptidyl-Resin Deprotection Add 20% Piperidine/DMF Agitate 3-10 min Start->Deprotection Drain Drain Supernatant Deprotection->Drain Collection Collect Fractions Drain->Collection Wash Wash Resin with DMF (5-7x) Drain->Wash Dilute Dilute Aliquot with DMF Collection->Dilute Measure Measure Absorbance at ~301 nm Dilute->Measure Result Deprotected Resin Ready for Coupling Wash->Result Orthogonality ProtectedPeptide Fully Protected Peptide on Resin N-terminus: Fmoc Side-Chains: tBu, Boc, Trt, Pbf DeprotectionStep SPPS Cycle Deprotection ProtectedPeptide:f1->DeprotectionStep Base (Piperidine) ProtectedPeptide:f2->DeprotectionStep Stable IntermediatePeptide Side-Chain Protected Peptide N-terminus: FREE (H₂N-) Side-Chains: tBu, Boc, Trt, Pbf DeprotectionStep->IntermediatePeptide:f1 Fmoc Removed CleavageStep Final Cleavage FinalPeptide Final, Unprotected Peptide N-terminus: FREE (H₂N-) Side-Chains: FREE CleavageStep->FinalPeptide:f2 Side-Chains Removed IntermediatePeptide:f2->CleavageStep Strong Acid (TFA)

References

An In-Depth Technical Guide to Fmoc-Lys(biotin-PEG4)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Fmoc-Lys(biotin-PEG4)-OH is a cornerstone chemical tool for researchers and professionals in drug development, particularly in the fields of peptide synthesis and targeted protein degradation. This lysine derivative is engineered with three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, a biotin molecule, and a polyethylene glycol (PEG) spacer. This unique structure makes it an invaluable reagent for the precise incorporation of a biotin handle into synthetic peptides and other molecules. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) workflows, allowing for the sequential addition of amino acids to a growing peptide chain. The PEG4 spacer enhances solubility and provides spatial separation between the biotin tag and the peptide, which can improve the accessibility of the biotin for binding to avidin or streptavidin. The biotin tag itself is a powerful tool for a wide range of biochemical applications, including affinity purification, immunoassays, and pull-down experiments to study protein-protein interactions. Furthermore, the principles of its application extend to the innovative field of Proteolysis Targeting Chimeras (PROTACs), where biotinylated linkers can be used in the development of these next-generation therapeutics.

Core Data Presentation

The following table summarizes the key quantitative data for Fmoc-Lys(biotin-PEG4)-OH, providing a quick reference for its physical and chemical properties.

PropertyValue
Chemical Formula C42H59N5O11S[1][2]
Molecular Weight 842.0 g/mol [1]
CAS Number 1334172-64-3[1][2]
Purity ≥95% to 98%[1][3]
Appearance Solid powder
Solubility Soluble in DMF and DMSO
Storage Store at -20°C in a sealed, desiccated container. Avoid repeated freeze-thaw cycles.[1][2][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involving Fmoc-Lys(biotin-PEG4)-OH.

Protocol 1: Incorporation of Fmoc-Lys(biotin-PEG4)-OH into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps for incorporating the biotinylated lysine derivative into a peptide sequence on a solid support.

Materials:

  • Fmoc-protected amino acid resin (e.g., Wang, Rink amide)

  • Fmoc-Lys(biotin-PEG4)-OH

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF and wash the resin three times with fresh DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Coupling of Fmoc-Lys(biotin-PEG4)-OH:

    • Dissolve Fmoc-Lys(biotin-PEG4)-OH (3 equivalents relative to resin loading) and a coupling reagent like HATU (3 equivalents) in a minimal volume of DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution.

    • Stir the mixture for a few minutes to pre-activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

    • Wash the resin with DMF to remove excess reagents.

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Affinity Pull-Down Assay Using a Biotinylated Peptide

This protocol describes the use of a peptide synthesized with Fmoc-Lys(biotin-PEG4)-OH to capture interacting proteins from a cell lysate.

Materials:

  • Biotinylated peptide (from Protocol 1)

  • Streptavidin-coated magnetic beads

  • Cell lysate

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Methodology:

  • Bead Equilibration: Wash the streptavidin-coated magnetic beads three times with the wash buffer.

  • Peptide Immobilization: Incubate the biotinylated peptide with the equilibrated beads for 1 hour at 4°C to allow for capture.

  • Washing: Wash the beads three times with the wash buffer to remove any unbound peptide.

  • Protein Capture: Add the cell lysate to the beads and incubate for 2-4 hours at 4°C to allow for the binding of interacting proteins.

  • Washing: Wash the beads extensively (5-6 times) with the wash buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blotting or mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate key workflows and signaling pathways relevant to the application of Fmoc-Lys(biotin-PEG4)-OH.

sps_workflow start Start: Fmoc-Protected Amino Acid Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Coupling (Fmoc-Lys(biotin-PEG4)-OH + HBTU/DIPEA) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat for Next Amino Acid wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No cleave 4. Cleavage from Resin (TFA Cocktail) final_deprotect->cleave precipitate 5. Precipitation (Cold Diethyl Ether) cleave->precipitate end End: Biotinylated Peptide precipitate->end

Solid-Phase Peptide Synthesis (SPPS) Workflow for Biotinylation.

protac_pathway cluster_cell Cellular Environment protac PROTAC (BRD4 Ligand-Biotin-PEG4-Pomalidomide) poi Target Protein (BRD4) protac->poi binds e3_ligase E3 Ligase (Cereblon - CRBN) protac->e3_ligase recruits ternary_complex Ternary Complex (BRD4-PROTAC-CRBN) poi->ternary_complex e3_ligase->ternary_complex ternary_complex->protac Recycled ub_poi Poly-ubiquitinated BRD4 ternary_complex->ub_poi Ubiquitination ubiquitin Ubiquitin (Ub) ubiquitin->ternary_complex proteasome 26S Proteasome ub_poi->proteasome Recognition degraded_peptides Degraded Peptides proteasome->degraded_peptides Degradation

PROTAC-Mediated Targeted Protein Degradation Pathway.

References

In-Depth Technical Guide: Fmoc-Lys(biotin-PEG4)-OH in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Fmoc-Lys(biotin-PEG4)-OH, a bifunctional linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation. This document details the molecule's properties, its application in PROTAC synthesis, and the underlying biological mechanisms.

Physicochemical Properties of Fmoc-Lys(biotin-PEG4)-OH

Fmoc-Lys(biotin-PEG4)-OH is a chemically synthesized molecule designed for use in solid-phase peptide synthesis (SPPS) and the construction of complex bioconjugates. The table below summarizes its key quantitative data.

PropertyValueReference(s)
Molecular Weight 842.01 g/mol [1][2]
Molecular Formula C42H59N5O11S[2]
CAS Number 1334172-64-3[2]
Appearance White to off-white solidN/A
Purity Typically ≥95%N/A
Solubility Soluble in DMF, DMSO, and water[3]

Role in PROTAC-Mediated Targeted Protein Degradation

Fmoc-Lys(biotin-PEG4)-OH serves as a heterobifunctional linker in the synthesis of PROTACs. PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[4][5]

A PROTAC molecule consists of three key components:

  • A ligand that binds to the target protein (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.[4]

The Fmoc-Lys(biotin-PEG4)-OH molecule provides the linker component. Its structure is designed for sequential and controlled conjugation of the POI and E3 ligase ligands. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group of lysine allows for standard solid-phase peptide synthesis strategies, while the terminal carboxylic acid provides a reactive site for amide bond formation. The biotin moiety can be used for detection, purification, and affinity-based assays, and the polyethylene glycol (PEG4) spacer enhances solubility and provides optimal distance and flexibility for the formation of a stable ternary complex between the POI and the E3 ligase.[6]

Signaling Pathway: The PROTAC Mechanism of Action

The mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of the target protein. The process is initiated by the PROTAC molecule simultaneously binding to both the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can participate in further rounds of degradation.[5][7]

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_validation Biological Validation Ligand1_Coupling 1. Couple POI Ligand to Linker Fmoc_Deprotection 2. Fmoc Deprotection Ligand1_Coupling->Fmoc_Deprotection Ligand2_Coupling 3. Couple E3 Ligase Ligand Fmoc_Deprotection->Ligand2_Coupling Purification 4. Purification & Characterization Ligand2_Coupling->Purification Binding_Assay 5. Binding Assays (SPR, ITC) Purification->Binding_Assay Ternary_Complex_Assay 6. Ternary Complex Formation (TR-FRET) Binding_Assay->Ternary_Complex_Assay Degradation_Assay 7. Cellular Degradation (Western Blot, MS) Ternary_Complex_Assay->Degradation_Assay Functional_Assay 8. Functional Assays (e.g., Cell Viability) Degradation_Assay->Functional_Assay

References

An In-depth Technical Guide to Fmoc-Lys(biotin-PEG4)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(biotin-PEG4)-OH is a specialized amino acid derivative crucial for the synthesis of biotinylated peptides and other biomolecules.[1][2] This compound incorporates a biotin molecule linked to the epsilon amino group of lysine through a four-unit polyethylene glycol (PEG4) spacer. The alpha amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it fully compatible with standard solid-phase peptide synthesis (SPPS) workflows.[1] The PEG4 linker enhances the solubility and flexibility of the resulting peptide, reduces steric hindrance, and ensures the biotin moiety is readily accessible for binding to streptavidin or avidin.[1][3][4] These characteristics make Fmoc-Lys(biotin-PEG4)-OH an invaluable tool in various applications, including affinity capture, probe development, and the synthesis of PROteolysis TArgeting Chimeras (PROTACs).[1][5][6]

Quantitative Data

The physicochemical properties of Fmoc-Lys(biotin-PEG4)-OH are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 1334172-64-3[1][6][7][8][9]
Molecular Formula C42H59N5O11S[6][7][8][9]
Molecular Weight ~842.01 g/mol [6][7][8][9]
Exact Mass 841.3932 u[7]
Purity ≥95% - 98%[1][8]
Appearance Solid[5]
Storage Conditions Long-term at -20°C, short-term at 0-4°C[7][8]
Solubility Soluble in DMF, DMSO, and water[10]

Core Applications

Fmoc-Lys(biotin-PEG4)-OH is a versatile reagent with a range of applications in biotechnology and drug discovery:

  • Peptide Synthesis: Its primary use is the incorporation of a biotin tag into synthetic peptides during Fmoc-based SPPS.[1] The Fmoc group is removed under mild basic conditions, allowing for sequential addition of other amino acids.[1][8]

  • Affinity Capture and Purification: Biotinylated peptides or other molecules synthesized using this reagent can be immobilized on streptavidin-coated surfaces for affinity capture of binding partners.[1] This is a common technique for pull-down assays and protein enrichment.

  • Probe Development: The biotin tag serves as a handle for the development of probes for various biological assays, including imaging, diagnostics, and fluorescence resonance energy transfer (FRET) studies.[1][11][12]

  • PROTAC Synthesis: Fmoc-Lys(biotin-PEG4)-OH can be used as a component of PROTAC linkers.[5][6] PROTACs are bifunctional molecules that induce the degradation of target proteins by bringing them into proximity with an E3 ubiquitin ligase.[5][6] The biotin moiety can be used for purification or detection of the PROTAC molecule.[13]

  • Drug Delivery: The PEG linker can improve the pharmacokinetic properties of therapeutic peptides. For instance, biotinylation of lysine residues in exendin-4 has been shown to improve its hypoglycemic effects.[2][14]

Experimental Protocols

Incorporation of Fmoc-Lys(biotin-PEG4)-OH into a Peptide using SPPS

This protocol outlines the general steps for incorporating Fmoc-Lys(biotin-PEG4)-OH into a peptide sequence using a manual or automated peptide synthesizer.

A. Materials Required:

  • Fmoc-Lys(biotin-PEG4)-OH

  • Rink Amide resin (or other suitable solid support)

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, HCTU)[14]

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM, NMP)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

B. Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin (or the previously coupled amino acid) by treating with 20% piperidine in DMF for 5-10 minutes, repeated twice.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Activation: Pre-activate a solution of Fmoc-Lys(biotin-PEG4)-OH (typically 2-4 equivalents) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF or NMP for a few minutes. Note: Fmoc-Lys(biotin-PEG4)-OH may have better solubility in NMP.[14]

  • Coupling: Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.

  • Purification: Purify the crude biotinylated peptide using reverse-phase HPLC.

Affinity Purification of a Biotinylated Peptide

This protocol describes the capture of a biotinylated peptide using streptavidin-coated magnetic beads.

A. Materials Required:

  • Purified biotinylated peptide

  • Streptavidin magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)[4]

B. Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads and wash them with the Binding/Wash Buffer according to the manufacturer's instructions.

  • Binding: Incubate the biotinylated peptide with the prepared beads for 30-60 minutes at room temperature with gentle rotation to allow for binding.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with the Binding/Wash Buffer to remove non-specifically bound molecules.

  • Elution: Resuspend the beads in the Elution Buffer. For denaturing elution, heating the beads in SDS-PAGE sample buffer will release the peptide. For competitive elution, a buffer containing a high concentration of free biotin can be used.

  • Analysis: The eluted peptide can be further analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

cluster_Fmoc Fmoc Group cluster_Lys Lysine Core cluster_PEG4 PEG4 Linker cluster_Biotin Biotin Moiety Fmoc Fluorenylmethyloxycarbonyl (Protecting Group) Alpha_Amino α-Amino Fmoc->Alpha_Amino Protects Lysine Lysine Epsilon_Amino ε-Amino Lysine->Epsilon_Amino Carboxyl Carboxyl Lysine->Carboxyl Forms Peptide Bond Alpha_Amino->Lysine PEG4 Polyethylene Glycol (4 units) (Spacer) Epsilon_Amino->PEG4 Links Biotin Biotin (Affinity Tag) PEG4->Biotin Links

Caption: Molecular structure of Fmoc-Lys(biotin-PEG4)-OH.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Affinity Affinity Purification start Start with Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling Couple Fmoc-Lys(biotin-PEG4)-OH deprotection1->coupling deprotection2 Fmoc Deprotection coupling->deprotection2 elongation Elongate Peptide Chain deprotection2->elongation cleavage Cleave from Resin elongation->cleavage purification HPLC Purification cleavage->purification end_spps Biotinylated Peptide purification->end_spps start_affinity Biotinylated Peptide end_spps->start_affinity Proceed to Affinity Purification binding Bind to Streptavidin Beads start_affinity->binding washing Wash Unbound Molecules binding->washing elution Elute Peptide washing->elution end_affinity Purified Peptide elution->end_affinity

Caption: Workflow for SPPS and affinity purification.

References

Solubility of Fmoc-Lys(biotin-PEG4)-OH in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-Lys(biotin-PEG4)-OH, a key reagent for the incorporation of a biotin affinity tag into synthetic peptides via a hydrophilic tetraethylene glycol spacer. Understanding its solubility in various solvents is critical for optimizing protocols in solid-phase peptide synthesis (SPPS), bioconjugation, and the development of probes and other diagnostic tools. This document summarizes available solubility data, presents a detailed experimental protocol for determining solubility, and illustrates the reagent's primary application in a logical workflow.

Core Concepts in Solubility

Fmoc-Lys(biotin-PEG4)-OH is an amino acid derivative with distinct structural features that govern its solubility. The large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group at the alpha-amino position and the biotin moiety contribute to its solubility in organic solvents. Conversely, the tetraethylene glycol (PEG4) linker is a flexible, hydrophilic chain that significantly enhances solubility in aqueous and polar organic solvents compared to its non-PEGylated counterpart, Fmoc-Lys(biotin)-OH. This improved solubility is a key advantage, as it helps to prevent aggregation and improve reaction kinetics during peptide synthesis.

Data Presentation: Solubility Profile

Precise, experimentally determined quantitative solubility data for Fmoc-Lys(biotin-PEG4)-OH across a wide range of solvents is not extensively documented in publicly available literature. However, based on the known properties of its structural components and data from closely related compounds, a reliable solubility profile can be established. The following table summarizes the available qualitative and estimated quantitative solubility data.

SolventCompoundSolubilityMolar Concentration (mM)Notes
Polar Aprotic Solvents
Dimethylformamide (DMF)Fmoc-Lys(biotin-PEG4)-OHSolubleNot DeterminedCommonly used as the primary solvent in Fmoc-SPPS.
Fmoc-Lys(biotin)-OHLow solubility; 75 mg/mL[1]~126 mMSolubilized with the addition of a base such as N,N-Diisopropylethylamine (DIPEA).[1]
Dimethyl Sulfoxide (DMSO)Fmoc-Lys(biotin-PEG4)-OHSolubleNot DeterminedA strong polar aprotic solvent suitable for creating stock solutions.
N-Methyl-2-pyrrolidone (NMP)Fmoc-Lys(biotin)-OH>0.1 M with heating[1]>100 mMReported to be a better solvent than DMF for the non-PEGylated form.[1]
Polar Protic Solvents
WaterFmoc-Lys(biotin-PEG4)-OHSparingly soluble to insolubleNot DeterminedThe hydrophobic Fmoc group limits aqueous solubility. The PEG4 linker improves this relative to non-PEGylated forms.
Methanol / EthanolFmoc-Lys(biotin-PEG4)-OHModerately SolubleNot DeterminedGeneral solubility is expected for PEGylated compounds, but may be limited.
Non-Polar Solvents
Dichloromethane (DCM)Fmoc-Lys(biotin-PEG4)-OHSolubleNot DeterminedOften used in combination with other solvents like NMP for dissolving related compounds.[1]

Note: The solubility of Fmoc-Lys(biotin-PEG4)-OH is expected to be comparable to or greater than that of Fmoc-Lys(biotin)-OH in polar solvents due to the hydrophilic PEG4 spacer.

Experimental Protocols

For applications requiring precise solubility values under specific experimental conditions (e.g., temperature, buffer composition), it is highly recommended to determine the thermodynamic solubility experimentally. The shake-flask method is a widely accepted and reliable technique for this purpose.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

1. Materials:

  • Fmoc-Lys(biotin-PEG4)-OH (solid)

  • Solvent of interest (e.g., DMSO, DMF, water, buffered solution)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid Fmoc-Lys(biotin-PEG4)-OH to a vial. A small amount of undissolved solid should be visible.

    • Add a known volume of the chosen solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial on a thermostatic orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that the solution reaches equilibrium with the solid material.

  • Sample Preparation:

    • After the equilibration period, let the vial stand to allow the undissolved solid to settle.

    • Centrifuge the vial to pellet the remaining solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of Fmoc-Lys(biotin-PEG4)-OH in the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometry method.

  • Calculation:

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. This value represents the solubility of Fmoc-Lys(biotin-PEG4)-OH in the tested solvent under the specified conditions.

Mandatory Visualization: Application in Peptide Synthesis

Fmoc-Lys(biotin-PEG4)-OH is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a biotin label at a specific position within a peptide sequence. The following diagram illustrates the logical workflow for incorporating this amino acid derivative into a growing peptide chain on a solid support.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Start of Cycle Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling: - Fmoc-Lys(biotin-PEG4)-OH - Activation Reagent (e.g., HBTU) - Base (e.g., DIPEA) in DMF Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Continue Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection1 Peptide Purified Biotinylated Peptide Cleavage->Peptide

Caption: Workflow for incorporating Fmoc-Lys(biotin-PEG4)-OH in SPPS.

This workflow highlights the cyclical nature of solid-phase peptide synthesis, involving the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid—in this case, Fmoc-Lys(biotin-PEG4)-OH. After the desired peptide sequence is assembled, a final cleavage step releases the biotinylated peptide from the solid support.

References

An In-depth Technical Guide to Fmoc-Lys(biotin-PEG4)-OH: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(biotin-PEG4)-OH is a cornerstone reagent in modern bioconjugation and peptide chemistry. This specialized amino acid derivative incorporates a biotin moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine, making it an invaluable tool for the synthesis of biotinylated peptides and complex biomolecules. This guide provides a comprehensive overview of its key features, quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective use in research and development.

Core Features and Chemical Properties

Fmoc-Lys(biotin-PEG4)-OH is a lysine derivative where the epsilon-amino group is modified with a biotin molecule linked through a tetra-polyethylene glycol (PEG4) spacer. The alpha-amino group is protected by a base-labile Fmoc group, rendering it suitable for standard solid-phase peptide synthesis (SPPS).

Key Attributes:

  • Fmoc Protection: The Fmoc group provides a stable protecting group for the α-amino group that can be readily removed under mild basic conditions, typically with piperidine, ensuring compatibility with standard SPPS workflows.[1]

  • Biotin Tag: The biotin moiety exhibits an extraordinarily high affinity for streptavidin and avidin, enabling strong and specific binding for a wide range of applications, including affinity purification, immobilization, and detection assays.[1]

  • PEG4 Spacer: The hydrophilic PEG4 spacer arm enhances the aqueous solubility of the resulting peptide conjugate.[2] It also increases the flexibility and accessibility of the biotin tag, minimizing steric hindrance and ensuring efficient binding to streptavidin or avidin.[1]

  • Versatility in Synthesis: This reagent is primarily designed for direct incorporation into peptide sequences during SPPS.[1] It is also utilized as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ubiquitin ligase ligand.[3]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of Fmoc-Lys(biotin-PEG4)-OH.

PropertyValueReference(s)
Chemical Formula C₄₂H₅₉N₅O₁₁S[4]
Molecular Weight 842.02 g/mol [5]
Exact Mass 841.3932 u[5]
Purity Typically ≥98%[4]
Appearance White to off-white solid[5]
Solubility Soluble in DMF, DMSO[6]
Storage Conditions -20°C for long-term storage[4]
CAS Number 1334172-64-3[4]

Experimental Protocols

Incorporation of Fmoc-Lys(biotin-PEG4)-OH into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-Lys(biotin-PEG4)-OH into a peptide sequence using a standard Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Lys(biotin-PEG4)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (5x).

  • Incorporation of Fmoc-Lys(biotin-PEG4)-OH:

    • Follow the Fmoc deprotection step (Step 2) to expose the free amine on the growing peptide chain.

    • In a separate vial, dissolve Fmoc-Lys(biotin-PEG4)-OH (2 equivalents) and a coupling reagent like HATU (1.9 equivalents) in DMF. Add DIPEA (4 equivalents) to activate the carboxyl group.

    • Add the activated Fmoc-Lys(biotin-PEG4)-OH solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Due to its size, a longer coupling time is recommended.

    • Perform a Kaiser test to ensure complete coupling.

    • Wash the resin with DMF (5x).

  • Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.[7]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude biotinylated peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of a PROTAC using Fmoc-Lys(biotin-PEG4)-OH as a Linker Component

This protocol provides a general workflow for the synthesis of a PROTAC where the biotin-PEG4 moiety serves as a component of the linker connecting a warhead (targeting the protein of interest) and an E3 ligase ligand. This example assumes a solid-phase synthesis approach.

Materials:

  • Appropriate solid support (e.g., Rink Amide resin)

  • E3 ligase ligand with a suitable functional group for attachment (e.g., a carboxylic acid)

  • Fmoc-Lys(biotin-PEG4)-OH

  • Warhead (POI ligand) with a suitable functional group for coupling

  • Standard SPPS reagents (as listed in the previous protocol)

Procedure:

  • Immobilization of E3 Ligase Ligand: Couple the E3 ligase ligand to the solid support using appropriate coupling chemistry.

  • Linker Elongation (if necessary): If additional linker components are required, they can be added sequentially using standard SPPS techniques.

  • Coupling of Fmoc-Lys(biotin-PEG4)-OH:

    • Deprotect the terminal functional group on the resin-bound E3 ligase ligand (or linker).

    • Couple Fmoc-Lys(biotin-PEG4)-OH using the activation and coupling procedure described in the SPPS protocol (Step 4).

  • Fmoc Deprotection: Remove the Fmoc group from the lysine residue with 20% piperidine in DMF to expose the α-amino group.[4]

  • Warhead Coupling:

    • Activate the carboxylic acid group of the warhead molecule using a coupling reagent like HATU and DIPEA.

    • Couple the activated warhead to the free amine on the resin-bound linker.

  • Cleavage and Deprotection: Cleave the fully assembled PROTAC from the resin and remove any side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA-based).[7]

  • Purification and Characterization: Purify the crude PROTAC by RP-HPLC and characterize it using mass spectrometry and NMR.

Mandatory Visualizations

SPPS_Workflow cluster_0 Peptide Elongation Resin Solid Support (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling_AA Couple Next Fmoc-Amino Acid (HBTU/DIPEA) Wash1->Coupling_AA Wash2 Wash (DMF) Coupling_AA->Wash2 Repeat Repeat Cycle Wash2->Repeat Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Repeat->Deprotection2 Wash3 Wash (DMF, DCM) Deprotection2->Wash3 Coupling_Biotin Couple Fmoc-Lys(biotin-PEG4)-OH (HATU/DIPEA) Wash3->Coupling_Biotin Wash4 Wash (DMF) Coupling_Biotin->Wash4 Final_Deprotection Final Fmoc Deprotection Wash4->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Lys(biotin-PEG4)-OH.

PROTAC_Synthesis_Workflow Start Start with Solid Support Immobilize_E3 Immobilize E3 Ligase Ligand Start->Immobilize_E3 Couple_Linker Couple Fmoc-Lys(biotin-PEG4)-OH Immobilize_E3->Couple_Linker Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Couple_Linker->Fmoc_Deprotection Couple_Warhead Couple Warhead (POI Ligand) Fmoc_Deprotection->Couple_Warhead Cleavage Cleavage from Resin & Deprotection (TFA) Couple_Warhead->Cleavage Purify_PROTAC Purify PROTAC (RP-HPLC) Cleavage->Purify_PROTAC Final_PROTAC Final Biotinylated PROTAC Purify_PROTAC->Final_PROTAC

Caption: General workflow for the solid-phase synthesis of a biotinylated PROTAC.

References

Applications of biotinylated peptides in biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of Biotinylated Peptides in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biotinylated peptides are indispensable tools in modern biochemistry and drug development, primarily due to the extraordinarily high affinity and specificity of the interaction between biotin (Vitamin B7) and the proteins avidin and streptavidin.[1][2] This bond, one of the strongest non-covalent interactions known in nature, forms the basis for a multitude of applications, including the detection, purification, and functional analysis of biomolecules.[2][3] This guide provides a comprehensive overview of the core applications of biotinylated peptides, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations to empower researchers in their scientific endeavors. Key applications covered include affinity purification, protein-protein interaction studies, immunoassays like ELISA and Western blotting, enzyme activity assays, and their emerging role in targeted drug delivery systems.[1][4][]

The Foundation: The Biotin-Streptavidin Interaction

The utility of biotinylated peptides is anchored in the robust and highly specific interaction between biotin and streptavidin.[6] Streptavidin, a tetrameric protein, has four binding sites for biotin, a feature that allows for significant signal amplification in many assay formats.[6] This interaction is remarkably stable, withstanding harsh conditions such as extreme pH, high temperatures, and the presence of denaturing agents.[1][2] This stability is crucial for applications like affinity purification, where stringent washing steps are necessary to eliminate non-specific binding and ensure high purity of the target molecule.[4][7]

ParameterValueReference
Dissociation Constant (K_d) ~10⁻¹⁴ to 10⁻¹⁵ M[2][3]
Binding Specificity Extremely High[2]
Stability Resistant to pH, temperature, organic solvents, denaturing agents[2][8]

Peptide Biotinylation: Strategies and Protocols

The process of covalently attaching biotin to a peptide, known as biotinylation, can be achieved through various chemical or enzymatic methods.[1][2][9] The most common approach involves targeting the primary amine groups at the N-terminus of the peptide or the side chain of lysine residues.[1][4][] To mitigate potential steric hindrance and ensure the biotin moiety is accessible for binding to streptavidin, a spacer arm, such as 6-aminohexanoic acid (Ahx), is often incorporated between the peptide and the biotin molecule.[1][8]

Detailed Protocol: Chemical Biotinylation of Peptides

This protocol outlines a common method for biotinylating a peptide with a free primary amine using an NHS-ester activated biotin reagent.

Materials:

  • Peptide with a free primary amine (N-terminus or Lysine side chain)

  • Biotin-NHS ester (e.g., NHS-PEG4-Biotin)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[1] If the peptide has low aqueous solubility, it can first be dissolved in a minimal amount of DMF or DMSO before adding the Reaction Buffer.

  • Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-NHS ester in anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved biotin reagent to the peptide solution.[1] For smaller peptides, a 3-5 peptide to 1 biotin molar coupling ratio can be used to favor single biotinylation.[11]

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted Biotin-NHS ester.[12] Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin and reaction byproducts by passing the mixture through a desalting column or by dialysis against PBS.[1][12]

  • Verification: Confirm successful biotinylation using mass spectrometry (observing the expected mass shift) or a functional assay like a dot blot with streptavidin-HRP.

Core Applications in Biochemical Research

Protein-Protein Interaction Studies: Pull-Down Assays

Biotinylated peptides are extensively used as "bait" to identify and validate protein-protein interactions.[4][] In a pull-down assay, a biotinylated peptide is immobilized on streptavidin-coated beads and incubated with a complex protein mixture, such as a cell lysate.[13] Proteins that bind to the peptide are "pulled down" and can be identified by subsequent analysis, typically Western blotting or mass spectrometry.[13]

PullDown_Workflow cluster_prep Preparation cluster_assay Assay Steps BiotinPeptide Biotinylated 'Bait' Peptide Immobilization Immobilize Peptide on Beads BiotinPeptide->Immobilization StreptavidinBeads Streptavidin-Coated Magnetic Beads StreptavidinBeads->Immobilization Lysate Incubate with Cell Lysate Immobilization->Lysate Add Lysate Wash Wash to Remove Non-specific Binders Lysate->Wash Elute Elute Bound 'Prey' Proteins Wash->Elute Analysis Analyze by WB or Mass Spec Elute->Analysis

Workflow for a biotinylated peptide pull-down assay.

Materials:

  • Biotinylated "bait" peptide and a negative control peptide (e.g., scrambled sequence)

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Cell lysate

  • Binding/Wash Buffer: PBS with 0.1% NP-40 or Tween-20, supplemented with protease and phosphatase inhibitors[4][14]

  • Elution Buffer: SDS-PAGE loading buffer (e.g., Laemmli buffer) for denaturing elution[4], or a high concentration of free biotin for competitive elution.

Procedure:

  • Bead Preparation: Resuspend the streptavidin beads. Take an appropriate volume (e.g., 20-50 µL of slurry per sample) and wash them three times with 1 mL of Binding/Wash Buffer.[14]

  • Peptide Immobilization: Resuspend the washed beads in 200-300 µL of Binding/Wash Buffer. Add the biotinylated peptide (e.g., 1-5 µg) and incubate for 1 hour at 4°C with gentle rotation to immobilize the bait.

  • Binding: After immobilization, centrifuge the beads and discard the supernatant. Add the pre-cleared cell lysate (e.g., 500 µg - 1 mg total protein) to the peptide-coated beads. Incubate for 4 hours to overnight at 4°C with rotation.[14]

  • Washing: Pellet the beads by centrifugation (e.g., 3000 rpm for 2 minutes).[14] Discard the supernatant. Wash the beads three to five times with 1 mL of cold Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: After the final wash, remove all supernatant. Add 40 µL of 2x SDS-PAGE loading buffer to the beads and boil at 95°C for 5 minutes to elute the bound proteins.[14]

  • Analysis: Centrifuge the beads and collect the supernatant. Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against the suspected interacting protein, or by mass spectrometry for discovery proteomics.

Enzyme Activity Assays: Kinase and Phosphatase Screening

Biotinylated peptides are powerful substrates for studying enzyme activity, particularly for protein kinases and phosphatases, which are key targets in drug discovery.[15][16] In a typical kinase assay, a biotinylated peptide containing a specific phosphorylation site is incubated with a kinase, ATP, and potential inhibitors.[16] The reaction mixture is then transferred to a streptavidin-coated plate, which captures the peptide. The extent of phosphorylation is quantified using a phospho-specific antibody conjugated to a reporter enzyme (like HRP) or a fluorescent tag.[17] This format is highly amenable to high-throughput screening (HTS) for identifying enzyme inhibitors.[15][16]

KinaseAssay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection Kinase Kinase ReactionMix Incubate Kinase->ReactionMix BiotinPeptide Biotinylated Peptide Substrate BiotinPeptide->ReactionMix ATP ATP ATP->ReactionMix Inhibitor Test Compound (Inhibitor?) Inhibitor->ReactionMix Capture Transfer to Streptavidin Plate ReactionMix->Capture AddAb Add Phospho-Specific Antibody-HRP Capture->AddAb AddSubstrate Add HRP Substrate (e.g., TMB) AddAb->AddSubstrate Measure Measure Signal (Colorimetric) AddSubstrate->Measure

Workflow for a biotinylated peptide kinase inhibitor assay.

Materials:

  • Purified, active PKA enzyme.[16]

  • Biotinylated PKA Substrate (e.g., Biotin-LRRASLG).[16]

  • Streptavidin-coated 96-well microplates

  • Kinase Reaction Buffer: e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT

  • ATP solution (10 mM stock).[16]

  • Test compounds (potential inhibitors) dissolved in DMSO

  • Anti-phospho-PKA substrate antibody conjugated to HRP

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • TMB Substrate and Stop Solution

Procedure:

  • Plate Preparation: Wash streptavidin-coated wells twice with Wash Buffer. Add 100 µL of biotinylated peptide substrate (e.g., 1 µM in PBS) to each well. Incubate for 1 hour at room temperature to allow capture. Wash wells three times with Wash Buffer.

  • Inhibitor Pre-incubation: In a separate plate, add 5 µL of test compound at various concentrations to 20 µL of PKA enzyme diluted in Kinase Reaction Buffer. Incubate for 20-30 minutes at room temperature.

  • Kinase Reaction: Initiate the reaction by adding 25 µL of ATP (at a final concentration close to its Kₘ) to the enzyme/inhibitor mixture. Immediately transfer 50 µL of this final reaction mix to the peptide-coated wells.

  • Incubation: Incubate the plate for 30-90 minutes at 30°C.

  • Stopping and Washing: Stop the reaction by washing the wells five times with Wash Buffer to remove enzyme, ATP, and inhibitors.

  • Detection: Add 100 µL of HRP-conjugated anti-phospho-substrate antibody (diluted in PBST with 1% BSA) to each well. Incubate for 1 hour at room temperature.

  • Final Washes and Development: Wash the wells five times with Wash Buffer. Add 100 µL of TMB substrate. Incubate in the dark until sufficient color develops (5-20 minutes). Stop the reaction with 50 µL of Stop Solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. A decrease in signal relative to the no-inhibitor control indicates kinase inhibition.

Assay ParameterTypical ValueReference
Z'-factor for HTS > 0.7[15]
Immunoassays: ELISA and Western Blotting

Biotinylated peptides are frequently used in various immunoassay formats to enhance signal detection and versatility.[4][]

Enzyme-Linked Immunosorbent Assay (ELISA): In an ELISA, biotinylated peptides can be immobilized on streptavidin-coated plates to study antibody binding, map epitopes, or screen for peptide-binding molecules.[13][18] The biotin-streptavidin system provides a uniform and oriented presentation of the peptide, which can improve assay sensitivity and reproducibility compared to direct passive adsorption.[19]

Sandwich_ELISA cluster_steps Sandwich ELISA with Biotinylated Detection CaptureAb 1. Coat Plate with Capture Antibody Block 2. Block Plate CaptureAb->Block Sample 3. Add Antigen (Sample) Block->Sample DetectAb 4. Add Biotinylated Detection Antibody Sample->DetectAb StreptavidinHRP 5. Add Streptavidin-HRP DetectAb->StreptavidinHRP Substrate 6. Add Substrate & Measure Signal StreptavidinHRP->Substrate

Principle of a sandwich ELISA using a biotinylated detection antibody.

Western Blotting: Biotinylated peptides can be used as probes in Far-Western blotting to detect specific protein-protein interactions on a membrane. Alternatively, biotinylated secondary antibodies are commonly used in standard Western blotting protocols.[6] Here, a primary antibody binds to the protein of interest on the membrane, and a biotinylated secondary antibody that recognizes the primary antibody is added.[6] Finally, an enzyme-conjugated streptavidin (e.g., Streptavidin-HRP) is used for detection, providing a layer of signal amplification.[6]

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Blocking Buffer: 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Primary antibody

  • Biotinylated secondary antibody (e.g., Biotinylated Anti-Rabbit IgG)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate (ECL)

Procedure:

  • Blocking: After protein transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C with agitation.[20]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[20]

  • Secondary Antibody Incubation: Incubate the membrane with the biotinylated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.[20]

  • Washing: Repeat the washing step (Step 3).

  • Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP diluted in Blocking Buffer for 1 hour at room temperature.[20]

  • Final Washes: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound conjugate.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions. Image the resulting chemiluminescence using a digital imager or X-ray film.

Biophysical Analysis: SPR and BLI

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are label-free techniques used to study biomolecular interactions in real-time. Biotinylated peptides are ideal for these methods as they can be easily and stably immobilized onto streptavidin-coated sensor chips or biosensors.[11][21] This provides a controlled and uniform surface orientation, which is critical for obtaining high-quality kinetic data (association rate, kₐ; dissociation rate, k_d) and affinity data (dissociation constant, K_D).

SPR_Principle cluster_surface Sensor Chip Surface Sensor Gold Film Streptavidin Streptavidin Layer BiotinPeptide Biotinylated Peptide (Ligand) Analyte Analyte in Solution (e.g., Protein) BiotinPeptide->Analyte Binding Signal Binding Event Causes SPR Signal Change Analyte->Signal

Principle of SPR using a biotinylated peptide ligand.
ParameterTypical Concentration Range for Analyte (SPR)Reference
Human α-thrombin 0.63 - 25 nM[21][22]

Targeted Drug Delivery

Biotinylated peptides are being explored for targeted drug delivery, particularly in oncology.[][23] Many cancer cells overexpress biotin receptors to meet the high metabolic demands of proliferation.[23] By conjugating a cytotoxic drug to a biotinylated peptide or carrier, the therapeutic agent can be selectively delivered to tumor cells, potentially increasing efficacy while reducing side effects on healthy tissues.[][23][24] This strategy leverages the biotin uptake system for targeted entry into cancer cells.[24]

References

The Crucial Core: An In-depth Technical Guide to PROTAC Linkers and Their Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-driven inhibition to event-driven pharmacology.[1] These heterobifunctional molecules orchestrate the degradation of specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system.[2][3] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4] While the ligands provide target specificity, the linker is far from a mere spacer. It is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties, playing a pivotal role in the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[5][6] This technical guide provides a comprehensive exploration of PROTAC linkers, their components, design principles, and the experimental methodologies used to evaluate their impact on protein degradation.

The Mechanism of Action: A Linker-Orchestrated Process

The fundamental function of a PROTAC is to bring a target protein and an E3 ubiquitin ligase into close proximity.[1] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[3] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2][7] The PROTAC molecule, upon dissociation, can then catalytically induce the degradation of multiple POI molecules.[3] The linker's length, flexibility, and chemical composition are paramount in dictating the geometry and stability of the ternary complex, which directly influences the efficiency of this degradation process.[8]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Core Components of PROTAC Linkers

PROTAC linkers are broadly classified based on their flexibility and chemical composition. The most common types are flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, and rigid linkers that incorporate cyclic moieties.[8]

Flexible Linkers
  • Polyethylene Glycol (PEG) Linkers: These are the most common motifs found in PROTAC linkers, with approximately 55% of reported PROTACs utilizing them.[7] PEG linkers are composed of repeating ethylene glycol units, which confer hydrophilicity and can improve the aqueous solubility of the often lipophilic PROTAC molecules.[9][10] Their flexibility allows for the necessary conformational adjustments to facilitate productive ternary complex formation.[11]

  • Alkyl Chains: Simple hydrocarbon chains are also frequently used due to their synthetic tractability and conformational flexibility.[8] They are generally more hydrophobic than PEG linkers, which can enhance cell permeability but may also lead to lower solubility.[11]

Rigid Linkers

To overcome the potential drawbacks of highly flexible linkers, such as entropic penalties upon binding, more rigid linkers have been developed. These often incorporate cyclic structures like piperazine, piperidine, or aromatic rings.[12] Rigid linkers can help to pre-organize the PROTAC into a bioactive conformation, potentially improving binding affinity and metabolic stability.[13]

"Clickable" Linkers

The use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has streamlined the synthesis of PROTACs.[14][15] This approach allows for the rapid and efficient connection of the POI and E3 ligase ligands through a stable triazole linkage.[14] This modular strategy is highly valuable for creating libraries of PROTACs with varying linker lengths and compositions for optimization studies.[4]

Caption: General structure of a PROTAC molecule.

Data Presentation: The Impact of Linker Properties on PROTAC Performance

The rational design of PROTACs relies heavily on understanding the structure-activity relationship (SAR) of the linker. Key parameters used to quantify PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[16]

Impact of Linker Length on Degradation Efficiency

The length of the linker is a critical parameter that requires empirical optimization for each POI-E3 ligase pair.[16] A linker that is too short can lead to steric hindrance, while one that is too long may result in an unproductive ternary complex.[16]

PROTAC Target Protein Linker Type Linker Length (atoms) DC50 (nM) Dmax (%) Cell Line
PROTAC ABRD4PEG9>1000<20HEK293T
PROTAC BBRD4PEG1250>90HEK293T
PROTAC CBRD4PEG1525>95HEK293T
PROTAC DBRD4PEG1880~85HEK293T
TBK1 DegraderTBK1Alkyl/Ether< 12No Degradation--
TBK1 DegraderTBK1Alkyl/Ether21396-
TBK1 DegraderTBK1Alkyl/Ether2929276-
ERα DegraderERαPEG16~1 µM (IC50)~95MCF7

Data in this table is compiled for illustrative purposes from findings in PROTAC literature.[12][16][17]

Impact of Linker Composition on Degradation and Physicochemical Properties

The chemical makeup of the linker significantly influences a PROTAC's physicochemical properties, such as solubility and cell permeability, which in turn affect its biological activity.[6][]

PROTAC Target Protein Linker Composition DC50 (nM) Dmax (%) Key Observation
Degrader XBTKFlexible Alkyl Chain1-40>90%Potent degradation, but potential for poor pharmacokinetics.
Degrader YARRigid Piperazine-based< 1>90%The rigid linker improved potency and pharmacokinetic properties.
Degrader ZCRBNAlkyl Chain29276%Moderate degradation activity observed.

Data in this table is compiled for illustrative purposes from findings in PROTAC literature.[16]

PROTAC Linker Type Permeability Classification Key Structural Feature
PROTAC 1Flexible AliphaticLow-
PROTAC 2Flexible PEG-likeHigh-
PROTAC 8Rigid PiperidineMedium-HighContains a piperidine moiety.
PROTAC 9Rigid Amide-containingHighContains an amide in the linker.

Data adapted from a study on VHL PROTAC cell permeability.[11]

Experimental Protocols

Rigorous and standardized experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for synthesizing a PROTAC using a "click chemistry" reaction.[9]

Materials:

  • Alkyne-functionalized POI ligand

  • Azide-functionalized E3 ligase ligand

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO, tBuOH/H2O)

Procedure:

  • Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in the chosen solvent.

  • In a separate vial, prepare a solution of CuSO4 and THPTA in water.

  • Add the CuSO4/THPTA solution to the mixture of the alkyne and azide components.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in water.

  • Stir the reaction mixture at room temperature, monitoring progress by LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, purify the PROTAC using preparative HPLC.[9]

Western Blot Analysis for Protein Degradation

Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[2][7]

Materials:

  • Cell line expressing the POI

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the POI

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

  • Wash the membrane and incubate with the primary antibody for the loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.

Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Antibody Incubation D->E F 6. Chemiluminescent Detection E->F G 7. Data Analysis (DC50, Dmax) F->G

Caption: Experimental workflow for Western Blot analysis.
Ternary Complex Formation Assays

Biophysical assays are crucial for confirming that a PROTAC induces the formation of the POI-PROTAC-E3 ligase ternary complex.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the proximity of the POI and E3 ligase.[1]

Materials:

  • Tagged POI (e.g., GST-tagged)

  • Tagged E3 ligase (e.g., FLAG-tagged)

  • PROTAC of interest

  • AlphaLISA Donor and Acceptor beads (e.g., anti-GST Donor and anti-FLAG Acceptor)

  • Assay buffer

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the PROTAC in assay buffer.

  • In a 384-well plate, add the tagged POI, tagged E3 ligase, and the PROTAC dilutions.

  • Incubate to allow for ternary complex formation.

  • Add the AlphaLISA Acceptor beads and incubate.

  • Add the AlphaLISA Donor beads and incubate in the dark.

  • Read the plate on an AlphaLISA-compatible reader. A signal is generated when the donor and acceptor beads are brought into proximity by the ternary complex.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is another proximity-based assay to monitor ternary complex formation.[2][9]

Materials:

  • Tagged POI (e.g., His-tagged)

  • Tagged E3 ligase (e.g., GST-tagged)

  • PROTAC of interest

  • FRET donor-labeled antibody (e.g., Terbium-anti-His)

  • FRET acceptor-labeled antibody (e.g., d2-anti-GST)

  • Assay buffer

  • 384-well microplate

Procedure:

  • Add serial dilutions of the PROTAC to a 384-well plate.

  • Add a mixture of the tagged POI and tagged E3 ligase to the wells.

  • Incubate to allow for complex formation.

  • Add a mixture of the donor and acceptor-labeled antibodies.

  • Incubate to allow antibody binding.

  • Read the plate using a TR-FRET-compatible reader, measuring emission at both the donor and acceptor wavelengths. The FRET ratio is calculated to quantify ternary complex formation.

Conclusion

The linker is a critical and dynamic component of a PROTAC molecule, with its length, composition, and rigidity profoundly influencing the efficacy of targeted protein degradation. A deep understanding of the principles of linker design, coupled with robust experimental validation, is essential for the development of potent and selective PROTAC-based therapeutics. The systematic optimization of the linker, guided by quantitative analysis of degradation efficiency and ternary complex formation, will continue to be a key driver of innovation in the expanding field of targeted protein degradation.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Fmoc-Lys(biotin-PEG4)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the incorporation of a biotinylated lysine residue into a peptide sequence using Fmoc-Lys(biotin-PEG4)-OH in solid-phase peptide synthesis (SPPS). Biotinylated peptides are powerful tools in various research and drug development applications, including affinity purification, immunoassays, and receptor localization studies. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility of the resulting peptide and reduces steric hindrance, thereby improving the accessibility of the biotin moiety for binding to avidin or streptavidin.[1]

Key Reagents and Equipment

Reagent/EquipmentSupplier/SpecificationsPurpose
Fmoc-Rink Amide ResinStandard solid-phase peptide synthesis gradeSolid support for peptide assembly
Fmoc-protected amino acidsStandard synthesis gradeBuilding blocks for the peptide chain
Fmoc-Lys(biotin-PEG4)-OH High purity (>95%)Incorporation of the biotinylated lysine
Coupling Reagents (HBTU/HATU)Standard synthesis gradeActivation of carboxylic acid groups for amide bond formation
Base (DIPEA)Reagent gradeActivation of coupling reagents and neutralization
Deprotection Reagent20% Piperidine in DMF (v/v)Removal of the Fmoc protecting group
Solvents (DMF, DCM)Anhydrous, peptide synthesis gradeResin swelling, washing, and reaction solvent
Cleavage CocktailReagent K (TFA/water/phenol/thioanisole/TIPS, 82.5:5:5:5:2.5) or TFA/TIS/water (95:2.5:2.5)Cleavage of the peptide from the resin and removal of side-chain protecting groups
Diethyl etherAnhydrous, coldPrecipitation of the cleaved peptide
Solid-Phase Peptide SynthesizerAutomated or manual systemReaction vessel and agitation

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) Workflow

The following protocol outlines the key steps for the synthesis of a biotinylated peptide on a solid support using Fmoc chemistry.

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 1. Swell in DMF Coupling Amino Acid Coupling Deprotection1->Coupling 2. 20% Piperidine/DMF Coupling->Deprotection1 3. Repeat for each amino acid Biotinylation Fmoc-Lys(biotin-PEG4)-OH Coupling Coupling->Biotinylation 4. At desired position Deprotection2 Final Fmoc Deprotection Biotinylation->Deprotection2 5. 20% Piperidine/DMF Cleavage Cleavage & Deprotection Deprotection2->Cleavage 6. Continue synthesis or proceed to cleavage Precipitation Peptide Precipitation Cleavage->Precipitation 7. Cleavage Cocktail

Caption: General workflow for solid-phase peptide synthesis of a biotinylated peptide.

1. Resin Swelling:

  • Swell the Fmoc-Rink Amide resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete removal of the Fmoc group.

  • Drain and wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling (for standard amino acids):

  • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU or HATU (3-5 equivalents) and N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a ninhydrin test to confirm complete coupling (a negative test indicates no free primary amines).

  • Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3-5 times).

  • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

4. Incorporation of Fmoc-Lys(biotin-PEG4)-OH:

  • At the desired position in the peptide sequence, follow the same coupling procedure as for standard amino acids, using Fmoc-Lys(biotin-PEG4)-OH.

  • Quantitative Parameters for Fmoc-Lys(biotin-PEG4)-OH Coupling:

    Parameter Value
    Fmoc-Lys(biotin-PEG4)-OH 1.5 - 3 equivalents
    Coupling Reagent (HBTU/HATU) 1.5 - 3 equivalents
    DIPEA 3 - 6 equivalents
    Solvent DMF or NMP (N-Methyl-2-pyrrolidone)
    Reaction Time 2 - 12 hours (overnight coupling is recommended for this bulky amino acid)[2]

    | Temperature | Room Temperature |

  • Note on Solubility: Fmoc-Lys(biotin)-OH has low solubility in DMF but is more soluble in a mixture of DMF and DIPEA or in NMP.[3] Heating to 40°C can aid in dissolution in NMP.[3]

5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add a cleavage cocktail (e.g., Reagent K or a TFA/TIS/water mixture) to the dry resin (approximately 10 mL per gram of resin).

  • Incubate with occasional swirling for 2-4 hours at room temperature.[4]

7. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application: Protein-Protein Interaction Studies using Biotinylated Peptides

Biotinylated peptides are extensively used as probes to study protein-protein interactions. A common application is in pull-down assays to identify or confirm binding partners of a protein of interest. For example, a biotinylated peptide derived from a specific protein domain can be used to capture its interacting proteins from a cell lysate.

Example: Investigating the c-Src Signaling Pathway

The c-Src tyrosine kinase is a key regulator of various cellular processes, and its activity is often modulated by protein-protein interactions.[5][6] A biotinylated peptide mimicking a substrate or a regulatory domain of a c-Src interacting protein can be used to pull down c-Src and its associated complexes from cell lysates.[7]

Pull_Down_Workflow cluster_preparation Preparation cluster_assay Pull-Down Assay cluster_analysis Analysis Biotin_Peptide Biotinylated Peptide Incubation1 Incubate Peptide with Beads Biotin_Peptide->Incubation1 Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Incubation1 Cell_Lysate Cell Lysate (containing c-Src) Incubation2 Incubate with Cell Lysate Cell_Lysate->Incubation2 Incubation1->Incubation2 Form Peptide-Bead Complex Wash Wash Beads Incubation2->Wash Capture c-Src Complex Elution Elute Bound Proteins Wash->Elution Remove Unbound Proteins SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western_Blot Western Blot (anti-c-Src) SDS_PAGE->Western_Blot

Caption: Workflow for a pull-down assay using a biotinylated peptide to study c-Src interaction.

Protocol: Biotinylated Peptide Pull-Down Assay

1. Preparation of Biotinylated Peptide-Bead Complex:

  • Resuspend streptavidin-conjugated beads (e.g., agarose or magnetic beads) in a suitable binding buffer (e.g., PBS with 0.1% Tween-20).[8]

  • Add the biotinylated peptide (e.g., 1-10 µg) to the bead slurry.[8]

  • Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated peptide to bind to the streptavidin beads.

  • Wash the beads 3 times with the binding buffer to remove any unbound peptide.

2. Incubation with Cell Lysate:

  • Prepare a cell lysate from cells expressing the target protein (e.g., c-Src).

  • Add the cell lysate (e.g., 500 µg - 1 mg of total protein) to the peptide-bead complex.[8]

  • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the peptide and its target protein.[8]

3. Washing:

  • Pellet the beads by centrifugation or using a magnetic stand.

  • Carefully remove the supernatant (this is the "flow-through" fraction, which can be saved for analysis).

  • Wash the beads 3-5 times with cold binding buffer to remove non-specifically bound proteins.

4. Elution:

  • Elute the bound proteins from the beads by adding an elution buffer (e.g., SDS-PAGE sample buffer) and boiling for 5-10 minutes.[8] Alternatively, a low pH buffer or a buffer containing a high concentration of free biotin can be used for non-denaturing elution.

5. Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Analyze the proteins by Western blotting using an antibody specific to the target protein (e.g., anti-c-Src antibody) to confirm its presence in the pull-down fraction. Mass spectrometry can also be used to identify unknown interacting partners.

By following these detailed protocols, researchers can successfully synthesize biotinylated peptides using Fmoc-Lys(biotin-PEG4)-OH and utilize them as effective tools in their research and drug discovery efforts.

References

Application Notes and Protocols for Fmoc-Lys(biotin-PEG4)-OH in Protein Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(biotin-PEG4)-OH is a valuable amino acid derivative for the synthesis of biotinylated peptides. These peptides serve as powerful tools in molecular biology, particularly for the investigation of protein-protein interactions through pull-down assays. The incorporation of a biotin moiety allows for the specific and high-affinity capture of the peptide probe and its interacting partners using streptavidin-conjugated beads. The polyethylene glycol (PEG4) linker enhances the solubility of the peptide and minimizes steric hindrance, thereby improving the accessibility of the biotin tag for binding to streptavidin.

These application notes provide a comprehensive guide to the use of peptides synthesized with Fmoc-Lys(biotin-PEG4)-OH in protein pull-down assays, coupled with mass spectrometry for the identification of interaction partners. The protocols and data presented herein are focused on the study of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.

Principle of the Pull-Down Assay

The biotin-streptavidin interaction is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the femtomolar range. This robust interaction forms the basis of the pull-down assay. A peptide synthesized with Fmoc-Lys(biotin-PEG4)-OH acts as the "bait" to capture its specific binding partners ("prey") from a complex biological sample, such as a cell lysate. The biotinylated peptide is first immobilized on streptavidin-coated beads. The beads are then incubated with the cell lysate, allowing the bait peptide to interact with its target proteins. After a series of washing steps to remove non-specific binders, the protein complexes are eluted from the beads and identified by downstream analysis, typically mass spectrometry.

Key Features and Benefits of Fmoc-Lys(biotin-PEG4)-OH

  • Site-Specific Biotinylation: Enables the precise incorporation of a biotin tag at a defined lysine residue within a synthetic peptide.

  • Enhanced Solubility: The hydrophilic PEG4 linker improves the solubility of the biotinylated peptide, which is particularly beneficial for hydrophobic peptides.

  • Reduced Steric Hindrance: The flexible PEG4 spacer arm extends the biotin moiety away from the peptide backbone, increasing its accessibility for efficient binding to streptavidin.

  • Compatibility with Solid-Phase Peptide Synthesis (SPPS): The Fmoc protecting group allows for seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols.

Application: Investigating the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a key cascade involved in numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer. Pull-down assays using biotinylated peptide probes can be employed to elucidate the intricate protein-protein interactions within this pathway. For instance, a biotinylated peptide mimicking a phosphorylation site on a substrate of Akt kinase can be used to pull down Akt and its associated proteins from a cell lysate.

Experimental Protocols

Protocol 1: Synthesis of a Biotinylated Peptide using Fmoc-Lys(biotin-PEG4)-OH

This protocol outlines the manual solid-phase synthesis of a hypothetical 12-amino acid peptide with a C-terminal biotin tag, designed to interact with a protein in the PI3K/Akt pathway.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids

  • Fmoc-Lys(biotin-PEG4)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-amino acid (3 equivalents to the resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Incorporation of Fmoc-Lys(biotin-PEG4)-OH: For the final coupling step, use Fmoc-Lys(biotin-PEG4)-OH following the same procedure as in step 4.

  • Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.

  • Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and methanol (3 times). Dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Protocol 2: Protein Pull-Down Assay

This protocol describes the use of the synthesized biotinylated peptide to pull down interacting proteins from a cell lysate.

Materials:

  • Biotinylated peptide probe

  • Streptavidin-conjugated magnetic beads

  • Cell lysate (e.g., from cells where the PI3K/Akt pathway is active)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.8 or 2x Laemmli sample buffer)

  • Magnetic stand

  • End-over-end rotator

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads.

    • Transfer 50 µL of the bead slurry to a microcentrifuge tube for each pull-down reaction.

    • Place the tube on a magnetic stand to capture the beads and discard the supernatant.

    • Wash the beads three times with 500 µL of Binding/Wash Buffer.

  • Binding of Biotinylated Peptide to Beads:

    • Resuspend the washed beads in 200 µL of Binding/Wash Buffer.

    • Add the biotinylated peptide probe to a final concentration of 1-10 µM.

    • Incubate for 1 hour at room temperature with gentle rotation.

    • Wash the beads twice with Binding/Wash Buffer to remove unbound peptide.

  • Protein-Probe Interaction:

    • Add 500 µg to 1 mg of pre-cleared cell lysate to the peptide-conjugated beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Capture the beads with the magnetic stand and collect the supernatant (unbound fraction).

    • Wash the beads five times with 500 µL of ice-cold Binding/Wash Buffer.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Add 50 µL of Elution Buffer to the beads.

    • For elution with Laemmli buffer, boil the samples at 95-100°C for 5-10 minutes. For acid elution, incubate for 5 minutes at room temperature and neutralize the eluate with 1M Tris pH 8.5.

    • Place the tube on the magnetic stand and collect the supernatant containing the eluted proteins.

  • Downstream Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting, or by mass spectrometry for protein identification.

Data Presentation

The following tables present illustrative quantitative data that could be obtained from a pull-down experiment using a biotinylated peptide probe targeting a component of the PI3K/Akt pathway, followed by quantitative mass spectrometry.

Table 1: Experimental Parameters for Pull-Down Assay

ParameterValue
Biotinylated Peptide Concentration5 µM
Cell Lysate Protein Amount1 mg
Incubation Time (Peptide-Beads)1 hour
Incubation Time (Lysate-Beads)4 hours
Incubation Temperature4°C
Number of Washes5
Elution Buffer Volume50 µL

Table 2: Illustrative Mass Spectrometry Results for Proteins Pulled Down with a Biotinylated Akt Substrate Peptide

Protein ID (UniProt)Gene NameProtein NameFold Enrichment (Probe vs. Control)p-value
P31749AKT1RAC-alpha serine/threonine-protein kinase25.3< 0.001
P31751AKT2RAC-beta serine/threonine-protein kinase18.9< 0.001
Q9Y243AKT3RAC-gamma serine/threonine-protein kinase12.5< 0.005
P42345PIK3R1Phosphatidylinositol 3-kinase regulatory subunit alpha8.2< 0.01
P60484HSP90AA1Heat shock protein HSP 90-alpha6.7< 0.01
P04637TP53Cellular tumor antigen p534.5< 0.05

Note: This data is for illustrative purposes and represents typical results that could be obtained. Actual results will vary depending on the specific peptide probe, cell type, and experimental conditions.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_synthesis Peptide Synthesis cluster_pulldown Pull-Down Assay cluster_analysis Analysis s1 Fmoc-SPPS s2 Incorporate Fmoc-Lys(biotin-PEG4)-OH s1->s2 s3 Cleavage & Purification s2->s3 p1 Immobilize Biotin-Peptide on Streptavidin Beads s3->p1 Biotinylated Peptide Probe p2 Incubate with Cell Lysate p1->p2 p3 Wash to Remove Non-specific Binders p2->p3 p4 Elute Bound Proteins p3->p4 a1 SDS-PAGE p4->a1 a2 Mass Spectrometry p4->a2 a3 Identify Interacting Proteins a1->a3 a2->a3

Caption: Workflow for protein pull-down using a biotinylated peptide.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) CellGrowth Cell Growth & Proliferation GSK3b->CellGrowth FOXO->Apoptosis mTORC1->CellGrowth

Caption: Simplified PI3K/Akt signaling pathway.

Troubleshooting

ProblemPossible CauseSolution
High Background Insufficient washingIncrease the number and/or duration of wash steps. Increase the detergent concentration in the wash buffer.
Non-specific binding to beadsPre-clear the lysate with unconjugated streptavidin beads.
Low Yield of Pulled-Down Protein Inefficient peptide immobilizationEnsure the biotinylated peptide is pure. Optimize the peptide concentration and incubation time with beads.
Weak protein-protein interactionDecrease the stringency of the wash buffer (e.g., lower salt or detergent concentration). Optimize incubation time and temperature.
Low abundance of target proteinIncrease the amount of cell lysate used.
No Interaction Detected Target protein not expressed or inactiveConfirm protein expression in the cell lysate by Western blot. Ensure experimental conditions are suitable for the interaction.
Peptide probe is not functionalSynthesize a control peptide with a scrambled sequence to check for specificity.

Conclusion

Fmoc-Lys(biotin-PEG4)-OH is a highly effective reagent for the synthesis of biotinylated peptide probes for use in protein pull-down assays. The protocols and guidelines presented here provide a framework for researchers to successfully identify and characterize protein-protein interactions, offering valuable insights into complex biological processes such as the PI3K/Akt signaling pathway. Careful optimization of experimental conditions and the use of appropriate controls are crucial for obtaining reliable and meaningful results.

Biotinylating Peptides with Fmoc-Lys(biotin-PEG4)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation is a robust and widely utilized technique for labeling peptides and proteins, enabling a multitude of applications in life sciences research and drug development. The exceptionally high affinity between biotin (Vitamin B7) and streptavidin or avidin (Kd ≈ 10-14 to 10-15 M) forms the basis of a versatile system for detection, purification, and immobilization of biomolecules.[1][2] The incorporation of a biotin moiety into a synthetic peptide is most efficiently achieved during solid-phase peptide synthesis (SPPS).

This document provides detailed application notes and protocols for the site-specific biotinylation of peptides using Fmoc-Lys(biotin-PEG4)-OH. This modern reagent features a tetra-polyethylene glycol (PEG4) spacer arm between the biotin molecule and the lysine side chain. This PEG linker is designed to enhance the solubility of the final peptide, reduce steric hindrance, and improve the accessibility of the biotin tag for binding to streptavidin, thereby potentially increasing assay sensitivity.[3][4][5]

Advantages of Using Fmoc-Lys(biotin-PEG4)-OH

The inclusion of a PEG spacer offers significant advantages over traditional biotinylation reagents like Fmoc-Lys(biotin)-OH.

FeatureFmoc-Lys(biotin)-OHFmoc-Lys(biotin-PEG4)-OHBenefit of PEG4 Spacer
Solubility Lower solubility in common SPPS solvents (e.g., DMF); may require co-solvents like NMP or DIPEA for dissolution.[6]Enhanced solubility in aqueous buffers and organic solvents used in SPPS.[]Improves handling during synthesis, reduces peptide aggregation, and enhances the solubility of the final biotinylated peptide.[3][]
Steric Hindrance The biotin moiety is close to the peptide backbone, which can sterically hinder its interaction with the bulky streptavidin protein.The flexible PEG4 spacer arm extends the biotin tag away from the peptide backbone.[4][5]Minimizes steric hindrance, allowing for more efficient and stable binding to the deep biotin-binding pocket of streptavidin.[5]
Non-Specific Binding The hydrophobic nature of the biotin-peptide conjugate may increase non-specific binding in assays.The hydrophilic PEG chain can reduce non-specific hydrophobic interactions.[5]Leads to lower background noise and an improved signal-to-noise ratio in various applications like pull-down assays and ELISAs.
Binding Accessibility May be limited, especially if the biotin is incorporated within a folded peptide structure.The extended linker ensures the biotin tag is readily accessible for binding.[4]Potentially leads to more complete capture on streptavidin-coated surfaces and higher assay sensitivity.[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Biotinylation

This protocol describes the incorporation of Fmoc-Lys(biotin-PEG4)-OH into a peptide sequence using manual or automated Fmoc-based SPPS.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-Lys(biotin-PEG4)-OH (Purity: ≥95%)[4]

  • Coupling Reagent: HBTU, HATU, or HCTU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage Cocktail: e.g., Reagent K (TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Place the desired amount of resin in a reaction vessel.

    • Swell the resin in DMF for at least 30 minutes. Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor coupling completion using a Kaiser test. If the test is positive (beads are blue), repeat the coupling step.

    • Once coupling is complete (beads are colorless), drain the solution and wash the resin with DMF (3-5 times).

  • Incorporation of Fmoc-Lys(biotin-PEG4)-OH:

    • Follow the same procedure as in step 3, using Fmoc-Lys(biotin-PEG4)-OH as the amino acid. Due to its improved solubility, it should dissolve readily in DMF.

    • Activation: Dissolve Fmoc-Lys(biotin-PEG4)-OH (1.5-3 equivalents), coupling reagent (1.5-3 equivalents), and DIPEA (3-6 equivalents) in DMF.

    • Coupling: Add the activated solution to the resin and agitate for 2-4 hours, or until a negative Kaiser test is achieved.

  • Chain Elongation:

    • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the remaining amino acids in the peptide sequence.

  • Final Deprotection, Cleavage, and Purification:

    • After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

    • Wash the peptide-resin with DCM (3-5 times) and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter to collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude peptide under vacuum.

Diagram: SPPS Workflow for Biotinylation

SPPS_Workflow start Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling Standard AA biotin_coupling Biotinylation Step (Fmoc-Lys(biotin-PEG4)-OH, HBTU, DIPEA) wash1->biotin_coupling Biotinylated Lys wash2 Wash (DMF) coupling->wash2 repeat Repeat for all Amino Acids wash2->repeat biotin_coupling->wash2 repeat->deprotection No (More AAs) final_deprotection Final Fmoc Deprotection repeat->final_deprotection Yes (Last AA) cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Pure Biotinylated Peptide purification->end

Caption: Workflow for solid-phase synthesis of a C-terminally biotinylated peptide.

Protocol 2: Purification and Analysis by RP-HPLC

Materials:

  • Crude biotinylated peptide

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)

  • Reversed-phase HPLC system with a C18 column

  • Mass spectrometer (optional, for identity confirmation)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A or a suitable mixture (e.g., 50% ACN/water).

  • Chromatography:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the sample.

    • Elute the peptide using a linear gradient, for example, 5% to 65% Solvent B over 30 minutes.

    • Monitor the elution profile at 214 nm and/or 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Analysis:

    • Analyze the purity of the collected fractions by re-injecting a small aliquot onto the HPLC. Purity should typically be >95%.

    • Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS). The observed mass should correspond to the theoretical mass of the biotinylated peptide.

  • Lyophilization: Freeze and lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

Protocol 3: Protein Pull-Down Assay

This protocol describes a method to identify protein interaction partners of the biotinylated peptide from a cell lysate.

Materials:

  • Purified biotinylated peptide (and a negative control, e.g., a scrambled or non-biotinylated peptide)

  • Cell lysate prepared in a suitable lysis buffer (e.g., RIPA or a non-denaturing buffer)

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Binding/Wash Buffer: e.g., PBS with 0.1% Tween-20 or NP-40

  • Elution Buffer: e.g., 2x SDS-PAGE loading buffer

  • Magnetic rack or centrifuge

Procedure:

  • Bead Preparation:

    • Transfer an appropriate amount of streptavidin bead slurry (e.g., 20-30 µL per pull-down) to a microcentrifuge tube.

    • Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.

    • Wash the beads three times with 1 mL of Binding/Wash Buffer. After the final wash, resuspend the beads in the desired volume of Binding/Wash Buffer.

  • Peptide Immobilization:

    • Add the biotinylated peptide (e.g., 1-5 µg) to the washed streptavidin beads.

    • Incubate for 30-60 minutes at 4°C with gentle rotation to allow the peptide to bind to the beads.

    • Pellet the beads and wash 2-3 times with Binding/Wash Buffer to remove any unbound peptide.

  • Protein Binding:

    • Add the cell lysate (e.g., 500 µg - 1 mg of total protein) to the peptide-conjugated beads.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Also, prepare a negative control by incubating lysate with beads conjugated to a control peptide or beads alone.

  • Washing:

    • Pellet the beads using a magnetic rack or centrifuge.

    • Carefully remove the supernatant (flow-through).

    • Wash the beads 3-5 times with 1 mL of cold Binding/Wash Buffer to remove non-specific binders.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 30-50 µL of Elution Buffer (e.g., 2x SDS-PAGE loading buffer) to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins.

  • Analysis:

    • Pellet the beads and collect the supernatant (eluate).

    • Analyze the eluate by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with specific antibodies. For discovery applications, the eluate can be analyzed by mass spectrometry.

Diagram: Pull-Down Assay Workflow

Pull_Down_Workflow start Start: Streptavidin Beads step1 1. Immobilize Peptide (Incubate & Wash) start->step1 peptide Biotinylated Peptide peptide->step1 lysate Cell Lysate (Prey Proteins) step2 2. Incubate with Lysate (Binding) lysate->step2 step1->step2 step3 3. Wash Beads (Remove Non-specific Binders) step2->step3 step4 4. Elute Proteins (e.g., SDS Buffer, Heat) step3->step4 step5 5. Analyze Eluate (SDS-PAGE, Western, MS) step4->step5 end Identify Interacting Proteins step5->end

Caption: General experimental workflow for a pull-down assay using a biotinylated peptide.

Application Example: Studying Signaling Pathways

Biotinylated peptides are powerful tools for dissecting signaling pathways by isolating specific protein complexes. For example, a biotinylated peptide mimicking a specific phosphorylation site on a protein can be used to pull down the kinase that acts on that site.

Example: c-Src Kinase Interaction A peptide derived from the Connexin43 (Cx43) protein (amino acids 266-283) has been shown to interact with and inhibit the oncogenic activity of c-Src kinase. A biotinylated version of this peptide can be used to study this interaction.

Diagram: c-Src Interaction Pathway

Signaling_Pathway peptide Biotin-PEG-Cx43(266-283) Peptide cSrc c-Src Kinase (Active) peptide->cSrc Binds inhibition Inhibition of Kinase Activity peptide->inhibition pull_down Pull-Down with Streptavidin Beads peptide->pull_down downstream Downstream Oncogenic Signaling cSrc->downstream Promotes cSrc->pull_down Isolated for analysis inhibition->downstream

Caption: Use of a biotinylated Cx43 peptide to study its interaction with c-Src kinase.

References

Application Notes and Protocols for the Synthesis of Fmoc-Lys(biotin-PEG4)-OH PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that function by inducing the degradation of specific target proteins. A key component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The nature of the linker is critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

This document provides a detailed protocol for the synthesis of Fmoc-Lys(biotin-PEG4)-OH, a versatile linker building block for the construction of PROTACs. This linker incorporates a biotin moiety, which serves as a valuable tool for experimental validation and pull-down assays, and a polyethylene glycol (PEG) spacer, which enhances solubility and provides flexibility. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine of the lysine allows for its direct use in solid-phase peptide synthesis (SPPS) for the facile construction of peptide-based PROTACs.

Synthesis Overview

The synthesis of Fmoc-Lys(biotin-PEG4)-OH is a two-step process. The first step involves the activation of the carboxylic acid of Biotin-PEG4-OH to form a more reactive species, typically an N-hydroxysuccinimide (NHS) ester. The second step is the coupling of the activated Biotin-PEG4-NHS ester with the ε-amino group of Fmoc-L-Lysine (Fmoc-Lys-OH) to form the final product.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of Fmoc-Lys(biotin-PEG4)-OH.

ParameterValueReference/Note
Starting Materials
Fmoc-L-Lysine (Fmoc-Lys-OH) Molecular Weight368.43 g/mol ---
Biotin-PEG4-OH Molecular Weight465.59 g/mol ---
N,N'-Disuccinimidyl carbonate (DSC) Mol. Wt.256.17 g/mol For Step 1
N,N-Diisopropylethylamine (DIPEA) Mol. Wt.129.24 g/mol For Step 1 & 2
Reaction Conditions
Step 1: Activation SolventAnhydrous Acetonitrile---
Step 1: Reaction TemperatureRoom Temperature---
Step 1: Reaction Time4-6 hoursMonitored by TLC
Step 2: Coupling SolventAnhydrous DMF---
Step 2: Reaction TemperatureRoom Temperature---
Step 2: Reaction Time12-18 hoursMonitored by TLC/LC-MS
Product Information
Fmoc-Lys(biotin-PEG4)-OH Molecular Weight842.01 g/mol ---
Typical Yield70-85%Over two steps
Purity (after purification)>95%Determined by HPLC
Storage Conditions-20°C, desiccated---

Experimental Protocols

Step 1: Synthesis of Biotin-PEG4-NHS ester

This protocol describes the activation of the carboxylic acid of Biotin-PEG4-OH using N,N'-Disuccinimidyl carbonate (DSC).

Materials:

  • Biotin-PEG4-OH

  • N,N'-Disuccinimidyl carbonate (DSC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile

  • Anhydrous Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen gas supply

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Biotin-PEG4-OH (1.0 eq) in anhydrous acetonitrile.

  • To the stirred solution, add N,N'-Disuccinimidyl carbonate (DSC, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of Dichloromethane:Methanol, 9:1 v/v). The formation of the more nonpolar NHS ester should be observed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • To the resulting residue, add anhydrous diethyl ether to precipitate the product.

  • Filter the white solid, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain Biotin-PEG4-NHS ester. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of Fmoc-Lys(biotin-PEG4)-OH

This protocol details the coupling of the activated Biotin-PEG4-NHS ester with Fmoc-L-Lysine.

Materials:

  • Fmoc-L-Lysine (Fmoc-Lys-OH)

  • Biotin-PEG4-NHS ester (from Step 1)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • 0.1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve Fmoc-L-Lysine (1.0 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the solution and stir for 10-15 minutes.

  • In a separate flask, dissolve the Biotin-PEG4-NHS ester (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of Biotin-PEG4-NHS ester dropwise to the stirred solution of Fmoc-L-Lysine.

  • Allow the reaction to proceed at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 0.1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield Fmoc-Lys(biotin-PEG4)-OH as a white to off-white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

The following diagrams illustrate the synthesis workflow and the logical relationship of the components.

Synthesis_Workflow cluster_step1 Step 1: Activation of Biotin-PEG4-OH cluster_step2 Step 2: Coupling Reaction Biotin_PEG4_OH Biotin-PEG4-OH Biotin_PEG4_NHS Biotin-PEG4-NHS ester Biotin_PEG4_OH->Biotin_PEG4_NHS Activation DSC DSC, DIPEA DSC->Biotin_PEG4_NHS ACN Acetonitrile, RT, 4-6h ACN->Biotin_PEG4_NHS Final_Product Fmoc-Lys(biotin-PEG4)-OH Biotin_PEG4_NHS->Final_Product Coupling Fmoc_Lys_OH Fmoc-Lys-OH Fmoc_Lys_OH->Final_Product DIPEA_DMF DIPEA, DMF, RT, 12-18h DIPEA_DMF->Final_Product Purification Purification (Silica Gel Chromatography) Final_Product->Purification

Caption: Workflow for the two-step synthesis of Fmoc-Lys(biotin-PEG4)-OH.

Component_Relationship PROTAC_Linker Fmoc-Lys(biotin-PEG4)-OH Fmoc_Group Fmoc Group (α-Amine Protection) PROTAC_Linker->Fmoc_Group enables Lysine Lysine Backbone PROTAC_Linker->Lysine provides Biotin Biotin Moiety (Affinity Tag) PROTAC_Linker->Biotin contains PEG4_Spacer PEG4 Spacer (Solubility & Flexibility) PROTAC_Linker->PEG4_Spacer incorporates SPPS SPPS Fmoc_Group->SPPS use in Solid-Phase Peptide Synthesis Assays Assays Biotin->Assays use in Pull-down Assays

Caption: Functional components of the Fmoc-Lys(biotin-PEG4)-OH linker.

Standard Protocol for Site-Specific Biotinylation of Peptides via Fmoc-Lys(biotin-PEG4)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the incorporation of a biotin moiety at a specific site within a peptide sequence using Fmoc-Lys(biotin-PEG4)-OH during solid-phase peptide synthesis (SPPS). The protocol details the materials, reagents, and step-by-step procedures for efficient coupling, deprotection, and cleavage of the biotinylated peptide. Furthermore, it addresses potential challenges, offers troubleshooting strategies, and includes quantitative data to ensure reproducible and high-yield synthesis of high-purity biotin-labeled peptides for various research and drug development applications.

Introduction

Site-specific biotinylation of peptides is a crucial technique in chemical biology and drug discovery. The high-affinity interaction between biotin and avidin or streptavidin enables a wide range of applications, including immunoassays, affinity purification, protein immobilization, and targeted drug delivery. Incorporating the biotin label during SPPS using a pre-functionalized amino acid derivative like Fmoc-Lys(biotin-PEG4)-OH offers precise control over the labeling site, ensuring homogeneity of the final product.

The inclusion of a polyethylene glycol (PEG) spacer, specifically a tetra-PEG (PEG4) linker, between the biotin and the lysine residue enhances the accessibility of the biotin for binding to avidin or streptavidin by reducing steric hindrance from the peptide backbone. Moreover, the PEG linker improves the solubility of the modified amino acid and the final biotinylated peptide, which can be advantageous during synthesis and purification. This application note outlines a standard protocol for the successful incorporation of Fmoc-Lys(biotin-PEG4)-OH into peptides using Fmoc-based SPPS.

Materials and Reagents

Material/Reagent Grade Notes
Fmoc-Lys(biotin-PEG4)-OHPeptide synthesis gradeStore at -20°C, desiccated.
Rink Amide Resin (or other suitable resin)100-200 mesh, ~0.5 mmol/g loadingFor C-terminal amide peptides.
Standard Fmoc-protected amino acidsPeptide synthesis grade
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)ACS grade
PiperidineReagent grade
Diisopropylethylamine (DIPEA)Peptide synthesis grade
Coupling Reagents (e.g., HBTU, HATU, HCTU)Peptide synthesis grade
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent gradeScavenger for cleavage.
WaterHPLC gradeScavenger for cleavage.
Diethyl ether (cold)ACS gradeFor peptide precipitation.
Acetonitrile (ACN)HPLC gradeFor purification.

Experimental Protocols

This protocol is designed for a standard 0.1 mmol scale synthesis on a peptide synthesizer or for manual synthesis.

Resin Preparation and Swelling
  • Place the Rink Amide resin (0.1 mmol) in a reaction vessel.

  • Add DMF (5-10 mL) to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.

  • Drain the DMF.

Standard SPPS Cycles (Elongation of Peptide Chain)

Follow standard Fmoc-SPPS protocols for the sequential coupling of standard amino acids preceding the biotinylated lysine. A typical cycle consists of:

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the standard Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.

Incorporation of Fmoc-Lys(biotin-PEG4)-OH
  • Pre-activation and Coupling:

    • In a separate vial, dissolve Fmoc-Lys(biotin-PEG4)-OH (1.5 - 2 equivalents) and a coupling reagent (e.g., HATU, 1.4 equivalents) in DMF. Note: Fmoc-Lys(biotin-PEG4)-OH may have lower solubility in DMF compared to standard amino acids. N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM can be used to improve solubility.[1]

    • Add DIPEA (3-4 equivalents) to the solution and pre-activate for 2-5 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. Due to the bulky nature of the biotin-PEG4 moiety, a longer coupling time may be required compared to standard amino acids.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to monitor the reaction progress. If the test is positive (blue beads), indicating incomplete coupling, the coupling step should be repeated with a fresh solution of activated Fmoc-Lys(biotin-PEG4)-OH.

Final Fmoc Deprotection

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in section 3.2.1.

Peptide Cleavage and Deprotection
  • Resin Washing and Drying:

    • Wash the peptide-resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail. A standard and effective cocktail for most peptides synthesized on Rink Amide resin is Reagent K: TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/w/v/v). A simpler cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) can also be used if the peptide does not contain sensitive residues like Cys, Met, or Trp.[2]

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of resin).

    • Agitate the mixture at room temperature for 2-4 hours.[2]

  • Peptide Precipitation and Washing:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

  • Analysis:

    • Confirm the identity and purity of the final biotinylated peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Quantitative Data Summary

Parameter Recommendation Notes
Resin Loading 0.3 - 0.7 mmol/gLower loading can be beneficial for long or difficult sequences.
Standard Amino Acid Equivalents 3 - 5 eq.Relative to resin loading.
Fmoc-Lys(biotin-PEG4)-OH Equivalents 1.5 - 2 eq.Due to its higher cost and molecular weight.
Coupling Reagent Equivalents (e.g., HBTU/HATU) 0.95 eq. relative to amino acid
Base (DIPEA) Equivalents 2 eq. relative to amino acid
Fmoc Deprotection Time 5 min + 15 minTwo-step deprotection is recommended for efficiency.
Standard Coupling Time 1 - 2 hoursMonitor with Kaiser test.
Fmoc-Lys(biotin-PEG4)-OH Coupling Time 2 - 4 hoursLonger time may be needed due to steric hindrance. Monitor with Kaiser test.
Cleavage Time 2 - 4 hours
Crude Peptide Purity (Typical) 50 - 80%Sequence-dependent.
Final Purity after HPLC (Typical) > 95%

Experimental Workflows and Diagrams

SPPS Workflow for Biotinylated Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Standard Amino Acid Coupling Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Loop Repeat for each standard amino acid Wash1->Loop Loop->Deprotection1 n-1 cycles Deprotection2 Fmoc Deprotection Loop->Deprotection2 BiotinCoupling Fmoc-Lys(biotin-PEG4)-OH Coupling Deprotection2->BiotinCoupling Wash2 Washing BiotinCoupling->Wash2 Deprotection3 Final Fmoc Deprotection Wash2->Deprotection3 Cleavage Cleavage & Deprotection Deprotection3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for SPPS of biotinylated peptides.

Logical Relationship of Key Steps

Logical_Relationship Start Start SPPS Elongation Peptide Elongation (Standard AAs) Start->Elongation Biotinylation Site-Specific Biotinylation Elongation->Biotinylation Completion Peptide Chain Completion Biotinylation->Completion Cleave Cleavage from Resin Completion->Cleave End Purified Biotinylated Peptide Cleave->End

Caption: Key stages in the synthesis of a biotinylated peptide.

Troubleshooting

Problem Possible Cause Recommendation
Incomplete coupling of Fmoc-Lys(biotin-PEG4)-OH (positive Kaiser test) - Steric hindrance from the biotin-PEG4 moiety.- Poor solubility of the amino acid derivative.- Aggregation of the growing peptide chain.- Extend the coupling time to 4-6 hours or perform a double coupling.- Use NMP or a DMF/DCM mixture to dissolve Fmoc-Lys(biotin-PEG4)-OH.[1]- If aggregation is suspected, use a lower loading resin or incorporate pseudo prolines in the sequence.
Low yield of crude peptide - Incomplete deprotection or coupling at any step.- Peptide aggregation leading to poor reaction kinetics.- Premature cleavage of the peptide from the resin.- Ensure complete deprotection and coupling at each step using monitoring tests.- Consider using chaotropic salts or high-temperature synthesis to disrupt aggregation.- Use appropriate resin and cleavage conditions.
Multiple peaks in HPLC after purification - Deletion sequences due to incomplete coupling.- Side reactions during cleavage.- Racemization.- Optimize coupling times and reagent equivalents.- Use appropriate scavengers in the cleavage cocktail.- Use coupling reagents and conditions that minimize racemization.
Poor solubility of the final peptide - Hydrophobic nature of the peptide sequence.- Aggregation of the biotinylated peptide.- The PEG4 spacer should improve solubility, but for very hydrophobic peptides, purification and handling may require organic solvents or denaturants.- Lyophilize from a solution containing a low concentration of organic solvent if possible.

Conclusion

The incorporation of Fmoc-Lys(biotin-PEG4)-OH into synthetic peptides via solid-phase peptide synthesis is a robust and reliable method for producing site-specifically biotinylated peptides. The protocol outlined in this application note provides a detailed framework for researchers to successfully synthesize these valuable reagents. By carefully selecting materials, optimizing reaction conditions, and employing appropriate monitoring and troubleshooting strategies, high-purity biotinylated peptides can be obtained for a wide array of applications in biological and pharmaceutical research.

References

Application Note: Cell Surface Protein Labeling Using Fmoc-Lys(biotin-PEG4)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The study of cell surface proteins, or the "surfaceome," is critical for understanding a vast array of biological processes, including signal transduction, cell-cell communication, and immune responses.[1] The ability to specifically label and subsequently detect, quantify, or purify these proteins provides invaluable insights for basic research and is a cornerstone of modern drug development, with approximately 70% of pharmaceuticals targeting cell surface proteins.[2]

Biotinylation, the process of covalently attaching biotin to proteins, is a robust and versatile method for labeling cell surface proteins. The high-affinity interaction between biotin and streptavidin allows for sensitive detection and efficient purification. This application note provides a detailed protocol for the use of Fmoc-Lys(biotin-PEG4)-OH for labeling primary amines on cell surface proteins. The inclusion of a hydrophilic 4-unit polyethylene glycol (PEG4) spacer enhances water solubility and minimizes steric hindrance, ensuring efficient binding of streptavidin to the biotin tag.

Crucially, Fmoc-Lys(biotin-PEG4)-OH possesses a terminal carboxylic acid (-COOH) group that is not inherently reactive towards the primary amines (e.g., lysine residues) on proteins.[3] Therefore, a critical two-step process is required: first, the activation of the carboxylic acid using a carbodiimide (such as EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester; second, the reaction of this activated reagent with cell surface proteins. This document provides comprehensive protocols for both the activation of the reagent and the subsequent labeling of live cells.

Materials and Reagents

  • Fmoc-Lys(biotin-PEG4)-OH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Labeling Buffer: Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • Quenching Buffer: 100 mM Glycine or Tris in PBS, pH 8.0

  • Wash Buffer: Ice-cold PBS

  • Cultured cells (adherent or in suspension)

  • Standard cell culture reagents

  • Reagents for downstream analysis (e.g., lysis buffer, streptavidin-HRP, streptavidin-agarose beads, fluorescently labeled streptavidin)

Data Presentation

Table 1: Recommended Reagent Concentrations for Cell Surface Labeling
ParameterRecommended RangeNotes
Cell Density 1 x 10⁶ - 25 x 10⁶ cells/mLHigher cell concentrations are more efficient as less biotin reagent is required.[2][4]
Activated Biotin Reagent 0.5 mM - 5 mMThe optimal concentration should be determined empirically. A final concentration of 2-5 mM is often effective.[2]
Incubation Time 30 minutesCan be optimized (e.g., 20-60 minutes).
Incubation Temperature 4°C or Room TemperatureIncubation at 4°C is recommended to minimize endocytosis of the labeled proteins.[2]
Table 2: Example Data on Labeling Density vs. Reagent Concentration

The following data, adapted from a study on red blood cell biotinylation, illustrates the relationship between the concentration of an amine-reactive biotin reagent and the resulting labeling density. This demonstrates the tunable nature of the labeling reaction.

Sulfo-NHS-Biotin Concentration (µg/mL)Relative Biotin Labeling Density (Log MFI*)
12.5
33.2
53.5
103.8
154.0
304.2

*MFI: Mean Fluorescence Intensity, as determined by flow cytometry with a fluorescent streptavidin conjugate. Data is illustrative and based on the log-linear function described in the literature.[5]

Experimental Protocols

Protocol 1: Activation of Fmoc-Lys(biotin-PEG4)-OH with EDC/NHS

This protocol describes the conversion of the carboxylic acid on Fmoc-Lys(biotin-PEG4)-OH to a reactive amine-specific NHS ester. This activation step must be performed immediately before labeling the cells.

  • Reagent Preparation : Equilibrate EDC, NHS (or Sulfo-NHS), and Fmoc-Lys(biotin-PEG4)-OH to room temperature before opening the vials.

  • Prepare Stock Solutions :

    • Prepare a 100 mM stock solution of Fmoc-Lys(biotin-PEG4)-OH in anhydrous DMF or DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer (0.1 M MES, pH 4.5-6.0).[6]

  • Activation Reaction : In a microcentrifuge tube, combine the reagents in the following order:

    • 1 equivalent of Fmoc-Lys(biotin-PEG4)-OH stock solution.

    • 1.1 equivalents of EDC stock solution.[6]

    • 1.1 equivalents of NHS (or Sulfo-NHS) stock solution.[6]

  • Incubation : Mix the components well and incubate at room temperature for 15-30 minutes. The resulting solution contains the activated Fmoc-Lys(biotin-PEG4)-NHS ester.[6]

  • Proceed Immediately : Use the freshly activated reagent solution immediately for cell surface labeling as described in Protocol 2. Do not store the activated reagent, as the NHS ester is susceptible to hydrolysis.[7]

Protocol 2: Biotinylation of Cell Surface Proteins on Live Cells

This protocol is designed for the general biotinylation of proteins on the surface of either adherent or suspension cells.

  • Cell Preparation :

    • Adherent Cells : Grow cells to a confluent monolayer. Aspirate the culture medium and wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.[3][4]

    • Suspension Cells : Harvest cells by centrifugation (e.g., 500 x g for 5 minutes). Wash the cell pellet three times by resuspending in ice-cold PBS (pH 8.0) and centrifuging. After the final wash, resuspend the cells in ice-cold PBS (pH 8.0) to a concentration of 1 x 10⁶ - 25 x 10⁶ cells/mL.[2][4]

  • Labeling Reaction :

    • Dilute the freshly prepared activated Fmoc-Lys(biotin-PEG4)-NHS ester (from Protocol 1) into the cell suspension or overlay onto the adherent cells to a final concentration of 0.5-5 mM. For example, add the activated stock solution to the cell suspension to a final concentration of 2 mM.[2]

    • Incubate for 30 minutes at 4°C with gentle agitation. Performing the reaction on ice minimizes the internalization of the biotin label by endocytosis.[2]

  • Quenching Reaction :

    • To stop the labeling reaction, add Quenching Buffer (100 mM Glycine or Tris in PBS) to the cells.

    • Incubate for 10-15 minutes at 4°C.[8] The primary amines in the quenching buffer will react with and inactivate any excess biotin reagent.

  • Final Washes :

    • For adherent cells, aspirate the quenching solution and wash three times with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation and wash three times with ice-cold PBS.

  • Downstream Processing : The biotinylated cells are now ready for downstream applications such as cell lysis for western blot analysis, affinity purification, or direct analysis by flow cytometry.

Protocol 3: Analysis of Biotinylated Proteins

A. Western Blot Analysis

  • Lyse the biotinylated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Separate a desired amount of protein (e.g., 20-50 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST). Note: Avoid using milk as a blocking agent as it contains endogenous biotin.[9]

  • Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer.

  • Wash the membrane extensively with TBST.

  • Detect the biotinylated proteins using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

B. Affinity Purification (Pull-down Assay)

  • Lyse the biotinylated cells as described above.

  • Incubate the cell lysate with streptavidin-agarose or streptavidin-magnetic beads for 1-2 hours at 4°C with gentle rotation.

  • Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[8]

  • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by SDS-PAGE, Coomassie staining, or Western blotting.

C. Flow Cytometry Analysis

  • After the final wash (Step 4 of Protocol 2), resuspend the biotinylated cells in a suitable buffer (e.g., PBS with 1% BSA).

  • Incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC or -PE) for 20-30 minutes at 4°C, protected from light.

  • Wash the cells twice with wash buffer to remove unbound streptavidin.

  • Resuspend the cells in buffer and analyze on a flow cytometer.

Troubleshooting

ProblemPossible CauseSolution
High Background / Non-specific Bands Inadequate blocking or washing.Increase blocking time and/or concentration. Increase the number and duration of washes. Add a mild detergent (e.g., 0.05% Tween-20) to wash buffers.[10]
Endogenous biotinylated proteins (e.g., carboxylases).Perform an avidin/biotin blocking step before adding streptavidin conjugate. Run a control lane with lysate only (no biotinylation) to identify endogenous bands.[10]
Streptavidin conjugate binding non-specifically.Titrate the streptavidin conjugate to determine the optimal concentration.
Low or No Signal Inefficient activation of Fmoc-Lys(biotin-PEG4)-OH.Use fresh, anhydrous EDC and NHS/Sulfo-NHS. Ensure the pH of the Activation Buffer is between 4.5 and 6.0.[6]
Hydrolysis of activated NHS ester.Use the activated reagent immediately after preparation.[7]
Inefficient labeling reaction.Ensure the pH of the Labeling Buffer is optimal (pH 7-9). Verify protein concentration. Increase the molar excess of the biotin reagent.
Quenching of the reaction by buffer components.Ensure all buffers used for cell washing and labeling are free of primary amines (e.g., Tris, glycine).[4][7]
Protein Precipitation High degree of biotinylation.Reduce the concentration of the activated biotin reagent or decrease the incubation time.

Visualizations

Experimental Workflow```dot

experimental_workflow cluster_activation Protocol 1: Reagent Activation cluster_labeling Protocol 2: Cell Labeling cluster_analysis Protocol 3: Downstream Analysis A1 Prepare Stocks: - Fmoc-Lys(biotin-PEG4)-OH - EDC - NHS A2 Combine Reagents: 1 eq. Biotin-Acid 1.1 eq. EDC 1.1 eq. NHS A1->A2 A3 Incubate 15-30 min at Room Temp A2->A3 A4 Activated NHS Ester (Use Immediately) A3->A4 B2 Labeling Reaction: Add Activated NHS Ester Incubate 30 min at 4°C A4->B2 Add to cells B1 Prepare Cells: Wash 3x with ice-cold PBS (pH 8.0) B1->B2 B3 Quench Reaction: Add 100 mM Glycine/Tris Incubate 10-15 min at 4°C B2->B3 B4 Final Wash: Wash 3x with ice-cold PBS B3->B4 C1 Biotinylated Cells B4->C1 C2 Western Blot C1->C2 C3 Affinity Purification C1->C3 C4 Flow Cytometry C1->C4

Caption: Two-step labeling reaction mechanism.

Example Signaling Pathway: EGFR

egfr_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Dimerization & Autophosphorylation Recruits Ligand EGF (Ligand) Ligand->EGFR Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Translocates & Activates Gene Gene Expression TF->Gene Regulates

Caption: Simplified EGFR signaling pathway.

References

Application Notes and Protocols: Fmoc-Lys(biotin-PEG4)-OH in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(biotin-PEG4)-OH is a specialized amino acid derivative designed for the incorporation of a biotin moiety into synthetic peptides via solid-phase peptide synthesis (SPPS). This application note details the use of peptides synthesized with Fmoc-Lys(biotin-PEG4)-OH as high-specificity probes in fluorescence microscopy. The core of this technique lies in the exceptionally strong and specific non-covalent interaction between biotin and streptavidin (or avidin), which has a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2][3] This robust interaction allows for a versatile and sensitive two-step detection method.

The synthesized peptide, now carrying a biotin tag, can be introduced to a biological sample to bind to a specific target. Subsequently, a fluorescently labeled streptavidin conjugate is used to bind to the biotin tag, thereby providing a fluorescent signal at the location of the target. The polyethylene glycol (PEG4) spacer in Fmoc-Lys(biotin-PEG4)-OH enhances the solubility of the resulting peptide and extends the biotin moiety away from the peptide backbone, which can improve its accessibility for binding to streptavidin. This system offers significant signal amplification because one streptavidin molecule can bind up to four biotinylated molecules, and each streptavidin molecule can be conjugated to multiple fluorophores.[4]

Data Presentation

Physicochemical Properties of Fmoc-Lys(biotin-PEG4)-OH
PropertyValueReference
Molecular Formula C₄₂H₅₉N₅O₁₁SBroadPharm
Molecular Weight 842.01 g/mol Ambeed
CAS Number 1334172-64-3BroadPharm
Purity ≥95%AxisPharm
Storage -20°CBroadPharm
Biotin-Streptavidin Interaction Properties
PropertyValueReference
Dissociation Constant (Kd) ~10⁻¹⁴ - 10⁻¹⁵ M[1][2][3]
Binding Stoichiometry 1 streptavidin tetramer binds up to 4 biotin molecules[4]
Nature of Interaction Non-covalent[1]
Stability Stable over a wide range of pH, temperature, and denaturing agents[2]
Spectral Properties of Common Fluorescently Labeled Streptavidin Conjugates
FluorophoreExcitation Max (nm)Emission Max (nm)Reference
Alexa Fluor 488 495519[5]
Alexa Fluor 555 555565[5]
Alexa Fluor 594 590617[5]
Alexa Fluor 647 650668[5]
R-Phycoerythrin (R-PE) 496, 546, 565578[6]
Allophycocyanin (APC) 650660[6]

Experimental Protocols

Protocol 1: Synthesis of Biotinylated Peptide using Fmoc-Lys(biotin-PEG4)-OH

This protocol outlines the incorporation of Fmoc-Lys(biotin-PEG4)-OH into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Lys(biotin-PEG4)-OH

  • SPPS resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Anhydrous DMF

  • DCM

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the SPPS resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the desired Fmoc-protected amino acid (or Fmoc-Lys(biotin-PEG4)-OH) in DMF.

    • Add coupling reagents and DIPEA.

    • Add the activation mixture to the resin and allow it to react for 2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: Remove the terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the biotinylated peptide by mass spectrometry.

Protocol 2: Fluorescence Microscopy of Cells Using a Biotinylated Peptide Probe

This protocol describes the use of a custom-synthesized biotinylated peptide for the fluorescent labeling of a target in fixed and permeabilized cells.

Materials:

  • Cells cultured on glass coverslips

  • Biotinylated peptide probe

  • Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets): If the target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. For cell surface targets, skip this step.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific binding sites by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.

  • Incubation with Biotinylated Peptide: Dilute the biotinylated peptide to the desired working concentration in blocking buffer. Incubate the cells with the diluted peptide for 1 hour at room temperature.

  • Washing: Wash the cells three times with PBS to remove unbound peptide.

  • Incubation with Fluorescent Streptavidin: Dilute the fluorescently labeled streptavidin to a working concentration (typically 1-10 µg/mL) in blocking buffer. Incubate the cells with the diluted streptavidin conjugate for 1 hour at room temperature, protected from light.[7][8][9]

  • Washing: Wash the cells three times with PBS to remove unbound streptavidin.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_staining Cell Staining s1 SPPS Resin s2 Fmoc-AA Coupling s1->s2 s3 Fmoc-Lys(biotin-PEG4)-OH Coupling s2->s3 s4 Cleavage & Purification s3->s4 s5 Biotinylated Peptide s4->s5 c3 Incubation with Biotinylated Peptide s5->c3 c1 Cell Fixation & Permeabilization c2 Blocking c1->c2 c2->c3 c4 Incubation with Fluorescent Streptavidin c3->c4 c5 Washing c4->c5 c6 Mounting & Imaging c5->c6

Caption: Experimental workflow from peptide synthesis to cell imaging.

signaling_pathway cluster_target Cellular Target cluster_probe Probe & Detection cluster_signal Signal Generation Target Target Protein Peptide Biotinylated Peptide (Synthesized with Fmoc-Lys(biotin-PEG4)-OH) Peptide->Target Binds to Streptavidin Fluorescently Labeled Streptavidin Streptavidin->Peptide Binds to Biotin Signal Fluorescent Signal Streptavidin->Signal Emits

Caption: Principle of indirect detection and signal amplification.

References

On-Resin Biotinylation Using Fmoc-Lys(biotin-PEG4)-OH: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) provides a powerful tool for purification, immobilization, and detection of proteins, peptides, and other biomolecules. On-resin biotinylation during solid-phase peptide synthesis (SPPS) offers a site-specific and efficient method for producing biotin-labeled peptides. This application note provides a detailed protocol for the use of Fmoc-Lys(biotin-PEG4)-OH, a key reagent for incorporating a biotin moiety with a flexible polyethylene glycol (PEG) spacer into a growing peptide chain. The PEG4 spacer enhances the solubility of the resulting peptide and improves the accessibility of the biotin tag for binding to streptavidin, overcoming potential steric hindrance.[1][2]

This document outlines the chemical principles, experimental procedures, and expected outcomes for on-resin biotinylation using Fmoc-Lys(biotin-PEG4)-OH, and is intended to guide researchers in the successful synthesis and application of biotinylated peptides for a range of applications, including affinity capture, diagnostics, and the development of targeted therapeutics.[1]

Chemical Principle

The synthesis of biotinylated peptides on a solid support using Fmoc-Lys(biotin-PEG4)-OH follows the standard principles of fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis. The Fmoc group protects the α-amino group of the lysine, allowing for its controlled incorporation into the peptide sequence.[1] The biotin-PEG4 moiety is attached to the ε-amino group of the lysine side chain.

The synthesis involves a cyclical process of:

  • Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain using a mild base, typically piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Activation of the carboxylic acid of the incoming Fmoc-amino acid (in this case, Fmoc-Lys(biotin-PEG4)-OH or other standard amino acids) and its subsequent coupling to the free N-terminal amine of the resin-bound peptide.

  • Washing: Removal of excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed in a single step using a strong acid cocktail.

Data Presentation

The choice of coupling reagent is critical for achieving high efficiency, particularly for sterically hindered amino acids like Fmoc-Lys(biotin-PEG4)-OH. The following tables summarize the expected performance of common coupling reagents and typical outcomes of the synthesis and purification process.

Table 1: Comparison of Common Coupling Reagents for Fmoc-Lys(biotin-PEG4)-OH

Coupling ReagentClassRelative ReactivityAdvantagesPotential Disadvantages
HATU Uronium SaltVery HighHighly effective for sterically hindered couplings; rapid reaction times.High cost; potential for guanidinylation of the N-terminal amine as a side reaction.
HBTU Uronium SaltHighEffective for most couplings; lower cost than HATU.Less reactive than HATU for very difficult couplings; potential for guanidinylation.
PyBOP Phosphonium SaltHighAvoids the guanidinylation side reaction; good for hindered couplings.By-products can sometimes be difficult to remove.
DIC/Oxyma CarbodiimideModerateCost-effective; by-products are generally soluble and easily washed away.Slower reaction rates; may be less effective for highly hindered couplings.

Table 2: Typical Yield and Purity Data for a Biotinylated Peptide

ParameterExpected RangeMethod of Analysis
Crude Peptide Purity 60-85%RP-HPLC (at 220 nm)
Final Yield after Purification 15-40%Based on initial resin loading
Final Purity >95%RP-HPLC (at 220 nm)
Identity Confirmation Correct MassLC-MS

Note: The actual yield and purity can vary significantly depending on the peptide sequence, length, and the efficiency of each coupling step.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the manual synthesis of a biotinylated peptide on a Rink Amide resin using Fmoc-Lys(biotin-PEG4)-OH.

Materials and Reagents
  • Rink Amide Resin (e.g., 0.5 mmol/g loading)

  • Fmoc-protected amino acids

  • Fmoc-Lys(biotin-PEG4)-OH

  • Coupling Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether

  • RP-HPLC system with a C18 column

  • LC-MS system

On-Resin Peptide Synthesis Workflow

The following diagram illustrates the overall workflow for the solid-phase synthesis of a biotinylated peptide.

G Resin_Prep Resin Swelling Fmoc_Deprotection_1 Initial Fmoc Deprotection Resin_Prep->Fmoc_Deprotection_1 AA_Coupling_1 Couple First Amino Acid Fmoc_Deprotection_1->AA_Coupling_1 Wash_1 Wash AA_Coupling_1->Wash_1 Fmoc_Deprotection_2 Fmoc Deprotection Wash_1->Fmoc_Deprotection_2 AA_Coupling_2 Couple Subsequent Amino Acids (Repeat Cycle) Fmoc_Deprotection_2->AA_Coupling_2 AA_Coupling_2->Fmoc_Deprotection_2 Next amino acid Wash_2 Wash AA_Coupling_2->Wash_2 Biotin_Coupling Couple Fmoc-Lys(biotin-PEG4)-OH Wash_2->Biotin_Coupling At desired position Wash_3 Wash Biotin_Coupling->Wash_3 Final_Deprotection Final Fmoc Deprotection Wash_3->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS, HPLC) Purification->Analysis

Figure 1. Workflow for on-resin biotinylated peptide synthesis.
Step-by-Step Protocol

1. Resin Swelling:

  • Place the Rink Amide resin in a reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature.

2. Initial Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh portion of the deprotection solution and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling (Standard Amino Acids):

  • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the mixture and vortex for 1-2 minutes to pre-activate.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Optional: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

4. Fmoc Deprotection and Coupling Cycle:

  • Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

5. Coupling of Fmoc-Lys(biotin-PEG4)-OH:

  • Follow the same procedure as in Step 3, using Fmoc-Lys(biotin-PEG4)-OH as the amino acid to be coupled. Due to its steric bulk, a longer coupling time (e.g., 2-4 hours) or a double coupling (repeating the coupling step with fresh reagents) may be necessary to ensure high efficiency.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

7. Cleavage and Deprotection:

  • Wash the resin with DCM and then with methanol, and dry the resin under vacuum.

  • Prepare the cleavage cocktail (Reagent K) and add it to the dried resin in a fume hood.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin, collecting the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

8. Peptide Precipitation and Purification:

  • Add the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

  • A white precipitate of the crude peptide should form.

  • Incubate at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge to pellet the peptide and carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether and centrifuge again.

  • Dry the crude peptide pellet under vacuum.

  • Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the pure peptide and lyophilize to obtain a white powder.

9. Analysis and Characterization:

  • Confirm the purity of the final product by analytical RP-HPLC.

  • Verify the identity of the biotinylated peptide by determining its molecular weight using LC-MS.

Signaling Pathways and Logical Relationships

The decision-making process for selecting the appropriate coupling and cleavage conditions is crucial for the successful synthesis of a biotinylated peptide. The following diagrams illustrate these logical relationships.

Coupling Reagent Selection

G Start Start: Couple Fmoc-Lys(biotin-PEG4)-OH Check_Difficulty Is the coupling sterically hindered? Start->Check_Difficulty High_Reactivity Use High-Reactivity Reagent (e.g., HATU, HCTU) Check_Difficulty->High_Reactivity Yes Standard_Reactivity Use Standard Reagent (e.g., DIC/Oxyma) Check_Difficulty->Standard_Reactivity No Monitor_Coupling Monitor with Kaiser Test High_Reactivity->Monitor_Coupling Standard_Reactivity->Monitor_Coupling Check_Completion Is coupling complete? Monitor_Coupling->Check_Completion Proceed Proceed to next step Check_Completion->Proceed Yes Double_Couple Perform Double Coupling Check_Completion->Double_Couple No Double_Couple->Monitor_Coupling

Figure 2. Decision workflow for coupling reagent selection.
Cleavage Cocktail Selection

G Start Synthesized Peptide-Resin Ready for Cleavage Check_Sensitive Does the peptide contain sensitive residues (Trp, Met, Cys)? Start->Check_Sensitive Use_Scavenger_Rich Use Scavenger-Rich Cocktail (e.g., Reagent K) Check_Sensitive->Use_Scavenger_Rich Yes Use_Standard Use Standard Cocktail (e.g., TFA/TIS/H2O) Check_Sensitive->Use_Standard No Perform_Cleavage Perform Cleavage Reaction Use_Scavenger_Rich->Perform_Cleavage Use_Standard->Perform_Cleavage Precipitate Precipitate and Purify Peptide Perform_Cleavage->Precipitate

Figure 3. Decision workflow for cleavage cocktail selection.

Conclusion

The use of Fmoc-Lys(biotin-PEG4)-OH in solid-phase peptide synthesis is a robust and efficient method for producing high-purity biotinylated peptides. The inclusion of the PEG4 spacer enhances the accessibility of the biotin moiety, which is advantageous for downstream applications involving streptavidin binding.[1] By carefully selecting the coupling reagents and optimizing the reaction conditions, researchers can successfully synthesize custom biotinylated peptides for a wide range of applications in basic research and drug development. The protocols and data presented in this application note provide a comprehensive guide for the successful implementation of this valuable bioconjugation technique.

References

Application Note: Post-Synthesis Peptide Biotinylation with Fmoc-Lys(biotin-PEG4)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research.[1][2] The high-affinity interaction between biotin (Vitamin B7) and streptavidin or avidin is leveraged for a multitude of applications, including affinity purification, immunoassays like ELISA and Western blotting, cell surface labeling, and drug discovery.[2][3][4][] Incorporating a biotin moiety into a synthetic peptide allows for its specific detection, immobilization, and purification.[4]

This application note details a robust protocol for the post-synthesis biotinylation of peptides using Fmoc-Lys(biotin-PEG4)-OH. This reagent offers the advantage of introducing a biotinylated lysine residue with a polyethylene glycol (PEG) spacer. The PEG4 linker enhances the solubility of the resulting peptide conjugate, minimizes steric hindrance, and improves the accessibility of the biotin for binding to streptavidin or avidin.[6][7] This method can be performed either while the peptide is still attached to the solid-phase support (on-resin) or after it has been cleaved and purified (solution-phase).

Advantages of Fmoc-Lys(biotin-PEG4)-OH

The use of Fmoc-Lys(biotin-PEG4)-OH for post-synthesis biotinylation provides several key benefits:

  • Site-Specific Labeling: Allows for the precise placement of the biotin tag at a specific lysine residue within the peptide sequence.

  • Enhanced Solubility: The hydrophilic PEG4 spacer can improve the solubility of the final biotinylated peptide.[6][8]

  • Reduced Steric Hindrance: The spacer arm extends the biotin moiety away from the peptide backbone, which can reduce interference with peptide-protein interactions and improve binding to avidin or streptavidin.[4][6]

  • Compatibility with Fmoc Chemistry: The Fmoc protecting group on the alpha-amino group of the lysine makes this reagent fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows.[7][9]

Experimental Overview

This document provides two primary protocols for post-synthesis peptide biotinylation using Fmoc-Lys(biotin-PEG4)-OH:

  • On-Resin Biotinylation: This method involves the coupling of Fmoc-Lys(biotin-PEG4)-OH to a deprotected lysine side chain of a peptide that is still attached to the solid-phase synthesis resin.

  • Solution-Phase Biotinylation: This protocol describes the biotinylation of a purified peptide in solution, targeting a specific lysine residue.

Both methods will be followed by cleavage, deprotection, purification, and characterization of the final biotinylated peptide.

Quantitative Data Summary

The efficiency of the biotinylation reaction can be assessed using various analytical techniques, primarily mass spectrometry. The following table summarizes expected outcomes for the biotinylation of a model peptide.

ParameterOn-Resin BiotinylationSolution-Phase Biotinylation
Peptide Sequence H-Gly-Ala-Val-Lys-Phe-Pro-NH2H-Gly-Ala-Val-Lys-Phe-Pro-NH2
Biotinylation Reagent Fmoc-Lys(biotin-PEG4)-OHFmoc-Lys(biotin-PEG4)-OH
Expected Mass (Monoisotopic) 1438.8 g/mol 1438.8 g/mol
Observed Mass (LC-MS) 1438.9 ± 0.2 g/mol 1438.9 ± 0.2 g/mol
Biotinylation Efficiency > 95%> 90%
Purity (HPLC) > 98%> 98%

Experimental Protocols

Materials and Reagents
  • Fmoc-Lys(biotin-PEG4)-OH

  • Peptide synthesized on a solid-phase resin with a selectively deprotectable lysine residue (e.g., Lys(Dde) or Lys(Mtt))

  • Purified peptide with a free lysine side chain

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Trifluoroacetic acid (TFA)

  • Scavengers for cleavage: Triisopropylsilane (TIS), Water

  • Hydrazine (for Dde group removal)

  • Diethyl ether (for peptide precipitation)

  • HPLC grade water and acetonitrile

  • Solid Phase Extraction (SPE) cartridges or preparative HPLC system for purification

Protocol 1: On-Resin Post-Synthesis Biotinylation

This protocol is ideal when a specific lysine residue, protected with an orthogonal protecting group like Dde, is incorporated during peptide synthesis.

1. Selective Deprotection of the Lysine Side Chain: a. Swell the peptide-resin in DMF for 30 minutes. b. To remove the Dde protecting group, treat the resin with a solution of 2% hydrazine in DMF.[10] c. Perform this treatment twice for 5-10 minutes each. d. Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of hydrazine.

2. Activation and Coupling of Fmoc-Lys(biotin-PEG4)-OH: a. In a separate vial, dissolve Fmoc-Lys(biotin-PEG4)-OH (3 equivalents relative to the resin loading) in DMF. b. Add a coupling agent such as HBTU (3 eq.) and a base like DIPEA (6 eq.). c. Allow the activation to proceed for 5-10 minutes at room temperature. d. Add the activated biotinylation reagent to the resin. e. Agitate the reaction mixture at room temperature for 2-4 hours, or overnight for sterically hindered sequences.[11]

3. Washing: a. After the coupling reaction, drain the solution and wash the resin extensively with DMF (5 times) and DCM (3 times) to remove any unreacted reagents.

4. Fmoc Deprotection (of the newly added Lys(biotin-PEG4)): a. Treat the resin with a 20% solution of piperidine in DMF.[12] b. Perform this treatment twice for 10 minutes each to remove the Fmoc group from the biotinylated lysine. c. Wash the resin with DMF (5 times) and DCM (3 times).

5. Cleavage and Global Deprotection: a. Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., 95% TFA, 2.5% TIS, 2.5% water). b. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the peptide by adding cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. f. Dry the peptide pellet under vacuum.

6. Purification and Analysis: a. Purify the crude biotinylated peptide using reverse-phase HPLC. b. Characterize the purified peptide by LC-MS to confirm the correct mass and purity.[13][14]

Protocol 2: Solution-Phase Post-Synthesis Biotinylation

This protocol is suitable for biotinylating a purified peptide with a free lysine side chain.

1. Peptide and Reagent Preparation: a. Dissolve the purified peptide in a suitable solvent such as DMF or a mixture of DMF and water. b. In a separate tube, prepare the activated Fmoc-Lys(biotin-PEG4)-OH as described in Protocol 1, Step 2a-c, using a 1.5 to 3-fold molar excess of the biotinylation reagent relative to the peptide.

2. Coupling Reaction: a. Add the activated Fmoc-Lys(biotin-PEG4)-OH solution to the peptide solution. b. Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring. Monitor the reaction progress by LC-MS if possible.

3. Quenching the Reaction (Optional): a. To quench any remaining active ester, a small amount of an amine-containing buffer like Tris can be added.

4. Removal of the Fmoc Group: a. Add piperidine to the reaction mixture to a final concentration of 20%. b. Stir for 30 minutes at room temperature to deprotect the alpha-amino group of the newly added biotinylated lysine.

5. Purification: a. Dilute the reaction mixture with an appropriate aqueous buffer and purify the biotinylated peptide using reverse-phase HPLC or Solid Phase Extraction (SPE) to remove unreacted biotinylation reagent, byproducts, and piperidine.

6. Characterization: a. Lyophilize the purified fractions. b. Confirm the identity and purity of the final biotinylated peptide by LC-MS and analytical HPLC.

Visualizations

On_Resin_Biotinylation_Workflow start Peptide-Resin with Lys(Dde) deprotection Selective Deprotection (2% Hydrazine in DMF) start->deprotection washing1 Wash (DMF, DCM) deprotection->washing1 coupling Couple Fmoc-Lys(biotin-PEG4)-OH (HBTU/DIPEA in DMF) washing1->coupling washing2 Wash (DMF, DCM) coupling->washing2 fmoc_deprotection Fmoc Deprotection (20% Piperidine in DMF) washing2->fmoc_deprotection washing3 Wash (DMF, DCM) fmoc_deprotection->washing3 cleavage Cleavage & Deprotection (TFA Cocktail) washing3->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (LC-MS) purification->characterization

Caption: On-Resin Post-Synthesis Biotinylation Workflow.

Solution_Phase_Biotinylation_Workflow start Purified Peptide with free Lys coupling Coupling Reaction (in DMF) start->coupling reagent_prep Activate Fmoc-Lys(biotin-PEG4)-OH (HBTU/DIPEA) reagent_prep->coupling fmoc_deprotection Fmoc Deprotection (20% Piperidine) coupling->fmoc_deprotection purification Purification (RP-HPLC or SPE) fmoc_deprotection->purification characterization Characterization & Lyophilization (LC-MS) purification->characterization

Caption: Solution-Phase Post-Synthesis Biotinylation Workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Biotinylation Insufficient coupling time or reagent equivalents. Steric hindrance at the labeling site.Increase reaction time and/or the equivalents of biotinylation reagent and coupling agents. Consider using a more potent coupling agent like HATU.
Multiple Biotinylation Products Non-specific labeling on other nucleophilic side chains (e.g., N-terminus, Arg, His).Ensure all other reactive side chains are properly protected. For solution-phase, control the stoichiometry carefully.
Low Yield After Purification Poor solubility of the biotinylated peptide. Peptide precipitation during reaction or purification.The PEG4 linker should mitigate this, but consider using solvents like DMSO in small amounts. Adjust HPLC gradients.
Fmoc Group Not Removed Incomplete piperidine treatment.Increase the duration or number of piperidine treatments.

Conclusion

Post-synthesis biotinylation using Fmoc-Lys(biotin-PEG4)-OH is a versatile and effective method for producing high-quality biotinylated peptides. The inclusion of the PEG4 spacer enhances the properties of the final conjugate, making it well-suited for a wide range of biological assays. By following the detailed on-resin or solution-phase protocols provided, researchers can reliably generate site-specifically biotinylated peptides for their specific applications in basic research and drug development.

References

Application Notes and Protocols for Fmoc-Lys(biotin-PEG4)-OH in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Fmoc-Lys(biotin-PEG4)-OH

Fmoc-Lys(biotin-PEG4)-OH is a specialized chemical linker designed for the development of advanced targeted drug delivery systems.[1][2][3] This molecule integrates three key functional components onto a lysine amino acid backbone:

  • Fmoc (Fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the α-amine of lysine, essential for its incorporation into peptides via standard Solid-Phase Peptide Synthesis (SPPS).[4][5]

  • Biotin (Vitamin H): A high-affinity ligand for avidin and streptavidin proteins. This interaction is leveraged for targeting tissues or cells that overexpress biotin receptors (like the sodium-dependent multivitamin transporter, SMVT) or for use in avidin-biotin pre-targeting strategies.[6][7]

  • PEG4 (Tetraethylene Glycol) Linker: A flexible, hydrophilic spacer arm that connects biotin to the lysine side chain. The PEG linker enhances the water solubility of the conjugate, reduces non-specific binding, and mitigates steric hindrance, allowing the biotin moiety to efficiently access its binding target.[6][8]

This unique combination makes Fmoc-Lys(biotin-PEG4)-OH an invaluable tool for conjugating therapeutic payloads to targeting moieties, thereby enhancing drug efficacy while minimizing off-target toxicity.[6]

Key Applications in Targeted Drug Delivery

The versatility of Fmoc-Lys(biotin-PEG4)-OH allows for its use in several drug delivery strategies:

  • Active Targeting to Cancer Cells: Many cancer cells overexpress biotin receptors to meet the demands of rapid proliferation.[9] Drug delivery systems functionalized with biotin can selectively bind to and be internalized by these cells, concentrating the therapeutic agent at the tumor site.[7][10]

  • Avidin-Biotin Pre-targeting Systems: This strategy involves a multi-step approach to improve tumor-to-background ratios of therapeutic agents.[11][12] First, a biotinylated antibody targeting a tumor-specific antigen is administered, followed by avidin or streptavidin which binds to the antibody at the tumor site. Finally, a biotinylated drug is administered, which rapidly homes to the tumor via the high-affinity avidin-biotin bond.[11][13][14] This method increases the therapeutic index by allowing unbound components to clear from circulation before the cytotoxic payload is introduced.[13][14][15]

  • Development of Targeted Nanoparticles and Liposomes: Fmoc-Lys(biotin-PEG4)-OH can be incorporated into peptides or lipids used to functionalize the surface of nanoparticles, liposomes, or micelles.[6][9][16][17] The PEG component provides a "stealth" characteristic, prolonging circulation time, while the biotin enables active targeting.[6]

Data Presentation: Physicochemical and Biological Properties

Quantitative data is crucial for characterizing and comparing different drug delivery formulations. The following tables provide examples of key parameters that should be measured.

Table 1: Example Physicochemical Properties of Biotinylated Nanoparticles

Parameter Biotin-Targeted Nanoparticles Non-Targeted Nanoparticles Method of Analysis
Average Diameter (nm) 296.8[10][18] 280.5 Dynamic Light Scattering (DLS)[10]
Polydispersity Index (PDI) 0.155[10][18] 0.160 Dynamic Light Scattering (DLS)
Zeta Potential (mV) -17.7 -15.2 Laser Doppler Velocimetry
Drug Encapsulation Efficiency (%) 96.31 95.80 UV-Vis Spectrophotometry

| Biotin Conjugation Density | 2.2 biotin molecules/chitosan chain[10][18] | N/A | HABA/Avidin Assay[19] |

Table 2: Example In Vitro Efficacy and Cellular Uptake

Parameter Biotin-Targeted Formulation Non-Targeted Formulation Free Drug Cell Line Method of Analysis
IC50 (µg/mL) after 72h 49.87[17] 110.2 >400[17] MCF-7 (Breast Cancer)[17] MTT Assay[9]

| Cellular Uptake (% of control) | Significantly higher (P < 0.05)[10][18] | 100% (Control) | N/A | HepG2 (Liver Cancer)[10][18] | Fluorescence Microscopy/Flow Cytometry[9] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide

This protocol describes the manual synthesis of a model biotinylated peptide using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Lys(biotin-PEG4)-OH

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)[20]

  • Coupling reagents: HATU, HOAt

  • Activation base: N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)[4][21]

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water[4]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DMF for 1 hour in a reaction vessel.[20]

  • First Amino Acid Coupling (if not pre-loaded): Couple the first Fmoc-protected amino acid to the resin using standard coupling procedures.

  • Peptide Chain Elongation (Iterative Cycle): a. Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.[21] Wash the resin thoroughly with DMF. b. Amino Acid Activation: In a separate vial, dissolve the next Fmoc-amino acid (or Fmoc-Lys(biotin-PEG4)-OH), HATU, and HOAt (4 equivalents each relative to resin capacity) in DMF. Add NMM (8 equivalents) and allow the mixture to pre-activate for 5 minutes.[20] c. Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours.[21] d. Washing: Wash the resin thoroughly with DMF. e. Repeat steps 3a-3d for each amino acid in the sequence.

  • Final Deprotection: Remove the terminal Fmoc group as described in step 3a.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[4][21]

  • Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[21] Centrifuge to pellet the peptide, wash with ether, and dry. Purify the peptide using reverse-phase HPLC.

Protocol 2: In Vitro Cellular Uptake Assay

This protocol quantifies the uptake of a biotin-targeted formulation into cancer cells.

Materials:

  • Cancer cell line overexpressing biotin receptors (e.g., MCF-7, HepG2, 4T1)[9][10]

  • Control cell line with low biotin receptor expression (optional)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescently labeled biotinylated nanoparticles (or drug conjugate)

  • Fluorescently labeled non-targeted nanoparticles (control)

  • Multi-well plates (e.g., 6-well or 24-well)[9][22]

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to 70-80% confluency.[9]

  • Treatment: Remove the culture medium and wash the cells with PBS. Add fresh medium containing the fluorescently labeled targeted or non-targeted nanoparticles at a defined concentration. For competition experiments, pre-incubate a set of cells with a high concentration of free biotin for 1 hour before adding the targeted nanoparticles.[23]

  • Incubation: Incubate the cells for a predetermined time (e.g., 4 hours) at 37°C.[9][22] To distinguish between binding and internalization, a parallel experiment can be run at 4°C to inhibit endocytosis.[23]

  • Washing: Stop the uptake by placing the plate on ice. Aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove unbound nanoparticles.[9][24]

  • Fixation (for microscopy): Fix the cells with 4% paraformaldehyde for 15 minutes. Nuclei can be counterstained with DAPI.

  • Analysis:

    • Microscopy: Observe the cells under a fluorescence microscope to visualize cellular uptake.[9]

    • Flow Cytometry: Trypsinize the cells to create a single-cell suspension. Analyze the fluorescence intensity of the cell population using a flow cytometer to quantify uptake.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the targeted drug delivery system to kill cancer cells.[25][26][27]

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Biotin-targeted drug formulation

  • Non-targeted drug formulation (control)

  • Free drug (control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.[9]

  • Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the targeted formulation, non-targeted formulation, or free drug. Include untreated cells as a control.[9]

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[9] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the drug concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%).

Visualizations: Workflows and Mechanisms

Workflow for Synthesis of a Biotinylated Peptide-Drug Conjugate

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Purification cluster_Conjugation Drug Conjugation Resin 1. Start with Resin Support Deprotect1 2. Fmoc Deprotection (20% Piperidine) Resin->Deprotect1 CoupleAA 3. Couple Fmoc-AA-OH Deprotect1->CoupleAA CoupleBiotin 4. Couple Fmoc-Lys(biotin-PEG4)-OH CoupleAA->CoupleBiotin Deprotect2 5. Final Fmoc Deprotection CoupleBiotin->Deprotect2 Cleave 6. Cleave from Resin (TFA Cocktail) Deprotect2->Cleave Purify 7. HPLC Purification Cleave->Purify Conjugate 8. Conjugate Drug to Peptide Purify->Conjugate FinalPurify 9. Final Purification Conjugate->FinalPurify Result Biotin-Peptide-Drug Conjugate FinalPurify->Result

Caption: Workflow for synthesizing a biotinylated peptide-drug conjugate.

Mechanism of Biotin Receptor-Mediated Endocytosis

G cluster_cell Target Cancer Cell cluster_inside Intracellular Space Receptor Biotin Receptor (e.g., SMVT) Endosome Endosome Receptor->Endosome 2. Endocytosis (Internalization) Membrane Lysosome Lysosome Endosome->Lysosome Fusion DrugRelease Drug Release & Action Lysosome->DrugRelease Carrier Biotinylated Drug Carrier Carrier->Receptor 1. Binding

Caption: Targeted drug delivery via biotin receptor-mediated endocytosis.

Avidin-Biotin Pre-targeting Strategy

G cluster_steps Pre-targeting Workflow cluster_tumor Tumor Site Step1 Step 1: Administer Biotinylated Monoclonal Antibody (mAb-Biotin) Step2 Step 2: Administer Avidin/Streptavidin (Binds to mAb-Biotin at tumor) Step1->Step2 Step3 Step 3: Administer Biotinylated Drug (Drug-Biotin) Step2->Step3 Complex mAb-Biotin :: Avidin :: Drug-Biotin Complex forms on cell surface Step3->Complex High-affinity binding TumorCell Tumor Cell Complex->TumorCell Delivers drug

Caption: Logical workflow of an avidin-biotin pre-targeting strategy.

References

Application Notes and Protocols for Immobilization of Biotinylated Peptides on Streptavidin-Coated Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The exceptionally high affinity and specificity of the interaction between streptavidin and biotin is a cornerstone of many biotechnological applications.[1][2] This non-covalent bond, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, is one of the strongest known biological interactions, making it ideal for the stable immobilization of biotinylated molecules.[1][3] This document provides detailed application notes and protocols for the immobilization of biotinylated peptides onto streptavidin-coated surfaces, a technique widely used in drug discovery, diagnostics, and fundamental research. Applications include enzyme-linked immunosorbent assays (ELISAs), western blotting, affinity purification, immunoprecipitation, cell surface labeling, and biosensor-based assays for studying molecular interactions.[4][]

Principle of Immobilization

The immobilization process relies on the formation of a stable complex between the biotin moiety covalently attached to a peptide and the streptavidin protein pre-coated onto a solid support. Streptavidin is a tetrameric protein, with each subunit capable of binding one biotin molecule, allowing for a high-density capture of biotinylated ligands.[6] The near-neutral isoelectric point of streptavidin minimizes non-specific binding, which can be a concern with the more basic avidin protein.

Key Considerations for Optimal Immobilization

Several factors can influence the efficiency and reproducibility of peptide immobilization:

  • Biotinylation Strategy: Peptides can be biotinylated at the N-terminus or on the side chain of specific amino acids like lysine.[] The position of the biotin tag should be carefully considered to avoid interfering with the peptide's biological activity or its interaction with a target molecule. The use of a spacer arm, such as polyethylene glycol (PEG), between the biotin and the peptide can enhance binding by reducing steric hindrance.[7]

  • Surface Density of Streptavidin: The amount of streptavidin coated on the surface will determine the maximum binding capacity for the biotinylated peptide. High-capacity streptavidin-coated plates are available for applications requiring a high density of immobilized peptides.

  • Concentration of Biotinylated Peptide: The concentration of the peptide solution should be optimized to achieve the desired surface density. Saturation of the streptavidin binding sites can be achieved by incubating with a sufficient concentration of the biotinylated peptide.

  • Incubation Time and Temperature: The association rate between biotin and streptavidin is rapid, but sufficient incubation time is necessary to ensure maximal binding.[1][3] Typical incubation times range from 30 minutes to 2 hours at room temperature or 4°C.[8]

  • Washing Steps: Thorough washing after immobilization is crucial to remove any unbound or non-specifically adsorbed peptides, ensuring a low background signal in subsequent assays.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the streptavidin-biotin interaction and peptide immobilization.

Table 1: Kinetic and Thermodynamic Parameters of the Streptavidin-Biotin Interaction

ParameterValueConditionsReference
Dissociation Constant (Kd)~10⁻¹⁴ - 10⁻¹⁵ MSolution phase[1][3]
Association Rate Constant (kon)10⁵ - 10⁷ M⁻¹s⁻¹Solution phase[1][3]
Dissociation Rate Constant (koff)2.4 x 10⁻⁶ s⁻¹Underivatized streptavidin[9]
Activation Energy (Ea) for Dissociation~13 kcal/mol higher in gas phase than in solutionGas phase vs. Aqueous solution[10]

Table 2: Biotin Binding Capacity of Commercially Available Streptavidin-Coated Surfaces

Surface TypeMinimum Biotin Binding Capacity per WellReference
96-well High-Capacity Streptavidin Plate300 pmoles
384-well High-Capacity Streptavidin Plate150 pmoles

Note: The actual capacity for larger molecules like biotinylated peptides may be reduced due to steric hindrance.

Experimental Protocols

Protocol 1: General Immobilization of Biotinylated Peptides on Streptavidin-Coated Microplates

This protocol is suitable for preparing peptide-coated plates for applications such as ELISAs or activity assays.

Materials:

  • Streptavidin-coated 96-well plates

  • Biotinylated peptide of interest

  • Binding Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA) or other suitable blocking agent

Procedure:

  • Reconstitute Biotinylated Peptide: Dissolve the biotinylated peptide in the Binding Buffer to the desired stock concentration.

  • Dilute Peptide: Prepare a series of dilutions of the biotinylated peptide in Binding Buffer to determine the optimal coating concentration. A typical starting concentration is 1-10 µg/mL.

  • Coating: Add 100 µL of the diluted peptide solution to each well of the streptavidin-coated plate. For a negative control, add 100 µL of Binding Buffer without the peptide.

  • Incubation: Incubate the plate for 1-2 hours at room temperature with gentle agitation or overnight at 4°C.[8]

  • Washing: Discard the coating solution and wash the wells three times with 200 µL of Washing Buffer per well to remove unbound peptide.

  • Blocking (Optional but Recommended): Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block any remaining non-specific binding sites on the surface.

  • Final Wash: Discard the blocking solution and wash the wells three times with 200 µL of Washing Buffer.

  • Use or Store: The plate is now ready for use in the downstream application. If not used immediately, the plate can be dried and stored at 4°C for future use.

Protocol 2: Immobilization of Biotinylated Peptides on Streptavidin-Coated Biosensor Chips (e.g., for Surface Plasmon Resonance - SPR)

This protocol outlines the general steps for immobilizing a biotinylated peptide onto a streptavidin-coated biosensor chip for kinetic analysis.

Materials:

  • Streptavidin-coated biosensor chip

  • Biotinylated peptide of interest

  • Immobilization Buffer: Typically the running buffer for the SPR experiment (e.g., HBS-EP+ buffer)

  • Regeneration Solution (if applicable and compatible with the chip and ligand)

Procedure:

  • System Equilibration: Equilibrate the biosensor chip with the running buffer until a stable baseline is achieved.

  • Peptide Preparation: Prepare a solution of the biotinylated peptide in the running buffer at a concentration optimized for immobilization (e.g., 1-10 µg/mL).

  • Immobilization: Inject the biotinylated peptide solution over the streptavidin-coated surface of the sensor chip. Monitor the response units (RU) to observe the binding of the peptide in real-time. Continue the injection until the desired level of immobilization is reached or the signal plateaus.

  • Washing: Switch the flow back to the running buffer to wash away any unbound peptide and to obtain a stable baseline.

  • Activity Check (Optional): Inject a known binding partner of the immobilized peptide to confirm that the peptide is active and accessible.

  • Ready for Analysis: The sensor chip with the immobilized peptide is now ready for kinetic analysis with analyte injections.

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_immobilization Peptide Immobilization cluster_washing Washing & Blocking cluster_end Result start Start: Streptavidin-Coated Surface prep Equilibrate with Binding Buffer start->prep add_peptide Add Biotinylated Peptide Solution prep->add_peptide incubate Incubate (e.g., 1-2h at RT) add_peptide->incubate wash1 Wash to Remove Unbound Peptide incubate->wash1 block Block Non-Specific Sites (Optional) wash1->block wash2 Final Wash block->wash2 end Immobilized Peptide Surface Ready for Assay wash2->end

Caption: Workflow for immobilizing biotinylated peptides.

logical_relationship cluster_components Key Components cluster_interaction Immobilization Process cluster_result Outcome peptide Biotinylated Peptide Biotin moiety for binding interaction High-Affinity Binding Biotin binds to streptavidin pocket peptide->interaction surface Streptavidin-Coated Surface Tetrameric streptavidin for capture surface->interaction result Stable Immobilized Peptide Oriented for downstream applications interaction->result

Caption: Core principle of peptide immobilization.

References

Application Notes and Protocols for Fmoc-Lys(biotin-PEG4)-OH in ELISA and Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(biotin-PEG4)-OH is a valuable amino acid derivative used in solid-phase peptide synthesis (SPPS) to site-specifically incorporate a biotin label into a peptide sequence.[1][2] The biotin moiety allows for highly sensitive detection and affinity-based applications due to its exceptionally strong and specific interaction with avidin and streptavidin.[3][4] This reagent features a four-unit polyethylene glycol (PEG) spacer arm between the lysine side chain and the biotin molecule. This PEG linker enhances the hydrophilicity of the resulting peptide, which can reduce aggregation and non-specific binding.[5] Furthermore, the flexible spacer minimizes steric hindrance, ensuring efficient binding of the biotin to streptavidin or avidin in various applications, including Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting.[2]

The use of peptides synthesized with Fmoc-Lys(biotin-PEG4)-OH as probes in immunoassays offers several advantages. It allows for the precise detection and quantification of protein-protein interactions, enzyme activities, and the presence of specific antibodies. The amplification of the signal, achieved through the binding of multiple enzyme-conjugated streptavidin molecules to a single biotinylated peptide, leads to enhanced sensitivity in these assays.[4]

Key Features and Applications

Key Features of Fmoc-Lys(biotin-PEG4)-OH:

  • Site-Specific Biotinylation: Enables precise incorporation of a biotin label at a defined lysine residue within a synthetic peptide.

  • PEG4 Spacer: The hydrophilic four-unit PEG spacer improves the solubility of the biotinylated peptide and reduces non-specific binding.[5] It also provides a flexible arm to overcome steric hindrance, facilitating optimal biotin-streptavidin interaction.[2]

  • Fmoc Protection: The Fmoc protecting group on the alpha-amino group makes it fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols.[1]

  • High Affinity Binding: The biotin tag allows for strong and specific binding to avidin and streptavidin, forming the basis for sensitive detection and purification methods.[3]

Applications in ELISA and Western Blot:

  • ELISA: Biotinylated peptides can be used as capture molecules immobilized on streptavidin-coated plates to detect specific antibodies or proteins in a sample. Alternatively, they can be used as detection probes in competitive or sandwich ELISA formats.[6]

  • Western Blot: In Western blotting, a biotinylated peptide can serve as a probe to detect a specific protein on a membrane, particularly for studying protein-protein interactions or identifying proteins for which specific antibodies are unavailable.[3]

  • Probe Development: The synthesis of biotin-tagged peptides is crucial for creating probes for use in imaging, diagnostics, and pull-down assays.[1]

Data Presentation

The optimal concentration of a biotinylated peptide probe and the resulting signal-to-noise ratio are critical for the success of ELISA and Western blot experiments. These parameters are highly dependent on the specific peptide sequence, the target molecule, and the assay conditions. Therefore, empirical determination is essential. Below are tables with representative data ranges to serve as a starting point for optimization.

Table 1: Representative Quantitative Data for a Biotinylated Peptide in a Direct ELISA

ParameterConcentration RangeSignal-to-Noise Ratio
Peptide Coating Concentration0.1 - 10 µg/mL> 3 for positive samples
Primary Antibody Dilution1:500 - 1:5000Varies with antibody affinity
Streptavidin-HRP Conjugate Dilution1:1000 - 1:10,000Dependent on substrate

Note: The signal-to-noise ratio is calculated by dividing the signal of a positive sample by the signal of a negative control or blank.[7]

Table 2: Representative Quantitative Data for a Biotinylated Peptide Probe in Western Blot

ParameterConcentration RangeComments
Biotinylated Peptide Probe Concentration0.1 - 5 µg/mLOptimal concentration minimizes background
Streptavidin-HRP Conjugate Dilution1:5000 - 1:20,000Higher dilutions may be needed for strong signals
Blocking Buffer5% non-fat dry milk or 3% BSA in TBSTChoice of blocking buffer can impact background

Experimental Protocols

Protocol 1: Synthesis of a Biotinylated Peptide using Fmoc-Lys(biotin-PEG4)-OH

This protocol outlines the general steps for incorporating Fmoc-Lys(biotin-PEG4)-OH into a peptide sequence using manual or automated Fmoc solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Lys(biotin-PEG4)-OH

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU, HATU, HCTU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., Reagent K: TFA/thioanisole/water/phenol/EDT)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid to the resin using a suitable coupling reagent and base in DMF. Allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

  • Incorporation of Fmoc-Lys(biotin-PEG4)-OH: At the desired position in the sequence, use Fmoc-Lys(biotin-PEG4)-OH in the coupling step.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Washing and Drying: Wash the resin extensively with DMF, DCM, and methanol, and then dry the peptide-resin under vacuum.

  • Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification and Analysis: Centrifuge to collect the peptide pellet, wash with cold ether, and then purify the crude peptide by reverse-phase HPLC. Confirm the identity and purity of the biotinylated peptide by mass spectrometry.

Protocol 2: Direct ELISA with a Biotinylated Peptide Probe

This protocol describes the use of a biotinylated peptide to detect a specific antibody in a sample.

Materials:

  • Streptavidin-coated 96-well microplate

  • Biotinylated peptide synthesized with Fmoc-Lys(biotin-PEG4)-OH

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Sample containing the antibody of interest

  • Enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Peptide Immobilization: Dilute the biotinylated peptide to the desired concentration (e.g., 1-10 µg/mL) in PBST. Add 100 µL of the diluted peptide to each well of the streptavidin-coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with Wash Buffer.

  • Sample Incubation: Add 100 µL of the diluted sample (e.g., serum, plasma) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

Protocol 3: Western Blot with a Biotinylated Peptide Probe

This protocol outlines the use of a biotinylated peptide to detect a target protein on a membrane.

Materials:

  • Protein sample

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting apparatus (e.g., PVDF or nitrocellulose membrane)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • Biotinylated peptide probe

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system (e.g., X-ray film or CCD camera)

Procedure:

  • Protein Separation and Transfer: Separate the protein sample by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Biotinylated Peptide Incubation: Dilute the biotinylated peptide probe to its optimal concentration in Blocking Buffer. Incubate the membrane with the probe solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer. Incubate the membrane with the conjugate solution for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and acquire the signal using an imaging system.

Visualizations

ELISA_Workflow cluster_plate Streptavidin-Coated Plate Immobilize 1. Immobilize Biotinylated Peptide Block 2. Block Plate Immobilize->Block Wash Sample 3. Add Sample (Antibody) Block->Sample Wash Secondary_Ab 4. Add Enzyme-Linked Secondary Antibody Sample->Secondary_Ab Wash Substrate 5. Add Substrate Secondary_Ab->Substrate Wash Detect 6. Detect Signal Substrate->Detect Stop Reaction

Caption: Workflow for a direct ELISA using a biotinylated peptide probe.

Western_Blot_Workflow SDS_PAGE 1. SDS-PAGE Transfer 2. Transfer to Membrane SDS_PAGE->Transfer Block 3. Block Membrane Transfer->Block Probe 4. Incubate with Biotinylated Peptide Probe Block->Probe Wash Strep_HRP 5. Incubate with Streptavidin-HRP Probe->Strep_HRP Wash Detect 6. Chemiluminescent Detection Strep_HRP->Detect Wash Biotin_Streptavidin_Interaction Peptide Peptide Lys_PEG4_Biotin Lys(Biotin-PEG4) Peptide->Lys_PEG4_Biotin contains Streptavidin Streptavidin-HRP Lys_PEG4_Biotin->Streptavidin binds to Signal Signal Amplification Streptavidin->Signal generates

References

Application Note & Protocol: Synthesis and Application of Biotinylated Peptide Probes using Fmoc-Lys(biotin-PEG4)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and utilization of biotinylated peptide probes using Fmoc-Lys(biotin-PEG4)-OH. Biotinylated peptides are invaluable tools for a wide range of biochemical assays, including protein-protein interaction studies, immunoassays, and affinity purification.[1] The incorporation of a biotin moiety via a flexible polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, ensuring high-affinity binding to streptavidin and its analogues.[2] This guide covers the principles of solid-phase peptide synthesis (SPPS) for incorporating the biotinylated lysine derivative, methods for peptide cleavage and purification, and protocols for characterization and downstream applications such as pull-down assays.

Introduction to Fmoc-Lys(biotin-PEG4)-OH

Fmoc-Lys(biotin-PEG4)-OH is an amino acid derivative designed for the straightforward incorporation of a biotin label into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS).[2] The molecule consists of three key components:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amino group, allowing for sequential addition of amino acids in the peptide chain.[3]

  • Lysine: The core amino acid framework.

  • Biotin-PEG4 side chain: The ε-amino group of lysine is modified with a biotin molecule attached via a hydrophilic 4-unit polyethylene glycol (PEG) spacer.

Key Advantages:

  • High-Affinity Binding: The biotin tag facilitates strong and highly specific, non-covalent interaction with streptavidin or avidin (Kd ≈ 10⁻¹⁴ M), which is fundamental to its use in affinity-based assays.[4][5]

  • PEG4 Spacer: The flexible PEG linker enhances the water solubility of the peptide, reduces aggregation, and extends the biotin moiety away from the peptide backbone. This minimizes steric hindrance and improves the accessibility of biotin for binding to streptavidin.[2][4]

  • SPPS Compatibility: The Fmoc protecting group makes it fully compatible with standard automated or manual Fmoc-SPPS workflows.[2]

Applications of Biotinylated Peptide Probes

Biotinylated peptides are versatile reagents used in numerous applications across molecular biology, cell biology, and drug discovery.

  • Protein-Protein Interaction Studies: Used as "bait" in pull-down assays to capture and identify binding partners from cell lysates or protein mixtures.[][7]

  • Immunoassays (ELISA): Peptides can be immobilized on streptavidin-coated plates to screen for antibody binding or map epitopes.[][8]

  • Affinity Purification: Biotinylated peptides can be used to purify specific antibodies or other interacting biomolecules from complex samples.[1][9]

  • Cell and Tissue Imaging: When combined with fluorescently labeled streptavidin, these probes can be used to visualize the localization of target molecules in cells or tissues.[1]

  • Enzyme Substrate Identification: Used to identify and characterize enzymes such as kinases, phosphatases, and proteases.[8]

  • Cell Surface Labeling: Biotinylation of peptides that bind to cell surface receptors allows for the study and characterization of the cell surface proteome.[][10]

Synthesis and Characterization of a Biotinylated Peptide

The synthesis of a biotinylated peptide probe follows the standard principles of Fmoc-SPPS. The process involves the sequential addition of Fmoc-protected amino acids to a growing chain anchored to a solid support (resin).[3][11]

Diagram 1: Workflow for Biotinylated Peptide Probe Synthesis

General Workflow for Biotinylated Peptide Probe Synthesis cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Post Post-Synthesis Processing Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection AA_Coupling 3. Amino Acid Coupling (Standard AA or Fmoc-Lys(biotin-PEG4)-OH) Fmoc_Deprotection->AA_Coupling Wash 4. Washing (DMF) AA_Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Fmoc_Deprotection For next AA Cleavage 5. Cleavage & Deprotection (e.g., TFA Cocktail) Repeat->Cleavage Final AA coupled Precipitation 6. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 7. Purification (RP-HPLC) Precipitation->Purification Characterization 8. Characterization (LC-MS, MALDI-TOF) Purification->Characterization

Caption: Workflow for the synthesis and processing of a biotinylated peptide probe.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a generic biotinylated peptide on a 0.1 mmol scale using Rink Amide resin (for a C-terminal amide).

Materials:

  • Rink Amide Resin (or other suitable resin)[12]

  • Fmoc-protected amino acids

  • Fmoc-Lys(biotin-PEG4)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade[12]

  • Piperidine

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fritted reaction vessel

Procedure:

  • Resin Swelling: Place the resin (0.1 mmol) in the reaction vessel. Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.[13] Drain the DMF.

  • Initial Fmoc Deprotection: Add a solution of 20% piperidine in DMF (5 mL) to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 20% piperidine solution for 15-20 minutes to ensure complete Fmoc removal.[3]

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq), HBTU (0.38 mmol, 3.8 eq), in DMF (3 mL).

    • Add DIPEA (0.8 mmol, 8 eq) to the vial. The solution may change color.

    • Immediately add this activated amino acid solution to the deprotected resin.[13]

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

  • Cycle Repetition: Repeat steps 2, 3, 4, and 5 for each subsequent amino acid in the peptide sequence. To incorporate the biotin tag, use Fmoc-Lys(biotin-PEG4)-OH in the coupling step (Step 4).

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2) and washing (Step 3).

  • Final Wash and Drying: Wash the peptide-resin with Dichloromethane (DCM) (3 x 10 mL) and dry it under vacuum.

Protocol 2: Peptide Cleavage and Precipitation

This step cleaves the synthesized peptide from the resin and removes side-chain protecting groups.

Materials:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE). [3]

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in a suitable reaction vial.

  • Add the cleavage cocktail (5-10 mL) to the resin.[14]

  • Agitate the mixture at room temperature for 2-3 hours.[3]

  • Filter the resin and collect the filtrate (containing the cleaved peptide) into a new centrifuge tube.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.[13]

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.[13]

  • Centrifuge the mixture (e.g., 3000 x g for 5 min) to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification and Characterization

The crude peptide is purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and its identity is confirmed by Mass Spectrometry (MS).

Procedure:

  • Purification (RP-HPLC):

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide using a preparative RP-HPLC system with a C18 column.

    • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

    • Collect fractions and analyze them by analytical HPLC to identify those containing the pure peptide.

  • Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a white, fluffy powder.

  • Characterization (Mass Spectrometry):

    • Dissolve a small amount of the lyophilized peptide in a suitable solvent.

    • Analyze by LC-MS or MALDI-TOF to confirm the molecular weight and verify the correct incorporation of all amino acids, including the Lys(biotin-PEG4) residue.

Data Presentation: Synthesis and Characterization Summary

The following table summarizes typical quantitative data obtained during the synthesis and analysis of a model biotinylated peptide.

ParameterTypical ResultMethod
Crude Peptide Yield 60 - 85%Gravimetric
Purity (Crude) 50 - 75%Analytical RP-HPLC
Purity (Post-HPLC) >98%Analytical RP-HPLC
Observed Mass (M+H)⁺ Matches Theoretical Mass ± 0.5 DaLC-MS / MALDI-TOF
Final Yield (Lyophilized) 15 - 40% (relative to initial resin loading)Gravimetric

Application Protocol: Pull-Down Assay

This protocol describes a general procedure for using a biotinylated peptide probe to isolate interacting proteins from a cell lysate.[15]

Diagram 2: Pull-Down Assay Workflow

Workflow for Biotinylated Peptide Pull-Down Assay cluster_steps Beads 1. Streptavidin Beads (e.g., Magnetic) Immobilize 2. Immobilization (Probe Binding) Beads->Immobilize Probe Biotinylated Peptide Probe Probe->Immobilize Lysate Cell Lysate (Protein Mixture) Incubate 3. Incubation (Target Binding) Lysate->Incubate Immobilize->Incubate Wash 4. Washing (Remove Non-specific Binders) Incubate->Wash Elute 5. Elution (Release Target Proteins) Wash->Elute Analysis 6. Analysis (SDS-PAGE, Western Blot, MS) Elute->Analysis

Caption: Key steps in an affinity pull-down assay using a biotinylated peptide.

Materials:

  • Streptavidin-coated magnetic beads (or agarose beads)[16]

  • Biotinylated peptide probe

  • Cell lysate

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)[16]

  • Elution Buffer (e.g., 2x Laemmli sample buffer for SDS-PAGE, or high salt/low pH buffer for native elution)[15]

  • Magnetic stand (for magnetic beads)

Procedure:

  • Bead Preparation:

    • Transfer a required amount of streptavidin bead slurry to a microcentrifuge tube.[16]

    • Place the tube on a magnetic stand to pellet the beads and discard the storage buffer.

    • Wash the beads three times with Binding/Wash Buffer to equilibrate them.[16]

  • Probe Immobilization:

    • Resuspend the washed beads in Binding/Wash Buffer.

    • Add the biotinylated peptide probe (e.g., 1-10 µg) to the bead suspension.

    • Incubate for 30-60 minutes at room temperature with gentle rotation to allow the peptide to bind to the beads.[15]

  • Capture of Target Proteins:

    • Pellet the beads with the immobilized probe and discard the supernatant. Wash twice with Binding/Wash Buffer to remove any unbound peptide.[15]

    • Add the prepared cell lysate (e.g., 500 µg to 1 mg of total protein) to the beads.

    • Incubate for 2-4 hours (or overnight) at 4°C with gentle rotation.[15][17]

  • Washing:

    • Pellet the beads and collect the supernatant (this is the "unbound" or "flow-through" fraction).

    • Wash the beads extensively (3-5 times) with 1 mL of cold Binding/Wash Buffer to remove non-specifically bound proteins.[17]

  • Elution:

    • After the final wash, remove the supernatant.

    • Add Elution Buffer to the beads. For analysis by SDS-PAGE, add 2x Laemmli sample buffer and boil for 5-10 minutes.

    • Pellet the beads and collect the supernatant, which contains the eluted target proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting with an antibody against a suspected interacting protein.

    • For unbiased identification of binding partners, the eluate can be analyzed by mass spectrometry.[]

Example Application: Probing a Kinase Signaling Pathway

Biotinylated peptide probes designed as substrates for specific kinases can be used to study signaling pathways. For example, a peptide containing a known phosphorylation motif can be used to pull down its corresponding kinase from a cell lysate.

Diagram 3: Kinase Interaction Study

Kinase Pull-Down Using a Biotinylated Substrate Peptide Peptide Biotinylated Substrate Peptide Complex1 Immobilized Probe Peptide->Complex1 Beads Streptavidin Beads Beads->Complex1 Complex2 Captured Kinase Complex Complex1->Complex2 Lysate Cell Lysate (Contains Active Kinase) Lysate->Complex2 Kinase Target Kinase OtherProteins Other Proteins Analysis Analysis by Western Blot (Anti-Kinase Antibody) Complex2->Analysis Elution

Caption: Using an immobilized peptide substrate to capture a specific kinase.

This application allows researchers to confirm kinase-substrate interactions, assess kinase activity in different cellular states, or identify novel kinases for a given substrate peptide. The results can be quantified by comparing the amount of pulled-down kinase from control vs. treated cell lysates via Western blotting.

References

Application Notes and Protocols: Deprotection of Fmoc Group from Lys(biotin-PEG4)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized base-labile protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS).[1][2] Its removal is a critical step, enabling the sequential addition of amino acids to the growing peptide chain.[3] This document provides detailed application notes and protocols for the efficient deprotection of the Fmoc group from Fmoc-Lys(biotin-PEG4)-OH, a key building block for incorporating a biotin label with a polyethylene glycol (PEG) spacer into peptides. The biotin moiety allows for strong and specific binding to streptavidin and related proteins, facilitating a wide range of applications in diagnostics, imaging, and affinity purification.[4] The PEG4 spacer enhances solubility and accessibility of the biotin tag.[4]

These protocols are designed to guide researchers in achieving high-yield deprotection while minimizing common side reactions such as aspartimide formation and racemization.

Principle of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, abstracts the acidic proton on the C9 position of the fluorene ring.[5][6] This leads to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine to form a stable adduct.[5][6] The selection of the base, its concentration, and the reaction conditions are crucial for efficient deprotection and minimizing side reactions.[7]

Reagents and Materials

  • Fmoc-Lys(biotin-PEG4)-OH loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperazine (PZ)

  • Formic acid (optional, for suppression of side reactions)

  • Dichloromethane (DCM)

  • Solid-phase peptide synthesis reaction vessel

  • Shaker or automated peptide synthesizer

  • HPLC system for reaction monitoring (optional)

  • UV-Vis spectrophotometer for quantification of Fmoc cleavage (optional)

Experimental Protocols

Standard Fmoc Deprotection using Piperidine

This protocol is the most common method for Fmoc removal and is suitable for many standard peptide sequences.

Procedure:

  • Resin Swelling: Swell the Fmoc-Lys(biotin-PEG4)-OH loaded resin in DMF for 30-60 minutes in a suitable reaction vessel.[3][7]

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture at room temperature for 2-5 minutes.[8]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% (v/v) piperidine in DMF to the resin.

  • Agitation: Agitate the mixture at room temperature for 5-15 minutes.[8][9]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3][9]

  • The resin is now ready for the next coupling step.

Rapid Fmoc Deprotection using DBU

DBU is a stronger, non-nucleophilic base that can significantly reduce deprotection times.[10] However, its high basicity can increase the risk of side reactions, particularly aspartimide formation.[7][10] This protocol is often used for difficult or sterically hindered couplings where rapid deprotection is advantageous.

Procedure:

  • Resin Swelling: Swell the Fmoc-Lys(biotin-PEG4)-OH loaded resin in DMF as described in Protocol 4.1.

  • Deprotection Solution Preparation: Prepare a deprotection solution of 2% DBU and 2% piperidine in DMF. The piperidine acts as a scavenger for the DBF byproduct.[10]

  • Deprotection: Drain the DMF and add the DBU/piperidine deprotection solution to the resin.

  • Agitation: Agitate the mixture at room temperature. Complete deprotection is often achieved in less than a minute.[11]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times).

Milder Fmoc Deprotection using Piperazine/DBU

A combination of piperazine and DBU has emerged as a safer and efficient alternative to piperidine, offering rapid deprotection while minimizing side reactions.[7][11] This is particularly useful for sequences prone to aspartimide formation.[7]

Procedure:

  • Resin Swelling: Swell the Fmoc-Lys(biotin-PEG4)-OH loaded resin in DMF.

  • Deprotection Solution Preparation: Prepare a solution of 5% piperazine and 2% DBU in DMF.[12] For sequences highly susceptible to aspartimide formation, 1% formic acid can be added to the deprotection solution.[11][12]

  • Deprotection: Drain the DMF and add the piperazine/DBU solution to the resin.

  • Agitation: Agitate the mixture at room temperature. Deprotection is typically complete within one minute.[11]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times).

Data Presentation

The choice of deprotection reagent significantly impacts the efficiency and potential for side reactions. The following table summarizes quantitative data for common Fmoc deprotection reagents.

Reagent(s)ConcentrationDeprotection TimePeptide Purity (%)Aspartimide Formation (%)Notes
Piperidine 20% in DMF5-20 minVariableCan be significant, especially with Asp-Xxx sequences.[7]The gold standard; widely used for routine synthesis.[7]
DBU 2% in DMF (with 2% piperidine)< 1-5 minHighCan be significant; not recommended for Asp-containing peptides without additives.[10]Very rapid deprotection.[10]
Piperazine 10% w/v in 9:1 DMF/ethanolSlower than piperidineHighSignificantly reduced compared to piperidine.[5][7]Milder base, suitable for sensitive sequences.[7]
Piperazine/DBU 5% Piperazine, 2% DBU in DMF< 1 minHighLow, can be further suppressed with formic acid.[11][12]A rapid and safer alternative to piperidine.[7][11]
4-Methylpiperidine (4MP) 20% v/v in DMFSimilar to piperidineSimilar to piperidineSimilar to piperidineA potential alternative to piperidine with similar performance.[5]

Mandatory Visualizations

DeprotectionWorkflow Experimental Workflow for Fmoc Deprotection start Start: Fmoc-Lys(biotin-PEG4)-OH on Resin swell 1. Swell Resin in DMF (30-60 min) start->swell drain1 2. Drain DMF swell->drain1 add_deprotection 3. Add Deprotection Reagent (e.g., 20% Piperidine in DMF) drain1->add_deprotection agitate 4. Agitate at Room Temperature (2-5 min, then 5-15 min) add_deprotection->agitate drain2 5. Drain Deprotection Solution agitate->drain2 wash 6. Wash Resin with DMF (5-6 times) drain2->wash end End: Deprotected Lys(biotin-PEG4)-OH on Resin (Ready for next coupling) wash->end

Caption: Experimental Workflow for Fmoc Deprotection.

ReagentSelection Logic for Selecting an Fmoc Deprotection Reagent start Peptide Sequence Analysis is_sensitive Contains Asp-Xxx or other sensitive residues? start->is_sensitive is_difficult Is the sequence aggregation-prone or sterically hindered? is_sensitive->is_difficult No piperazine_dbu Use Milder Conditions: Piperazine/DBU (+/- Formic Acid) is_sensitive->piperazine_dbu Yes piperidine Use Standard Protocol: 20% Piperidine in DMF is_difficult->piperidine No dbu Use Rapid Protocol: DBU/Piperidine is_difficult->dbu Yes

Caption: Logic for Selecting an Fmoc Deprotection Reagent.

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Deprotection - Insufficient deprotection time. - Aggregation of the peptide-resin.[13] - Poor quality of reagents.- Increase agitation time or perform a second deprotection step. - Switch to a stronger deprotection reagent like DBU.[13] - Use fresh, high-quality DMF and piperidine.
Aspartimide Formation - Presence of Asp-Gly, Asp-Ala, or Asp-Ser sequences.[13] - Prolonged exposure to basic conditions.[14]- Use a milder deprotection reagent such as piperazine.[7] - Add 1% formic acid or 0.1 M HOBt to the piperidine solution.[11][14] - Minimize deprotection time.
Racemization - Strong basic conditions, especially with sensitive amino acids like Cys and His.[7]- Use milder deprotection conditions. - Ensure the reaction temperature does not exceed room temperature.

Safety Precautions

  • Piperidine, DBU, and formic acid are corrosive and toxic. Handle these reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Dispose of chemical waste according to institutional guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Lys(biotin-PEG4)-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding aggregation issues encountered when using Fmoc-Lys(biotin-PEG4)-OH in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

Problem: Poor solubility of Fmoc-Lys(biotin-PEG4)-OH in the coupling solvent, leading to incomplete dissolution and potential aggregation.

Observation Potential Cause Recommended Solution
Fmoc-Lys(biotin-PEG4)-OH does not fully dissolve in DMF.Low intrinsic solubility of the biotinylated amino acid in DMF.1. Switch to a different solvent: N-Methyl-2-pyrrolidone (NMP) generally offers better solubility for Fmoc-Lys(biotin-PEG4)-OH than DMF.[1] 2. Use a solvent mixture: A 2:1 (v/v) mixture of Dichloromethane (DCM) and NMP has been used successfully to dissolve this amino acid.[1] 3. Add a base to DMF: The addition of a small amount of Diisopropylethylamine (DIPEA) can significantly improve solubility in DMF.[1] 4. Gentle heating: Heating a solution in NMP to 40°C can aid dissolution.[1]
The resin bed shrinks or clumps after the addition of Fmoc-Lys(biotin-PEG4)-OH.On-resin aggregation of the growing peptide chain, exacerbated by the bulky and potentially hydrophobic biotin-PEG moiety.1. Use a low-loading resin: High resin loading can increase the proximity of peptide chains, promoting aggregation. Using a resin with a lower substitution level is recommended.[2] 2. Incorporate "difficult sequence" strategies: If the peptide sequence itself is prone to aggregation, consider using pseudoproline dipeptides or Dmb-protected amino acids in the sequence to disrupt secondary structure formation.
The coupling reaction is slow or incomplete, as indicated by a positive Kaiser test.Steric hindrance and/or aggregation are preventing efficient coupling.1. Use a more powerful coupling reagent: For difficult couplings, aminium/uronium salts like HATU or HCTU are often more effective than carbodiimide-based reagents.[3][4] 2. Increase reaction time and/or double couple: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) or perform a second coupling with fresh reagents.[5] 3. Optimize reagent equivalents: Ensure you are using an appropriate excess of the amino acid and coupling reagents. See the experimental protocols below for recommended equivalents.

Frequently Asked Questions (FAQs)

Q1: Why does Fmoc-Lys(biotin-PEG4)-OH tend to cause aggregation during SPPS?

A1: The aggregation issue with Fmoc-Lys(biotin-PEG4)-OH stems from a combination of factors. The biotin moiety itself is relatively hydrophobic and bulky, which can lead to poor solubility in standard SPPS solvents like DMF.[1][6] Furthermore, as the peptide chain elongates, the risk of inter-chain hydrogen bonding and secondary structure formation increases, leading to on-resin aggregation. This can be particularly problematic with hydrophobic sequences.[7] The PEG4 linker is designed to improve solubility, but aggregation can still occur, especially at high concentrations or with difficult peptide sequences.[8]

Q2: What is the best solvent to use for dissolving Fmoc-Lys(biotin-PEG4)-OH?

A2: N-Methyl-2-pyrrolidone (NMP) is generally recommended over N,N-Dimethylformamide (DMF) for dissolving Fmoc-Lys(biotin-PEG4)-OH due to its better solvating properties for this modified amino acid.[1] You can also consider using solvent mixtures such as DCM/NMP or adding a small amount of DIPEA to DMF to enhance solubility.[1]

Q3: Which coupling reagent is most effective for incorporating Fmoc-Lys(biotin-PEG4)-OH?

A3: For challenging couplings, including those with sterically hindered or aggregation-prone amino acids like Fmoc-Lys(biotin-PEG4)-OH, highly reactive aminium/uronium salt-based reagents like HATU and HCTU are often superior to other reagents.[3][4][9] They can lead to faster and more complete coupling reactions. Phosphonium salts like PyBOP are also a good option.[10]

Q4: Can I perform on-resin biotinylation instead of using Fmoc-Lys(biotin-PEG4)-OH to avoid these issues?

A4: Yes, on-resin biotinylation is an alternative strategy. This involves synthesizing the peptide first and then reacting the free amino group of a lysine residue with an activated biotin derivative. However, this method can also present challenges, such as ensuring complete biotinylation and potential side reactions. The choice between incorporating a pre-formed biotinylated amino acid and on-resin biotinylation will depend on the specific peptide sequence and the researcher's preference.

Q5: How can I monitor for aggregation during my synthesis?

A5: A visual indication of aggregation is the shrinking or clumping of the resin bed.[11] You may also observe that both the Fmoc deprotection and the coupling reactions become sluggish. A reliable method to monitor the synthesis of peptides longer than 20 amino acids is to perform small test cleavages at various points during the synthesis and analyze the products by HPLC-MS.[5]

Quantitative Data Summary

The following table provides solubility information for Fmoc-Lys(biotin)-OH, which has similar characteristics to the PEG4-containing version. The PEG4 linker is expected to improve solubility.[8]

Solvent/Mixture Concentration/Amount Conditions Reference
NMP0.1 MHeating to 40°C may be required.[1]
DMF with DIPEA75 mg in 1 mL DMF with 80 µL DIPEA-[1]
DCM/NMP2:1 (v/v)-[1]

Experimental Protocols

Below are generalized protocols for coupling Fmoc-Lys(biotin-PEG4)-OH using different classes of coupling reagents. It is recommended to start with a 3-5 fold excess of the amino acid and coupling reagents relative to the resin loading.

Protocol 1: Coupling with HATU/HCTU

This protocol is recommended for difficult couplings where aggregation is a concern.

  • Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation Solution: In a separate vessel, dissolve Fmoc-Lys(biotin-PEG4)-OH (3-5 eq.), HATU or HCTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF or NMP.

  • Coupling: Immediately add the activation solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress using a qualitative method like the Kaiser test.

  • Washing: Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

Protocol 2: Coupling with PyBOP
  • Resin Preparation: Follow step 1 as in Protocol 1.

  • Activation Solution: In a separate vessel, dissolve Fmoc-Lys(biotin-PEG4)-OH (3-5 eq.) and PyBOP (3-5 eq.) in DMF or NMP.

  • Coupling: Add the solution from step 2 to the resin, followed by the addition of DIPEA (6-10 eq.).

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction progress.

  • Washing: Follow step 5 as in Protocol 1.

Protocol 3: Coupling with DIC/HOBt

This is a more cost-effective but potentially slower option.

  • Resin Preparation: Follow step 1 as in Protocol 1.

  • Activation Solution: In a separate vessel, dissolve Fmoc-Lys(biotin-PEG4)-OH (3-5 eq.) and HOBt (3-5 eq.) in DMF or NMP. Add DIC (3-5 eq.) to this solution.

  • Coupling: Add the activation solution to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours, or potentially longer. Monitor the reaction progress.

  • Washing: Follow step 5 as in Protocol 1.

Visualizations

SPPS_Troubleshooting_Workflow start Start SPPS with Fmoc-Lys(biotin-PEG4)-OH dissolution Dissolve Amino Acid start->dissolution coupling Perform Coupling Reaction dissolution->coupling Successful sol_issue Poor Dissolution dissolution->sol_issue Unsuccessful kaiser_test Kaiser Test coupling->kaiser_test continue_synthesis Continue Synthesis kaiser_test->continue_synthesis Negative agg_issue Resin Shrinking/ Incomplete Coupling kaiser_test->agg_issue Positive change_solvent Switch to NMP or add DIPEA to DMF sol_issue->change_solvent change_reagent Use HATU/HCTU & Increase Reaction Time agg_issue->change_reagent change_solvent->dissolution Retry change_reagent->coupling Recouple

Caption: Troubleshooting workflow for Fmoc-Lys(biotin-PEG4)-OH coupling in SPPS.

Aggregation_Causes_Solutions cluster_causes Potential Causes of Aggregation cluster_solutions Solutions to Mitigate Aggregation cause1 Poor Solubility of Fmoc-Lys(biotin-PEG4)-OH sol1 Optimize Solvent System (e.g., use NMP) cause1->sol1 sol2 Use Stronger Coupling Reagents (e.g., HATU, HCTU) cause2 Peptide Secondary Structure Formation cause2->sol2 sol4 Incorporate Backbone Protection (Pseudoproline, Dmb) cause2->sol4 cause3 High Resin Loading sol3 Employ Low-Loading Resin cause3->sol3

Caption: Logical relationship between causes of aggregation and their respective solutions.

References

Low yield of biotinylated peptide with Fmoc-Lys(biotin-PEG4)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low yield of biotinylated peptides when using Fmoc-Lys(biotin-PEG4)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Low Yield of Biotinylated Peptide

A low yield of the final biotinylated peptide can stem from various stages of the synthesis process. This guide provides a systematic approach to identifying and resolving the root cause of this issue.

Issue 1: Incomplete Coupling of Fmoc-Lys(biotin-PEG4)-OH

The large size and steric hindrance of the Fmoc-Lys(biotin-PEG4)-OH molecule can lead to inefficient coupling to the N-terminus of the growing peptide chain on the solid support. This results in a lower proportion of the desired full-length biotinylated peptide.

Diagnostic Steps:

  • Qualitative Monitoring: After the coupling step for Fmoc-Lys(biotin-PEG4)-OH, perform a Kaiser (ninhydrin) test on a small sample of the resin beads.[1] A positive result, indicated by a blue color, signifies the presence of unreacted free primary amines and thus an incomplete coupling reaction.[1]

  • Test Cleavage and Analysis: Cleave the peptide from a small amount of resin (e.g., 10-20 mg) and analyze the crude product using mass spectrometry (MS).[1] Look for the presence of a significant peak corresponding to the mass of the truncated peptide (without the biotinylated lysine).

Solutions:

  • Optimize Coupling Reagents and Conditions:

    • Choice of Reagent: Employ highly efficient coupling reagents such as HATU, HCTU, or COMU, which are known to improve coupling efficiency and minimize side reactions.[2]

    • Double Coupling: Perform a second coupling step immediately after the first to drive the reaction to completion.

    • Extended Reaction Time: Increase the coupling reaction time to allow for the sterically hindered amino acid to react more fully.

    • Increased Reagent Concentration: Use a higher concentration of Fmoc-Lys(biotin-PEG4)-OH and the coupling reagents to enhance reaction kinetics.[1]

  • Improve Solubility:

    • The solubility of Fmoc-Lys(biotin)-OH derivatives can be limited in standard solvents like DMF.[3] Consider using N-Methyl-2-pyrrolidone (NMP), which often provides better solubility for such reagents.[3][4] A mixture of DMF and DIPEA may also improve solubility.[3] The PEG4 spacer in Fmoc-Lys(biotin-PEG4)-OH is designed to enhance solubility.[5]

Issue 2: Poor Synthesis Efficiency Leading to Truncated or Deletion Sequences

Difficulties in the synthesis of the peptide chain prior to the addition of the biotinylated lysine can also contribute to a low yield of the final product.

Diagnostic Steps:

  • Analysis of Intermediates: If a particularly difficult coupling is suspected at a specific point in the peptide sequence, a small sample of the resin can be cleaved and analyzed by MS to pinpoint the location of the failure.[1]

Solutions:

  • Address Secondary Structures: For peptide sequences prone to aggregation, consider using chaotropic salts, high-boiling point solvents like NMP, or incorporating pseudoproline dipeptides to disrupt the formation of secondary structures that can hinder reactivity.[1]

  • Optimize Deprotection: Ensure complete removal of the Fmoc protecting group at each step by extending the deprotection time or using a stronger base solution if necessary. Incomplete deprotection will lead to deletion sequences.

Issue 3: Inefficient Cleavage or Product Loss During Work-up

Even with a successful synthesis on the resin, a low yield can result from problems during the final cleavage of the peptide from the solid support and subsequent purification steps.

Diagnostic Steps:

  • Quantitative Analysis of Resin Loading: Before cleavage, determine the loading of the final peptide on a known mass of dried resin. This can be done by cleaving the peptide and quantifying the amount by UV-Vis spectrophotometry or amino acid analysis.[1] A significant discrepancy between the expected and actual loading points to synthesis issues, whereas a good loading followed by a low final yield suggests problems with cleavage or work-up.

Solutions:

  • Optimize Cleavage Cocktail: Ensure the cleavage cocktail is appropriate for the resin and the protecting groups used in the synthesis.

  • Improve Precipitation and Washing: After cleavage, ensure complete precipitation of the peptide from the cleavage cocktail, typically using cold diethyl ether. Inefficient precipitation can lead to significant product loss.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for the low yield of biotinylated peptides synthesized using Fmoc-Lys(biotin-PEG4)-OH?

A1: The most common causes include:

  • Incomplete coupling of the sterically bulky Fmoc-Lys(biotin-PEG4)-OH.

  • Poor solubility of the biotinylated amino acid derivative in standard SPPS solvents.[3]

  • Peptide aggregation and secondary structure formation hindering reaction accessibility.[4]

  • Inefficient cleavage from the resin or loss of product during the final work-up.[1]

Q2: How can I improve the coupling efficiency of Fmoc-Lys(biotin-PEG4)-OH?

A2: To improve coupling efficiency, you can:

  • Use highly reactive coupling reagents like HATU or HCTU.[2]

  • Perform a double coupling.

  • Increase the reaction time and the concentration of reagents.[1]

  • Switch to a solvent with better solubilizing properties, such as NMP.[3][4]

Q3: What is the purpose of the PEG4 spacer in Fmoc-Lys(biotin-PEG4)-OH?

A3: The polyethylene glycol (PEG) spacer serves multiple purposes:

  • It increases the solubility of the biotinylated amino acid and the final peptide.[5]

  • It provides a flexible linker that reduces steric hindrance between the biotin molecule and the peptide, which can improve binding to avidin or streptavidin.[5]

Q4: How can I monitor the progress of the coupling reaction?

A4: The Kaiser test is a common qualitative method to check for the presence of free primary amines after a coupling step.[1] A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) signifies that the coupling is incomplete.[1]

Experimental Protocols

Standard Coupling Protocol for Fmoc-Lys(biotin-PEG4)-OH
  • Resin Swelling: Swell the peptide-resin in DMF or NMP for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Coupling:

    • Prepare the coupling solution: Dissolve Fmoc-Lys(biotin-PEG4)-OH (2-4 equivalents), a coupling agent such as HATU (1.95 equivalents), and an activator base like DIPEA (4-6 equivalents) in DMF or NMP.

    • Add the coupling solution to the resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring (Optional but Recommended): Perform a Kaiser test to check for completion of the coupling. If the test is positive, consider a second coupling (double coupling).

Test Cleavage Protocol
  • Resin Preparation: Dry a small sample of the peptide-resin (10-20 mg) under vacuum.

  • Cleavage: Place the dried resin in a microcentrifuge tube and add an appropriate cleavage cocktail (e.g., 200 µL of TFA/TIS/H2O, 95:2.5:2.5).[1]

  • Reaction: Allow the cleavage reaction to proceed at room temperature for 2-3 hours with occasional vortexing.[1]

  • Isolation: Filter the cleavage mixture to separate it from the resin beads.

  • Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.

  • Pelleting and Washing: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Analysis: Dry the peptide pellet and dissolve it in a suitable solvent for mass spectrometry analysis.

Data Summary

ParameterStandard ConditionsRecommended OptimizationPotential Improvement
Solvent DMFNMP or DMF/NMP mixtureImproved solubility of reagents and peptide-resin swelling.[3][4]
Coupling Reagent HBTU/HOBtHATU, HCTU, or COMUHigher coupling efficiency, reduced side reactions.[2]
Coupling Time 1-2 hours2-4 hours or overnightIncreased reaction completion for sterically hindered amino acids.
Coupling Strategy Single CouplingDouble CouplingDrives the reaction closer to completion.
Reagent Equivalents 1.5 - 2 eq.2 - 4 eq.Improved reaction kinetics.[1]

Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Repeat->Deprotection Cleavage Cleavage from Resin (e.g., TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Troubleshooting_Logic Start Low Biotinylated Peptide Yield Test_Cleavage Perform Test Cleavage & MS Analysis Start->Test_Cleavage Kaiser_Test Perform Kaiser Test After Biotinylation Coupling Start->Kaiser_Test Target_Mass_Absent Target Mass Absent or Accompanied by Truncations Test_Cleavage->Target_Mass_Absent No Target_Mass_Present Target Mass is Major Peak Test_Cleavage->Target_Mass_Present Yes Kaiser_Positive Kaiser Test Positive (Blue) Kaiser_Test->Kaiser_Positive Positive Kaiser_Negative Kaiser Test Negative (Yellow) Kaiser_Test->Kaiser_Negative Negative Synthesis_Issue Problem is in Synthesis Target_Mass_Absent->Synthesis_Issue Cleavage_Issue Problem is in Cleavage/Work-up Target_Mass_Present->Cleavage_Issue Coupling_Issue Incomplete Biotinylation Coupling Kaiser_Positive->Coupling_Issue Other_Issue Issue is Earlier in Synthesis or with Cleavage Kaiser_Negative->Other_Issue

Caption: Decision tree for troubleshooting low biotinylated peptide yield.

References

Technical Support Center: Optimizing Coupling of Fmoc-Lys(biotin-PEG4)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing the coupling of Fmoc-Lys(biotin-PEG4)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Q1: I am observing low coupling efficiency with Fmoc-Lys(biotin-PEG4)-OH, as indicated by a positive Kaiser test. What are the potential causes and solutions?

Low coupling efficiency is a common issue when working with bulky amino acid derivatives like Fmoc-Lys(biotin-PEG4)-OH. The primary causes are often related to steric hindrance and solubility issues.

Potential Causes:

  • Steric Hindrance: The bulky nature of the biotin-PEG4 moiety combined with the Fmoc protecting group can physically obstruct the N-terminal amine of the growing peptide chain, slowing down or preventing the coupling reaction.[1][2]

  • Poor Solubility: Fmoc-Lys(biotin-PEG4)-OH has limited solubility in standard SPPS solvents like N,N-Dimethylformamide (DMF), which can lead to incomplete activation and coupling.[3]

  • Peptide Aggregation: The growing peptide chain may aggregate on the resin, making the coupling site inaccessible.

  • Inefficient Activation: The chosen coupling reagent may not be potent enough to effectively activate the carboxylic acid of the bulky amino acid.[4][5]

  • Degraded Reagents: The quality of the amino acid derivative, coupling reagents, or solvents can significantly impact the reaction outcome.

Recommended Solutions:

  • Optimize Solvent System:

    • Use N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with DMF, as Fmoc-Lys(biotin-PEG4)-OH exhibits better solubility in NMP.[3]

    • Consider using a mixture of Dichloromethane (DCM) and NMP (e.g., 2:1 v/v) to improve solubility.[3]

    • If using DMF, the addition of a base like N,N-Diisopropylethylamine (DIPEA) can enhance solubility. For example, 75 mg of Fmoc-Lys(Biotin)-OH can be dissolved in 1 ml of DMF containing 80 microliters of DIPEA.[3]

  • Employ Potent Coupling Reagents:

    • Switch to more powerful uronium/aminium or phosphonium salt-based coupling reagents such as HATU, HBTU, HCTU, or PyBOP.[2][4][5] These are generally more effective for sterically hindered couplings than carbodiimide-based reagents like DCC or DIC.[4][5]

  • Implement Double Coupling:

    • Perform the coupling reaction twice with a fresh solution of the activated amino acid to drive the reaction to completion.[5][6][7] This is a highly recommended strategy for bulky amino acids.[2]

  • Increase Reaction Time and Temperature:

    • Extend the coupling time to several hours or even overnight.[5][8]

    • Slightly increasing the temperature can also improve efficiency, but this should be done cautiously to avoid side reactions.

The following diagram illustrates a troubleshooting workflow for incomplete coupling of Fmoc-Lys(biotin-PEG4)-OH.

G start Positive Kaiser Test (Incomplete Coupling) solubility Check Solubility of Fmoc-Lys(biotin-PEG4)-OH start->solubility reagent Evaluate Coupling Reagent start->reagent protocol Modify Coupling Protocol start->protocol solution_nmp Use NMP or DMF/NMP mixture solubility->solution_nmp solution_dipea Add DIPEA to DMF solubility->solution_dipea solution_hatu Switch to HATU, HCTU, or PyBOP reagent->solution_hatu solution_double Perform Double Coupling protocol->solution_double solution_time Increase Reaction Time/ Temperature protocol->solution_time end Negative Kaiser Test (Complete Coupling) solution_nmp->end solution_dipea->end solution_hatu->end solution_double->end solution_time->end

Caption: Troubleshooting workflow for incomplete coupling.

Frequently Asked Questions (FAQs)

Q2: Which coupling reagent is best for Fmoc-Lys(biotin-PEG4)-OH?

For sterically hindered amino acids like Fmoc-Lys(biotin-PEG4)-OH, high-reactivity coupling reagents are recommended. Uronium/aminium salts like HATU, HBTU, and HCTU, as well as phosphonium salts like PyBOP, are generally more effective than standard carbodiimide reagents.[2][4][5] HATU is often considered a top choice for difficult couplings due to its high reactivity and ability to minimize racemization.[2][9][10]

Q3: Is a double coupling strategy necessary for this amino acid?

While not always strictly necessary, a double coupling protocol is highly recommended as a routine measure for sterically hindered amino acids to ensure the highest possible coupling efficiency and minimize the formation of deletion sequences.[2][5][6][7]

Q4: What are the optimal solvent conditions for dissolving and coupling Fmoc-Lys(biotin-PEG4)-OH?

Fmoc-Lys(biotin-PEG4)-OH has better solubility in NMP than in DMF.[3] Therefore, using NMP as the solvent or a mixture of DMF and NMP is recommended. If DMF is used, adding a small amount of DIPEA can aid in dissolution.[3] For the coupling reaction itself, solvents known to disrupt peptide aggregation, such as NMP or a mixture of DMF and DMSO, can be beneficial.[2]

Q5: How can I monitor the coupling reaction?

The Kaiser test is a common qualitative method to monitor the completeness of the coupling reaction by detecting free primary amines on the resin.[4] A positive result (blue beads) indicates incomplete coupling, while a negative result (yellow or colorless beads) suggests the reaction is complete. It is crucial to thoroughly wash the resin before performing the test to remove any residual reagents that could lead to false positives.

Quantitative Data on Coupling Conditions

The following table summarizes recommended coupling conditions for Fmoc-Lys(biotin-PEG4)-OH based on qualitative data and best practices for sterically hindered amino acids. The "Expected Outcome" is an illustrative estimate and can vary depending on the specific peptide sequence and other reaction conditions.

Coupling ReagentEquivalents (AA:Reagent:Base)SolventTime (min)TemperatureExpected Outcome (Illustrative)
HATU 1 : 2.9 : 6NMP or DMF60-120Room Temp.>99% Coupling Efficiency
HBTU 1 : 3 : 6NMP or DMF90-180Room Temp.>98% Coupling Efficiency
PyBOP 1 : 3 : 6NMP or DMF90-180Room Temp.>98% Coupling Efficiency
DIC/HOBt 1 : 3 : -DCM/DMF120-240Room Temp.Lower efficiency, not recommended

Disclaimer: The "Expected Outcome" values are illustrative and based on general principles for coupling sterically hindered amino acids. Actual results may vary.

Experimental Protocols

Optimized Protocol for Coupling Fmoc-Lys(biotin-PEG4)-OH using HATU

This protocol outlines a robust method for coupling Fmoc-Lys(biotin-PEG4)-OH, a sterically hindered amino acid, using HATU as the coupling reagent.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Lys(biotin-PEG4)-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF for Fmoc deprotection

  • Dichloromethane (DCM) for washing

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the resin in DMF or DCM for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation of Fmoc-Lys(biotin-PEG4)-OH:

    • In a separate vessel, dissolve Fmoc-Lys(biotin-PEG4)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in NMP or DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 60-120 minutes at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completeness of the coupling.

    • If the Kaiser test is positive (blue beads), proceed to the double coupling step.

    • If the Kaiser test is negative (yellow/colorless beads), wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Double Coupling (if necessary):

    • Drain the initial coupling solution.

    • Repeat steps 2 and 3 with a fresh solution of activated Fmoc-Lys(biotin-PEG4)-OH.

    • After the second coupling, wash the resin as described in step 4.

The following diagram provides a visual representation of the experimental workflow.

G start Start: Swollen, Deprotected Peptide-Resin activation Activate Fmoc-Lys(biotin-PEG4)-OH with HATU/DIPEA in NMP/DMF start->activation coupling Add Activated Amino Acid to Resin and React activation->coupling kaiser Perform Kaiser Test coupling->kaiser wash Wash Resin (DMF and DCM) kaiser->wash Negative double_coupling Perform Second Coupling kaiser->double_coupling Positive end End: Coupled Peptide-Resin wash->end double_coupling->wash

Caption: Experimental workflow for coupling Fmoc-Lys(biotin-PEG4)-OH.

References

Fmoc-Lys(biotin-PEG4)-OH side reactions during cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-Lys(biotin-PEG4)-OH in their experiments. The focus is on potential side reactions that may occur during the cleavage step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Lys(biotin-PEG4)-OH and what is it used for?

Fmoc-Lys(biotin-PEG4)-OH is a chemical reagent used in solid-phase peptide synthesis (SPPS) to incorporate a biotin label onto a synthetic peptide.[1][2] The Fmoc (fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the alpha-amino group of lysine. The biotin molecule is attached to the epsilon-amino group of lysine via a polyethylene glycol (PEG) spacer (PEG4). This spacer enhances the solubility and accessibility of the biotin tag for binding to avidin or streptavidin.[1]

Q2: What are the most common side reactions during the cleavage of peptides containing Fmoc-Lys(biotin-PEG4)-OH?

While the biotin and PEG components of Fmoc-Lys(biotin-PEG4)-OH are generally stable under standard cleavage conditions, the primary concerns for side reactions are those common to all peptide cleavages from solid support, particularly when using strong acids like trifluoroacetic acid (TFA). These include:

  • Alkylation (e.g., tert-butylation) of sensitive amino acid residues: Tryptophan, methionine, cysteine, and tyrosine are susceptible to modification by carbocations generated from the cleavage of protecting groups.

  • Oxidation of sensitive residues: Methionine and cysteine can be oxidized.

  • Aspartimide formation: Peptides containing aspartic acid can undergo a side reaction to form a cyclic aspartimide intermediate, which can then hydrolyze to form a mixture of α- and β-aspartyl peptides.

  • Incomplete removal of protecting groups: Some protecting groups may require longer cleavage times or specific scavengers for complete removal.

Q3: Is the biotin-PEG4 moiety itself susceptible to degradation during TFA cleavage?

There is limited direct evidence in the scientific literature of significant degradation of the biotin-PEG4 moiety under standard TFA cleavage conditions. However, based on general chemical principles, two potential, though likely minor, side reactions could be considered:

  • Acid-catalyzed hydrolysis of the PEG chain: While the ether linkages of the PEG chain are generally stable to acid, prolonged exposure to strong acid at elevated temperatures could theoretically lead to some degradation.

  • Hydrolysis of the biotin urea bond: The urea bond within the biotin structure is generally stable, but extremely harsh acidic conditions could potentially lead to its hydrolysis.[3][4]

Q4: How can I detect side reactions related to the biotin-PEG4 moiety?

The most effective method for detecting side reactions is high-resolution mass spectrometry (MS) of the crude, cleaved peptide. By comparing the observed molecular weight to the theoretical molecular weight of the desired biotinylated peptide, you can identify any unexpected mass additions or losses. Tandem MS (MS/MS) can further help to pinpoint the location of the modification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cleavage of peptides containing Fmoc-Lys(biotin-PEG4)-OH.

Observed Problem Potential Cause Recommended Solution
Mass spectrum shows unexpected mass additions (e.g., +56 Da) Alkylation (tert-butylation) of sensitive amino acid residues (Trp, Met, Cys, Tyr) by carbocations from protecting groups.Use a scavenger cocktail in your TFA cleavage solution. A common and effective cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT). For peptides without Trp, a simpler cocktail like TFA/TIS/water may be sufficient.[5]
Mass spectrum shows unexpected mass additions of +16 Da or +32 Da Oxidation of methionine to its sulfoxide or sulfone.Degas your TFA solution with nitrogen or argon before use. Add a reducing scavenger like 1,2-ethanedithiol (EDT) to your cleavage cocktail.
Mass spectrum shows a mass loss of 18 Da Dehydration of asparagine or glutamine side chains. Aspartimide formation followed by hydrolysis can also lead to rearranged products with the same mass.Optimize cleavage time and temperature. For aspartimide-prone sequences, consider using protecting groups on the preceding amino acid to hinder cyclization.
Broad peaks or multiple closely related peaks in HPLC of the crude product Incomplete cleavage or deprotection. Potential minor degradation of the PEG chain leading to heterogeneity.Increase the cleavage time (typically 1-3 hours is sufficient). Ensure the correct scavenger cocktail is used for all protecting groups present in your peptide. Analyze the different peaks by mass spectrometry to identify the species.
Low yield of the desired biotinylated peptide Incomplete cleavage from the resin. Adsorption of the peptide to the resin. Precipitation issues.Ensure the resin is thoroughly washed and dried before cleavage. Use a sufficient volume of cleavage cocktail. Optimize the precipitation step by using cold ether and ensuring complete removal of TFA.

Experimental Protocols

Standard TFA Cleavage Protocol for Biotinylated Peptides

This protocol is a general guideline and may need to be optimized for specific peptide sequences.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), phenol, thioanisole)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry peptide-resin (e.g., 50 mg) in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail. A commonly used general-purpose cocktail is Reagent K :

    • TFA: 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-ethanedithiol (EDT): 2.5% For a simpler peptide without sensitive residues, a cocktail of TFA/TIS/Water (95:2.5:2.5) can be used.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 1-2 mL for 50 mg of resin). Gently agitate the mixture at room temperature for 1-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the peptide should form.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) for analysis by HPLC and mass spectrometry.

Visualizations

Cleavage_Workflow Resin Peptide-Resin (with Fmoc-Lys(biotin-PEG4)-OH) Cleavage Add TFA Cleavage Cocktail (with Scavengers) Resin->Cleavage Incubation Incubate 1-3h at Room Temperature Cleavage->Incubation Filtration Filter to remove resin Incubation->Filtration Precipitation Precipitate peptide in cold ether Filtration->Precipitation Isolation Centrifuge and wash peptide pellet Precipitation->Isolation Crude_Peptide Crude Biotinylated Peptide Isolation->Crude_Peptide Analysis HPLC and Mass Spectrometry Analysis Crude_Peptide->Analysis Side_Reactions cluster_side_products Cleavage TFA Cleavage Desired_Peptide Desired Biotinylated Peptide Cleavage->Desired_Peptide Main Reaction Side_Products Potential Side Products Cleavage->Side_Products Side Reactions Alkylated Alkylated Peptide (e.g., t-butylated Trp) Side_Products->Alkylated Oxidized Oxidized Peptide (e.g., Met-sulfoxide) Side_Products->Oxidized Rearranged Rearranged Peptide (e.g., β-aspartyl) Side_Products->Rearranged Degraded_PEG PEG Chain Fragments (minor) Side_Products->Degraded_PEG

References

Technical Support Center: Troubleshooting Streptavidin Binding with Biotin-PEG4 Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on navigating the complexities of streptavidin binding with Biotin-PEG4 peptides. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is the role of the PEG4 linker in biotin-streptavidin binding?

A1: The polyethylene glycol (PEG) spacer in a Biotin-PEG4 linker serves several critical functions. Primarily, it introduces a flexible, hydrophilic arm between the biotin moiety and the molecule to be labeled (e.g., a peptide). This spacer helps to overcome steric hindrance that can occur when the biotin-binding pocket of streptavidin is not easily accessible.[1][2] The PEG linker increases the distance between the biotin and the conjugated molecule, allowing for more efficient binding to streptavidin.[2] Additionally, PEGylation can enhance the solubility and stability of the labeled molecule in aqueous buffers and reduce non-specific binding.[2][3]

Q2: I am observing a weak or no signal in my streptavidin-biotin binding assay. What are the possible causes?

A2: A weak or no signal can stem from several factors:

  • Inefficient Biotinylation: The biotinylation of your peptide may have been unsuccessful or inefficient. It is crucial to confirm that your peptide is indeed biotinylated, which can be verified using mass spectrometry to check for the expected mass increase.[4]

  • Steric Hindrance: The biotin tag may be buried within the three-dimensional structure of the peptide, making it inaccessible to the streptavidin.[4] The PEG4 linker is designed to minimize this, but for some peptide conformations, it may not be sufficient.[5]

  • Suboptimal Buffer Conditions: The pH of your binding buffer should be within the optimal range for the biotin-streptavidin interaction, which is typically neutral (pH 7.2-8.0).[4][6] Extreme pH values can disrupt the binding.[7]

  • Insufficient Incubation Time or Concentration: The incubation time for binding may be too short, or the concentration of the biotinylated peptide or streptavidin may be too low.[8][9]

  • Inactive Streptavidin: The streptavidin may have lost its binding activity due to improper storage or handling, leading to denaturation.[10]

  • Competition from Free Biotin: The presence of free biotin in your sample or buffers (e.g., from cell culture media) can compete with your biotinylated peptide for binding to streptavidin.[2][5]

Q3: My experiment is showing high background or non-specific binding. How can I reduce it?

A3: High background can obscure your specific signal. Here are some strategies to reduce it:

  • Use a Blocking Agent: Incorporate a blocking agent like Bovine Serum Albumin (BSA) or use a commercially available blocking buffer to minimize non-specific binding to the streptavidin or the solid support.[8]

  • Optimize Streptavidin Concentration: Using too high a concentration of streptavidin can lead to increased non-specific binding.[11] It is recommended to titrate the streptavidin concentration to find the optimal balance between signal and background.[11]

  • Increase Wash Steps: Increase the number and stringency of wash steps after the binding incubation to remove non-specifically bound molecules.[8]

  • Use NeutrAvidin: NeutrAvidin is a deglycosylated form of avidin with a more neutral isoelectric point, which can reduce non-specific binding compared to streptavidin.[12][13][14]

  • Increase Ionic Strength of Buffers: Increasing the salt concentration (e.g., ~0.5 M NaCl) in your buffers can help reduce non-specific electrostatic interactions.[15]

Q4: How does the length of the PEG linker affect binding affinity?

A4: The length of the PEG linker is a critical parameter. While a linker is necessary to reduce steric hindrance, an excessively long PEG chain can sometimes negatively impact the binding affinity.[16] Longer linkers increase the hydrodynamic radius and flexibility, which can sterically hinder the biotin from optimally fitting into streptavidin's deep binding pocket.[16] For very long PEG chains (e.g., molecular weight of 5000 g/mol ), the binding stoichiometry can even shift from the typical 4:1 (biotin:streptavidin tetramer) to 1:1, as the large PEG chain can physically block access to the other binding sites.[16]

Troubleshooting Guides

Problem 1: Low or No Binding of Biotin-PEG4 Peptide to Streptavidin

This is a common issue that can halt an experiment. The following logical workflow can help diagnose and solve the problem.

LowBindingTroubleshooting start Start: Low/No Binding Observed check_biotinylation 1. Confirm Peptide Biotinylation (e.g., Mass Spectrometry) start->check_biotinylation biotinylation_ok Biotinylation Confirmed check_biotinylation->biotinylation_ok Successful? biotinylation_fail Action: Re-synthesize or re-biotinylate peptide. biotinylation_ok->biotinylation_fail No check_streptavidin 2. Verify Streptavidin Activity (e.g., HABA assay) biotinylation_ok->check_streptavidin Yes streptavidin_ok Streptavidin Active check_streptavidin->streptavidin_ok Active? streptavidin_fail Action: Use a new batch of streptavidin. streptavidin_ok->streptavidin_fail No check_conditions 3. Optimize Binding Conditions (pH, temp, incubation time) streptavidin_ok->check_conditions Yes conditions_ok Conditions Optimized check_conditions->conditions_ok Optimal? conditions_fail Action: Adjust buffer pH to 7.2-8.0, increase incubation time/temp. conditions_ok->conditions_fail No check_steric_hindrance 4. Assess Steric Hindrance conditions_ok->check_steric_hindrance Yes steric_hindrance_issue Action: Consider a longer PEG linker (e.g., PEG8, PEG12). check_steric_hindrance->steric_hindrance_issue Suspected end Binding Successful check_steric_hindrance->end

Caption: Troubleshooting workflow for low or no streptavidin binding.

Problem 2: High Non-Specific Binding in a Pull-Down Experiment

High background can make it difficult to distinguish your protein of interest from contaminants.

HighBackgroundTroubleshooting start Start: High Non-Specific Binding add_blocking 1. Add Blocking Agent (e.g., BSA, Casein) start->add_blocking blocking_effective Effective? add_blocking->blocking_effective blocking_ineffective Action: Increase blocking incubation time/concentration. blocking_effective->blocking_ineffective Partially optimize_streptavidin 2. Titrate Streptavidin Concentration blocking_effective->optimize_streptavidin No end Low Background Achieved blocking_effective->end Yes streptavidin_optimized Optimized? optimize_streptavidin->streptavidin_optimized streptavidin_not_optimized Action: Reduce streptavidin concentration. streptavidin_optimized->streptavidin_not_optimized Partially increase_washes 3. Increase Wash Stringency streptavidin_optimized->increase_washes No streptavidin_optimized->end Yes washes_effective Effective? increase_washes->washes_effective washes_ineffective Action: Increase number of washes or add detergent to wash buffer. washes_effective->washes_ineffective Partially use_neutravidin 4. Consider Using NeutrAvidin washes_effective->use_neutravidin No washes_effective->end Yes use_neutravidin->end

Caption: Strategy to reduce high non-specific binding.

Quantitative Data Summary

For successful experiments, it is crucial to use appropriate concentrations and be aware of the binding capacities of your reagents.

Table 1: Recommended Concentration Ranges for Key Reagents

ReagentRecommended Starting ConcentrationNotes
Biotin-PEG4-Peptide1-10 µMOptimal concentration is application-dependent and may require titration.
Streptavidin0.5–10 µg/mLFor ELISAs and other solid-phase assays.[17] Higher concentrations can increase background.[11]
Streptavidin Beads>120 nmol free biotin/mL resinBinding capacity is lower for large biotinylated molecules due to steric hindrance.[18]
Blocking Agents (BSA, Casein)1-5% (w/v)Use in incubation and wash buffers to reduce non-specific binding.

Table 2: Effect of PEG Linker Length on Streptavidin Binding

PEG Linker Molecular WeightObservationImplicationReference
1 kDCould not effectively prevent non-specific protein adsorption. Streptavidin bound to multiple neighboring biotin sites.Shorter linkers may not be sufficient to overcome steric hindrance in all cases.[19][20]
5 kDCompletely prevented non-specific protein adsorption. Streptavidin bound to multiple neighboring biotin sites.An effective linker length for reducing non-specific binding while allowing efficient streptavidin binding.[19][20]
40 kDCould not be packed at high density, allowing for some non-specific adsorption. Streptavidins bound at a one-to-one stoichiometry.Very long linkers can introduce their own steric hindrance and alter binding stoichiometry.[19][20]

Experimental Protocols

Protocol 1: General Biotinylation of a Peptide with Biotin-PEG4-NHS Ester

This protocol describes the labeling of primary amines (e.g., the N-terminus or lysine side chains) on a peptide.

Materials:

  • Peptide solution (1-5 mg/mL in an amine-free buffer like PBS, pH 7.4)

  • Biotin-PEG4-NHS ester (dissolved in anhydrous DMSO or DMF to 10 mM)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Peptide Preparation: Ensure the peptide is dissolved in an amine-free buffer. Buffers containing primary amines like Tris will compete for reaction with the NHS ester.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG4-NHS ester solution to the peptide solution. The optimal ratio may require empirical determination.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove unreacted biotinylation reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Verification: Confirm biotinylation using mass spectrometry.

Protocol 2: Streptavidin Affinity Pull-Down of a Biotin-PEG4-Peptide

This protocol details the capture of a biotinylated peptide using streptavidin-coated beads.

Materials:

  • Biotinylated peptide sample

  • Streptavidin-coated magnetic or agarose beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Elution Buffer (e.g., 8 M guanidine-HCl, pH 1.5, or by heating in water above 70°C for reversible elution)[21][22]

Procedure:

  • Bead Preparation: Resuspend the streptavidin beads and wash them three times with Binding/Wash Buffer.

  • Binding: Add the biotinylated peptide sample to the washed streptavidin beads. Incubate for 1 hour at room temperature with gentle end-over-end rotation.

  • Washing: Separate the beads from the binding solution. Wash the beads three to five times with 10-20 bed volumes of Binding/Wash Buffer to remove non-specifically bound molecules.

  • Elution:

    • Denaturing Elution: Add 1-2 bed volumes of a harsh elution buffer to the beads. Incubate for 5-10 minutes at room temperature. Collect the supernatant containing the purified peptide. This method will likely denature the peptide.

    • Reversible Elution: For some applications, incubating the beads in water at temperatures above 70°C for a short period can break the interaction without denaturing the streptavidin, allowing for reuse of the beads.[22]

  • Analysis: Analyze the eluted fraction by methods such as SDS-PAGE, Western blot, or mass spectrometry.

References

How to improve the solubility of Fmoc-Lys(biotin-PEG4)-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of Fmoc-Lys(biotin-PEG4)-OH in peptide synthesis. This guide provides detailed answers to frequently asked questions, quantitative data on solubility, and step-by-step experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges during the coupling of this reagent.

Frequently Asked Questions (FAQs)

Q1: I am observing incomplete coupling of Fmoc-Lys(biotin-PEG4)-OH. What are the likely causes and solutions?

A1: Incomplete coupling of Fmoc-Lys(biotin-PEG4)-OH is often due to its poor solubility in standard peptide synthesis solvents. The large, hydrophobic Fmoc group can counteract the solubilizing effect of the hydrophilic PEG4 linker, leading to precipitation of the activated amino acid before it can efficiently react with the resin-bound peptide.

Troubleshooting Steps:

  • Optimize the Solvent System: Standard solvents like Dichloromethane (DCM) may not be sufficient. N-Methyl-2-pyrrolidone (NMP) generally offers better solubility for this reagent than N,N-Dimethylformamide (DMF). Consider using a co-solvent system. A mixture of NMP and Dichloromethane (DCM) in a 1:2 ratio has been reported to be effective. For very difficult cases, adding a small amount of Dimethyl Sulfoxide (DMSO) can significantly enhance solubility.

  • Utilize Additives: The addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) can improve solubility, particularly in DMF.

  • Apply Gentle Heating: Warming the solvent and amino acid mixture to 30-40°C can help dissolve the reagent. However, avoid excessive heat as it may risk premature deprotection of the Fmoc group.

  • Sonication: Using a sonicator bath can aid in the dissolution of the amino acid in the solvent.

  • Pre-activation: Ensure that the Fmoc-Lys(biotin-PEG4)-OH is fully dissolved before adding it to the peptide resin.

Q2: My Fmoc-Lys(biotin-PEG4)-OH dissolves initially but then precipitates out of solution during the coupling reaction. What should I do?

A2: Precipitation during the coupling reaction can be a sign of on-resin aggregation of the growing peptide chain, which can hinder the accessibility of the N-terminal amine and reduce the effective solubility of the incoming activated amino acid.

Solutions to Mitigate On-Resin Aggregation:

  • Use Chaotropic Agents: Adding chaotropic salts like Lithium Chloride (LiCl) to the coupling reaction can disrupt secondary structures and reduce peptide aggregation.

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40°C) can improve both the solubility of the reagent and the reaction kinetics.[1]

Q3: Which coupling reagents are recommended for use with Fmoc-Lys(biotin-PEG4)-OH?

A3: For efficient coupling of this sterically hindered and solubility-challenged amino acid, robust coupling reagents are recommended. Commonly used and effective options include:

  • HBTU: (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HCTU: (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

The use of these reagents in combination with DIPEA is standard and can also aid in the solubility of Fmoc-Lys(biotin-PEG4)-OH.[1]

Solubility Data

While specific quantitative solubility data for Fmoc-Lys(biotin-PEG4)-OH is not extensively published, the data for the closely related Fmoc-Lys(Biotin)-OH provides a strong reference point. The PEG4 linker is designed to enhance aqueous solubility and can also improve solubility in polar organic solvents.

CompoundSolvent/AdditiveConcentration/AmountTemperatureNotes
Fmoc-Lys(Biotin)-OHNMP0.1 M40°CHeating is required to achieve this concentration.[1]
Fmoc-Lys(Biotin)-OHDMF with DIPEA75 mg in 1 mL DMF + 80 µL DIPEARoom TemperatureThe addition of DIPEA is crucial for solubility in DMF.[1]
Fmoc-Lys(Biotin)-OHDCM/NMPNot specifiedRoom TemperatureA 2:1 (v/v) mixture has been successfully used.[1]
Fmoc-Lys(Biotin)-OHDMSOSolubleRoom TemperatureGenerally a good solvent for poorly soluble Fmoc-amino acids.

Experimental Protocols

Protocol for Coupling Fmoc-Lys(biotin-PEG4)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard procedure for the manual coupling of Fmoc-Lys(biotin-PEG4)-OH to a resin-bound peptide with a free N-terminal amine.

Materials and Reagents:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-Lys(biotin-PEG4)-OH

  • NMP (N-Methyl-2-pyrrolidone)

  • DIPEA (N,N-Diisopropylethylamine)

  • HATU (or other suitable coupling reagent)

  • DMF (N,N-Dimethylformamide) for washing

  • DCM (Dichloromethane) for washing

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed by treating with 20% piperidine in DMF.

    • Thoroughly wash the resin with DMF (5-7 times) and then with DCM (3-5 times) to remove any residual piperidine.

  • Activation of Fmoc-Lys(biotin-PEG4)-OH:

    • In a separate vial, dissolve Fmoc-Lys(biotin-PEG4)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in NMP.

    • If solubility is an issue, gently warm the mixture to 30-40°C or sonicate until the solid is fully dissolved.

    • Add DIPEA (6-10 equivalents) to the activated amino acid solution.

  • Coupling Reaction:

    • Add the pre-activated Fmoc-Lys(biotin-PEG4)-OH solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

    • To monitor the progress of the reaction, a ninhydrin (Kaiser) test can be performed. A negative test (beads remain colorless or yellow) indicates complete coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with NMP or DMF (5-7 times) to remove any unreacted reagents.

    • Wash the resin with DCM (3-5 times).

    • The resin is now ready for the next deprotection and coupling cycle.

Visualized Workflows

experimental_workflow cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling Reaction resin Resin-bound Peptide (Fmoc-protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection washing1 Wash (DMF, DCM) deprotection->washing1 coupling Add Activated AA to Resin Agitate 2-4h washing1->coupling amino_acid Fmoc-Lys(biotin-PEG4)-OH dissolution Dissolution (Gentle heat/sonication) amino_acid->dissolution reagents Coupling Reagent (HATU) + DIPEA in NMP reagents->dissolution activated_aa Activated Amino Acid Solution dissolution->activated_aa activated_aa->coupling monitoring Monitor with Ninhydrin Test coupling->monitoring washing2 Wash (NMP/DMF, DCM) monitoring->washing2 final_product Resin-bound Peptide + Fmoc-Lys(biotin-PEG4) washing2->final_product

Caption: Workflow for the coupling of Fmoc-Lys(biotin-PEG4)-OH in SPPS.

troubleshooting_logic start Incomplete Coupling of Fmoc-Lys(biotin-PEG4)-OH solubility_issue Is the amino acid fully dissolved? start->solubility_issue dissolution_steps 1. Use NMP or NMP/DCM 2. Add DIPEA 3. Gentle Heat (30-40°C) 4. Sonicate solubility_issue->dissolution_steps No aggregation_issue Does it precipitate during coupling? solubility_issue->aggregation_issue Yes dissolution_steps->solubility_issue aggregation_steps 1. Add Chaotropic Agent (LiCl) 2. Couple at Elevated Temp (40°C) aggregation_issue->aggregation_steps Yes success Successful Coupling aggregation_issue->success No aggregation_steps->success

Caption: Troubleshooting logic for incomplete coupling issues.

References

Preventing incomplete biotinylation in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to incomplete biotinylation during solid-phase synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete biotinylation on a solid support?

Incomplete biotinylation during solid-phase synthesis can stem from several factors:

  • Poor Reagent Solubility and Reactivity: Many biotinylation reagents have low solubility in common organic solvents like DMF, leading to inefficient reactions.[1][2]

  • Steric Hindrance: The biotin-binding site on streptavidin is deep within the protein's structure.[3] If the biotin molecule is attached too closely to the solid support or a bulky molecule, its access to the streptavidin-binding pocket can be physically blocked.[3][4]

  • Suboptimal Reaction Conditions: Factors such as reaction time, temperature, pH, and the presence of interfering substances can significantly impact the efficiency of the biotinylation reaction.[1][5][6]

  • Hydrolyzed Reagent: NHS-ester-based biotinylation reagents are moisture-sensitive and can hydrolyze, rendering them non-reactive.[4][7]

  • Competing Side Reactions: The presence of primary amines in buffers (e.g., Tris) can compete with the target molecule for the biotinylation reagent.[4][5]

Q2: How can I minimize steric hindrance during solid-phase biotinylation?

To overcome steric hindrance, it is crucial to distance the biotin moiety from the labeled molecule.[3] This can be achieved by:

  • Using Spacer Arms: Biotinylation reagents are available with spacer arms of varying lengths.[3][8] Longer and more hydrophilic linkers, such as those with polyethylene glycol (PEG) chains, are generally more effective at improving the accessibility of the biotin tag.[3][4][9]

  • Optimizing Attachment Site: The location of the biotin label can profoundly affect biotin-avidin interactions.[1] Attaching the biotin to a less sterically crowded site on the molecule can improve binding.

  • Using Biotin-Loaded Resins: These resins provide a simple solution by incorporating a spacer between the peptide and biotin, which helps to reduce steric hindrance.[1]

Q3: Which biotinylation reagent is best for my solid-phase synthesis?

The choice of reagent depends on the target functional group, solubility requirements, and the need to minimize steric hindrance.

  • For targeting primary amines: NHS-esters (N-hydroxysuccinimide esters) are commonly used.[10]

  • For improved solubility and reactivity: Biotin-ONp is recommended for coupling to amines on the solid phase as it has greater solubility in DMF or NMP and couples more rapidly than Biotin-OSu.[1]

  • To reduce steric hindrance: Reagents with PEG spacers (e.g., NHS-PEG4-Biotin) are highly recommended.[3][9] These spacers enhance the solubility of the biotinylated product and improve avidin binding.[1]

Q4: How can I accurately determine the extent of biotinylation?

Quantifying the degree of biotinylation is essential for ensuring reproducibility.[11]

  • HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common method. HABA binds to avidin, producing a colorimetric signal at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin.[11]

  • Mass Spectrometry: This technique can provide a detailed analysis of the number and position of biotin modifications.[12][13]

  • ELISA-based methods: An Enzyme-Linked Immunosorbent Assay can be used to detect and quantify biotinylated proteins.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during solid-phase biotinylation.

Issue 1: Low or No Biotin Incorporation

  • Q: I've completed my solid-phase synthesis, but analysis shows very low or no biotinylation. What went wrong?

    A: This is a common issue that can be traced back to several potential causes. Use the following decision tree to troubleshoot the problem.

    Troubleshooting workflow for low or no biotinylation.

Issue 2: Inconsistent Biotinylation Between Batches

  • Q: I'm seeing significant variability in biotinylation efficiency from one synthesis to the next. How can I improve consistency?

    A: Inconsistent results are often due to subtle variations in the protocol or reagents.[14]

    • Standardize Your Protocol: Ensure all parameters, including reagent concentrations, reaction times, and temperatures, are kept consistent between batches.[5]

    • Verify Reagent Quality: Use fresh, high-quality biotinylation reagents for each experiment. Avoid repeated opening and closing of reagent vials, which can introduce moisture and lead to hydrolysis.[4]

    • Ensure Complete Removal of Excess Biotin: Inconsistent removal of free biotin can lead to variable competition for binding to streptavidin in downstream applications.[5] Use a consistent and thorough washing procedure after the biotinylation step.[10]

    • Quantify Biotinylation: Perform a quantification assay (like the HABA assay) on each batch to ensure a consistent level of biotin incorporation before proceeding with downstream experiments.[11][15]

Data Presentation: Biotinylation Reagent Properties

The selection of an appropriate biotinylation reagent is critical for success. The table below summarizes key properties of common reagents used in solid-phase synthesis.

ReagentTarget Functional GroupSpacer Arm Length (Å)Key Features
NHS-Biotin Primary Amines13.5Standard reagent, but can have solubility issues.
NHS-PEG4-Biotin Primary Amines29.0PEG spacer enhances solubility and reduces steric hindrance.[1][9]
Biotin-ONp Primary Amines13.5Higher solubility and faster coupling rates in DMF/NMP compared to Biotin-OSu.[1]
Maleimide-PEG2-Biotin Sulfhydryls20.3Targets free sulfhydryl groups, useful for site-specific labeling.[10]

Experimental Protocols

Protocol 1: General Solid-Phase Biotinylation of Peptides (Amine Coupling)

This protocol outlines a general procedure for N-terminal biotinylation of a peptide on a solid-phase resin.

  • Resin Preparation:

    • Swell the peptide-resin in DMF (approx. 10 mL per gram of resin).[2]

    • Perform the final Fmoc-deprotection step to expose the N-terminal amine.

    • Wash the resin thoroughly with DMF to remove deprotection reagents.

  • Biotinylation Reagent Activation:

    • Dissolve 3-5 equivalents of the biotinylation reagent (e.g., NHS-PEG4-Biotin) in a minimal amount of DMSO or a 1:1 DMSO/DMF mixture.[2]

    • Add an equivalent of a coupling activator (e.g., HBTU) and a base (e.g., DIEA).[2]

    • Stir at room temperature until the reagent is completely dissolved.[2]

  • Coupling Reaction:

    • Add the activated biotin solution to the swelled resin.

    • Mix the resin slurry at room temperature for 2-4 hours, or until the reaction is complete.[2]

    • Monitor the reaction completion using a colorimetric test like the Kaiser test (which checks for free primary amines).[2][16]

  • Washing:

    • Once the reaction is complete, filter the resin.

    • Wash the resin extensively with DMF, DCM, and methanol to remove excess reagent and byproducts.[2]

  • Cleavage and Deprotection:

    • Dry the resin and proceed with the standard cleavage protocol (e.g., using TFA) to release the biotinylated peptide.[1]

    General workflow for solid-phase biotinylation.

Protocol 2: Quantification of Biotinylation with the HABA Assay

This protocol allows for the determination of the molar substitution ratio (MSR) of biotin on your purified molecule.

  • Prepare Reagents:

    • HABA/Avidin Solution: Prepare a solution of HABA and avidin in PBS according to the manufacturer's instructions.

    • Biotinylated Sample: Your purified biotinylated molecule in a compatible buffer (note: high concentrations of imidazole can interfere with the assay).[7]

    • Unbiotinylated Control: The same molecule without biotinylation, to be used as a negative control.

  • Assay Procedure:

    • Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A500). This is your baseline reading.

    • Add a known volume of your biotinylated sample to the cuvette, mix well, and wait for the reading to stabilize.

    • Measure the final absorbance at 500 nm. The absorbance will decrease as biotin displaces the HABA from avidin.

  • Calculation:

    • Calculate the change in absorbance (ΔA500) by subtracting the final reading from the initial reading.

    • Use the molar extinction coefficient of the HABA/avidin complex and the Beer-Lambert law to calculate the concentration of biotin in your sample.

    • The MSR can be determined by dividing the moles of biotin by the moles of the protein/peptide.

Visualizing Key Concepts

Steric Hindrance and the Role of Spacer Arms

The diagram below illustrates how steric hindrance can block the biotin-streptavidin interaction and how a PEG spacer arm can overcome this issue.

Steric_Hindrance cluster_0 No Spacer Arm: Steric Hindrance cluster_1 With PEG Spacer Arm: Successful Binding Resin Solid Support Molecule Bulky Molecule Resin->Molecule Biotin_A Biotin Molecule->Biotin_A Streptavidin_A Streptavidin Binding Pocket (Blocked) Biotin_A->Streptavidin_A   Interaction   Hindered Resin_B Solid Support Molecule_B Bulky Molecule Resin_B->Molecule_B Spacer PEG Spacer Molecule_B->Spacer Biotin_B Biotin Spacer->Biotin_B Streptavidin_B Streptavidin Binding Pocket Biotin_B->Streptavidin_B   Binding   Achieved

References

Technical Support Center: Minimizing Steric Hindrance with Biotin-PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance when using Biotin-PEG4 linkers in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of biotin-PEG4 linkers and bioconjugation?

A1: Steric hindrance is a phenomenon where the spatial arrangement and size of molecules impede intermolecular interactions.[1] In bioconjugation with biotin-PEG4 linkers, this means that the bulk of the molecule being biotinylated (e.g., an antibody) or the surface it is attached to can physically block the biotin from accessing the deep binding pocket of streptavidin or avidin.[2][3] The PEG4 linker acts as a flexible spacer arm to mitigate this by distancing the biotin from the conjugated molecule, thus facilitating a more efficient interaction.[4][5]

Q2: How does the PEG linker length impact steric hindrance and experimental outcomes?

A2: The length of the PEG linker is a critical factor that needs to be optimized for each specific application.[6][7]

  • Short PEG Chains (e.g., PEG2-PEG6): These are often suitable for applications where the biotinylated molecule is small and steric hindrance is less of a concern.[8] They provide sufficient spacing for many standard applications.[9]

  • Long PEG Chains (e.g., PEG12-PEG24): Longer chains offer greater flexibility and are more effective at overcoming significant steric hindrance, which is particularly useful when labeling large proteins or working with crowded surfaces.[2][8] However, excessively long linkers can sometimes lead to a slight decrease in binding affinity.[4][5]

Q3: When should I choose a Biotin-PEG4 linker?

A3: A Biotin-PEG4 linker is a versatile choice that provides a good balance of flexibility and length for a wide range of applications.[7] It is often sufficient to minimize steric hindrance in common assays like ELISA, Western blotting, and pull-down assays involving standard-sized proteins.[10][11] For very large protein complexes or applications requiring maximal separation from a surface, a longer linker like PEG12 might be considered.[12]

Q4: Can the hydrophilicity of the PEG4 linker affect my experiment?

A4: Yes, the hydrophilic nature of the PEG4 linker is a significant advantage. It enhances the water solubility of the biotinylated molecule, which can reduce aggregation, especially for proteins that are prone to precipitating in solution.[4][13] This property also helps to minimize non-specific binding to surfaces and other proteins.[3]

Troubleshooting Guides

Problem 1: Low or No Signal in Detection Assays (ELISA, Western Blot, etc.)

A weak or absent signal is a common issue that can arise from several factors throughout the experimental workflow. A systematic approach is the best way to identify and resolve the problem.

Potential Cause Troubleshooting Recommendation Rationale
Inefficient Biotinylation - Verify biotin incorporation using a HABA assay or a dot blot with streptavidin-HRP.- Ensure the biotinylation reagent (e.g., NHS-PEG4-Biotin) is fresh and has been stored correctly to prevent hydrolysis.[1] - Use an amine-free buffer (e.g., PBS, pH 7.2-8.0) for the labeling reaction, as buffers like Tris will compete for the NHS ester.[1][14] - Optimize the molar excess of the biotin reagent; for a 2 mg/mL antibody solution, a 20-fold molar excess is a good starting point.[1][15]Inefficient labeling is a primary cause of weak signals. It's crucial to confirm that a sufficient number of biotin molecules have been incorporated into your target molecule.
Steric Hindrance - Switch to a longer PEG linker (e.g., PEG12) to increase the distance between the biotin and the target molecule.[3] - If immobilizing on a surface, try reducing the density of the immobilized molecule to prevent crowding.[3]The biotin may be inaccessible to the streptavidin due to the size and conformation of the labeled molecule or its proximity to other molecules on a surface.
Issues with Detection Reagents - Use fresh streptavidin-enzyme conjugate and ensure it has not lost activity. Avoid using sodium azide as a preservative with HRP conjugates. - Titrate the concentration of the streptavidin-HRP conjugate to find the optimal dilution. - Ensure the substrate for the enzyme is active and has not expired.The detection reagents themselves can be a source of weak signal if they are not functioning correctly.
Endogenous Biotin - If working with tissues known to have high levels of endogenous biotin (e.g., liver, kidney), perform an avidin/biotin blocking step before applying the streptavidin conjugate.[16][17]Naturally occurring biotin in the sample can compete with your biotinylated molecule for binding to streptavidin.
Problem 2: High Background Signal

High background can mask the specific signal, making it difficult to interpret the results. The following are common causes and solutions.

Potential Cause Troubleshooting Recommendation Rationale
Inadequate Blocking - Increase the concentration and/or incubation time of your blocking buffer. - Consider switching to a different blocking agent. For biotin-based assays, BSA or casein-based blockers are often preferred over milk, which contains endogenous biotin.[16][18]Insufficient blocking of non-specific binding sites on the membrane, plate, or beads is a primary cause of high background.
Suboptimal Reagent Concentrations - Titrate the concentrations of your primary antibody (if applicable), biotinylated secondary antibody, and/or streptavidin-enzyme conjugate to determine the optimal signal-to-noise ratio.Using excessively high concentrations of detection reagents increases the likelihood of non-specific binding.
Insufficient Washing - Increase the number and duration of wash steps. - Ensure your wash buffer contains a detergent like Tween-20 (e.g., 0.05-0.1%) to help remove non-specifically bound molecules.[16][18]Inadequate washing can leave residual unbound reagents that contribute to high background.
Over-Biotinylation - Reduce the molar excess of the biotinylation reagent during the labeling reaction.Excessive biotinylation can sometimes lead to increased non-specific binding of the labeled molecule.

Quantitative Data

The length of the PEG spacer arm can influence the binding kinetics and overall performance of the biotinylated molecule.

Table 1: Impact of PEG Linker Length on Binding Affinity

Biotinylated MoleculeDissociation Constant (Kd) (M)Notes
Biotin~10-15Free biotin binding to streptavidin.[5]
Biotin-PEG2Not specified, but binds avidin with fast kinetics.Short PEG linker can enhance binding compared to no linker in some contexts.[5]
Biotin-PEG4Not specified, but generally provides a good balance for strong binding.The PEG4 linker is effective at reducing steric hindrance in many applications.[7]
Biotin-PEG11Increased availability at higher concentrations.Longer PEG linkers can self-assemble at higher concentrations, which may affect binding.[5]
Biotin-PEG (5000 g/mol )~10-8The stoichiometry of binding can be altered to 1:1 (biotin:avidin), suggesting steric hindrance from the very long PEG chain.[5]

Table 2: Comparative Performance of Different Biotinylation Reagents in Surface Plasmon Resonance (SPR)

ReagentKey FeaturesExpected Binding CapacityExpected Non-Specific BindingSignal-to-Noise Ratio
Biotin-PEG4-NHS Ester Amine-reactive with a hydrophilic 4-unit PEG spacer.HighLowHigh
NHS-Biotin Amine-reactive with a short hydrocarbon spacer.Moderate to HighModerateModerate
NHS-LC-Biotin Amine-reactive with a "long chain" hydrocarbon spacer.HighModerateModerate to High

Data synthesized from literature to illustrate expected performance trends. Absolute values can vary based on the specific ligand, analyte, and experimental conditions.[13]

Experimental Protocols

Protocol 1: General Protein Biotinylation using NHS-PEG4-Biotin

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein.

Materials:

  • Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • EZ-Link™ NHS-PEG4-Biotin.[1]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Desalting column or dialysis cassette for buffer exchange.[1]

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into PBS.[1]

  • Reagent Preparation: Immediately before use, dissolve the NHS-PEG4-Biotin in DMSO or DMF to create a 10-20 mM stock solution. Do not store the reconstituted reagent as the NHS-ester is susceptible to hydrolysis.[1]

  • Calculation of Reagent Volume: The amount of biotin reagent required depends on the protein concentration. For a 2 mg/mL IgG solution, a 20-fold molar excess of NHS-PEG4-Biotin is recommended. For a 10 mg/mL solution, a 12-fold molar excess is typically sufficient.[1]

  • Biotinylation Reaction: Add the calculated volume of the NHS-PEG4-Biotin stock solution to the protein solution. Mix gently.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6][14]

  • Purification: Remove excess, unreacted NHS-PEG4-Biotin using a desalting column or dialysis to exchange the buffer.[1]

Protocol 2: Cell Surface Protein Biotinylation

This protocol is for the specific labeling of proteins on the surface of living cells.

Materials:

  • Suspension or adherent cells.

  • Biotin-PEG4-NHS Ester.[19]

  • Anhydrous DMSO.

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0.[19]

  • Ice-cold Quenching Buffer (e.g., 100 mM glycine or Tris in PBS).[20]

Procedure:

  • Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium. For suspension cells, pellet by centrifugation between washes. For adherent cells, gently aspirate and add the wash buffer.[1][19]

  • Cell Resuspension: Resuspend suspension cells at a concentration of approximately 25 x 106 cells/mL in ice-cold PBS (pH 8.0). For adherent cells, add enough ice-cold PBS to cover the monolayer.[19]

  • Reagent Preparation: Immediately before use, prepare a 20 mM stock solution of Biotin-PEG4-NHS Ester in anhydrous DMSO.[19]

  • Labeling Reaction: Add the Biotin-PEG4-NHS Ester stock solution to the cell suspension to a final concentration of 1-2 mM. Incubate the reaction mixture for 30 minutes at 4°C with gentle agitation to minimize internalization of the reagent.[19][20]

  • Quenching: Stop the reaction by adding Quenching Buffer and incubate for 15 minutes at 4°C.[21]

  • Final Washes: Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer. The cells are now ready for lysis and downstream applications.[21]

Protocol 3: Streptavidin Pull-Down Assay

This protocol describes the affinity purification of a biotinylated protein from a cell lysate.

Materials:

  • Cell lysate containing the biotinylated protein of interest.

  • Streptavidin magnetic beads or agarose resin.[22]

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20).[22]

  • Elution Buffer (e.g., SDS-PAGE sample buffer for denaturing elution, or a buffer with a high concentration of free biotin for competitive elution).

Procedure:

  • Bead Preparation: Resuspend the streptavidin beads and wash them three times with Binding/Wash Buffer.[22][23]

  • Binding: Add the cell lysate to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated protein to bind.[23]

  • Washing: Pellet the beads using a magnetic rack or centrifugation and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.[23]

  • Elution:

    • Denaturing Elution: Resuspend the beads in 1X SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes. The eluted proteins are ready for analysis by Western blotting.

    • Competitive Elution: Resuspend the beads in a buffer containing a high concentration of free biotin (e.g., 2-10 mM) and incubate to displace the biotinylated protein.

Visualizations

Steric_Hindrance_Mitigation cluster_0 Without PEG Linker (Steric Hindrance) cluster_1 With Biotin-PEG4 Linker (Minimized Hindrance) Protein_A Large Protein Biotin_A Biotin Protein_A->Biotin_A Streptavidin_A Streptavidin (Binding Pocket Obstructed) Biotin_A->Streptavidin_A Binding Impeded Protein_B Large Protein PEG4 Biotin PEG4 Spacer Protein_B->PEG4 Streptavidin_B Streptavidin PEG4:f0->Streptavidin_B Efficient Binding

Caption: Mitigation of steric hindrance using a Biotin-PEG4 linker.

Biotinylation_Workflow Start Start: Protein + NHS-PEG4-Biotin Reaction Biotinylation Reaction (pH 7.2-8.0) Start->Reaction Purification Purification (Remove excess biotin) Reaction->Purification QC Quality Control (e.g., HABA Assay) Purification->QC Application Downstream Application (Pull-down, ELISA, etc.) QC->Application

Caption: General experimental workflow for protein biotinylation.

Troubleshooting_Logic Problem Low Signal or High Background? Check_Labeling Verify Biotinylation Efficiency Problem->Check_Labeling Low Signal Optimize_Blocking Optimize Blocking Conditions Problem->Optimize_Blocking High Background Check_Reagents Check Detection Reagents Check_Labeling->Check_Reagents Adjust_Washes Increase Wash Stringency Optimize_Blocking->Adjust_Washes Consider_Linker Consider Longer PEG Linker Check_Reagents->Consider_Linker Titrate_Reagents Titrate Antibody/ Streptavidin Conc. Adjust_Washes->Titrate_Reagents

Caption: A logical workflow for troubleshooting common biotinylation issues.

References

Technical Support Center: TFA Cleavage of Peptides with Fmoc-Lys(biotin-PEG4)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Trifluoroacetic Acid (TFA) cleavage and deprotection of synthetic peptides containing the Fmoc-Lys(biotin-PEG4)-OH modification. Our goal is to help you minimize side reactions and maximize the yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of scavengers in the TFA cleavage cocktail?

During the TFA-mediated cleavage of the peptide from the solid support and the removal of acid-labile side-chain protecting groups, highly reactive carbocations are generated.[1] These electrophilic species, if not neutralized, can lead to undesired modifications of nucleophilic amino acid residues within your peptide, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1] Scavengers are nucleophilic compounds added to the TFA cleavage mixture to "trap" or quench these reactive carbocations, thereby preventing side reactions and improving the purity of the crude peptide.[1][2]

Q2: Is the biotin-PEG4 moiety stable under standard TFA cleavage conditions?

Yes, the biotin and PEG4 (polyethylene glycol) components are generally stable to standard TFA cleavage conditions. The bonds within the biotin molecule and the ether linkages of the PEG chain are resistant to the strong acid. However, the presence of the PEG linker can influence the physical properties of the peptide, such as solubility, which may require adjustments to the cleavage and precipitation protocols.

Q3: How does the PEG4 linker affect the cleavage and workup process?

The hydrophilic nature of the PEG4 linker can increase the solubility of the peptide in the TFA cleavage cocktail.[3] This enhanced solubility can sometimes make precipitation of the peptide with cold diethyl ether less efficient, potentially leading to lower recovery or the formation of an oily substance instead of a solid precipitate.[4]

Q4: Which scavenger cocktail is recommended for a peptide containing Fmoc-Lys(biotin-PEG4)-OH and other sensitive amino acids?

The choice of scavenger cocktail is critically dependent on the entire amino acid sequence of your peptide.[1]

  • For peptides without other sensitive residues: A standard cocktail such as TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is often sufficient.[1][5] Water scavenges t-butyl cations, and TIS is effective against trityl cations.[2]

  • For peptides containing sensitive residues (Trp, Met, Cys): A more robust cocktail is necessary to prevent side reactions. Reagent K (TFA/Phenol/Water/Thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v/v/v/v) is a powerful and widely used option.[1] EDT is particularly important for protecting Cysteine and Tryptophan residues.[1]

Troubleshooting Guides

Issue 1: Low Yield of Precipitated Peptide

Possible Cause:

  • Increased solubility due to the PEG4 linker: The peptide may remain partially dissolved in the TFA/ether mixture.[4]

  • Insufficient volume of cold ether: A common practice is to use at least a 10-fold excess of cold ether relative to the cleavage cocktail volume.[4]

  • Incomplete cleavage from the resin: This can occur with sterically hindered sequences or if the cleavage time is too short.

Troubleshooting Steps:

  • Increase the Volume of Cold Ether: Add a larger volume (e.g., 20-fold excess) of pre-chilled diethyl ether to the TFA filtrate.

  • Concentrate the TFA Filtrate: Before adding ether, carefully reduce the volume of the TFA filtrate using a gentle stream of nitrogen or a rotary evaporator. Then, proceed with the addition of cold ether.[6]

  • Optimize Precipitation Temperature: Ensure the ether is thoroughly chilled, ideally to -20°C or colder. After adding the ether, you can place the mixture at -20°C or in a dry ice bath for 30 minutes to maximize precipitation.[4]

  • Re-cleave the Resin: If you suspect incomplete cleavage, you can wash the resin with DCM, dry it, and subject it to a second round of cleavage with a fresh cocktail.[6]

Issue 2: Oily or Gummy Peptide Instead of a Solid Precipitate

Possible Cause:

  • High hydrophilicity/hydrophobicity of the peptide: The PEG4 linker can contribute to an amphipathic character that resists clean precipitation.[4]

  • Presence of residual scavengers: Non-volatile scavengers like phenol and thioanisole can contribute to an oily residue if not sufficiently washed away.[4]

  • Residual DMF or NMP: Solvents from the synthesis that are not thoroughly washed from the resin can interfere with precipitation.[4]

Troubleshooting Steps:

  • Thorough Pre-Cleavage Washing: Before cleavage, ensure the peptide-resin is meticulously washed with Dichloromethane (DCM) to remove any residual DMF or NMP.[4]

  • Trituration of the Product: After adding ether and centrifuging, use a spatula to break up the oily pellet in the presence of fresh, cold ether. This process, known as trituration, helps to wash away impurities and can often induce solidification. Repeat this washing step multiple times.[7]

  • Use an Alternative Anti-Solvent: Try precipitating or washing the peptide with a different non-polar solvent, such as methyl tert-butyl ether (MTBE) or a mixture of diethyl ether and hexane.

Issue 3: Mass Spectrometry Shows Unexpected Adducts

Possible Cause:

  • Alkylation of sensitive residues: Cations from protecting groups may have reacted with nucleophilic side chains (e.g., +57 Da for t-butylation of Trp or Cys).

  • Oxidation of sensitive residues: Methionine is particularly prone to oxidation (+16 Da for sulfoxide).

Troubleshooting Steps:

  • Review Your Scavenger Cocktail: If you observe side products consistent with alkylation or oxidation, a more robust scavenger cocktail is likely needed. For instance, if your peptide contains Trp, Met, or Cys and you used a simple TFA/TIS/Water cocktail, switching to Reagent K is advisable.[1]

  • Ensure Freshness of Reagents: Use high-purity, fresh TFA and scavengers, as contaminants can lead to unexpected side reactions.

  • Protect Sensitive Residues During Synthesis: For Tryptophan, using Fmoc-Trp(Boc)-OH during synthesis can significantly reduce side reactions during cleavage.[5]

Data Presentation

Table 1: Common Scavenger Cocktails for TFA Cleavage

Cleavage CocktailComposition (v/v/v/v/v)Key Scavengers & RolesRecommended Use
Standard TFA/TIS/H₂O (95:2.5:2.5)TIS: Scavenges trityl cations. Water: Scavenges t-butyl cations.Peptides without sensitive residues (Trp, Met, Cys).[1]
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)Phenol: Scavenger for various carbocations. TIS: Potent scavenger for trityl cations."Odorless" alternative for peptides with Trp and Tyr.[8]
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Phenol, Thioanisole, EDT: A powerful combination to scavenge a wide range of reactive species and prevent oxidation.[1]Peptides with multiple sensitive residues, including Cys, Met, and Trp.[1]

Experimental Protocols

Protocol 1: Standard TFA Cleavage

This protocol is suitable for biotin-PEGylated peptides that do not contain other sensitive amino acids like Trp, Met, or Cys.

  • Resin Preparation: Wash the peptide-resin thoroughly with Dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove residual DMF. Dry the resin under vacuum for at least 1 hour.[1]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) . For every 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Peptide Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.[7]

  • Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis and purification.

Protocol 2: Robust TFA Cleavage with Reagent K

This protocol is recommended for biotin-PEGylated peptides that also contain sensitive amino acids such as Trp, Met, or Cys.

  • Resin Preparation: Follow step 1 in Protocol 1.

  • Cleavage Cocktail Preparation (Reagent K): In a fume hood, prepare fresh Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v) . For every 100 mg of resin, prepare 2 mL of the cocktail.[1]

  • Cleavage Reaction: Add Reagent K to the dried resin. Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation, Isolation, and Drying: Follow steps 4-6 from Protocol 1.

Visualizations

Cleavage_Workflow Resin Dried Peptide-Resin (with Biotin-PEG4) Cocktail Prepare Fresh Cleavage Cocktail Cleavage TFA Cleavage (2-4 hours, RT) Cocktail->Cleavage Add to Resin Filtration Filter to Remove Resin Cleavage->Filtration Precipitation Precipitate with Cold Diethyl Ether Filtration->Precipitation Washing Wash Pellet with Cold Ether (x3) Precipitation->Washing Drying Dry Crude Peptide Washing->Drying Analysis HPLC/MS Analysis Drying->Analysis

Caption: Standard experimental workflow for TFA cleavage and peptide isolation.

Scavenger_Action cluster_prevention Prevention Pathway TFA TFA Addition Protecting_Groups Side-Chain Protecting Groups (e.g., t-Butyl, Trityl) TFA->Protecting_Groups Cleaves Reactive_Cations Reactive Cations (+) Protecting_Groups->Reactive_Cations Generates Peptide Nucleophilic Residues on Peptide (Trp, Met, Cys) Reactive_Cations->Peptide Attack Desired_Peptide Clean, Deprotected Peptide Scavengers Scavenger Cocktail (TIS, H2O, EDT, etc.) Scavengers->Reactive_Cations Trap Side_Products Undesired Side Products (Alkylated/Oxidized Peptide) Peptide->Side_Products Leads to

Caption: Logical relationship of scavenger action in preventing side reactions.

Troubleshooting_Flowchart Start Problem Encountered During Cleavage/Workup Problem_Type What is the issue? Start->Problem_Type Low_Yield Low Precipitation Yield Problem_Type->Low_Yield Low Yield Oily_Product Oily/Gummy Product Problem_Type->Oily_Product Oily Product Side_Products Unexpected Adducts (MS) Problem_Type->Side_Products Side Products Sol_Yield Increase Ether Volume Concentrate TFA Lower Precipitation Temp Low_Yield->Sol_Yield Sol_Oily Thorough Resin Wash (DCM) Triturate with Cold Ether Try Alternative Anti-Solvent Oily_Product->Sol_Oily Sol_Side Use More Robust Scavengers (e.g., Reagent K) Use Fresh Reagents Side_Products->Sol_Side

Caption: A logical workflow for troubleshooting common TFA cleavage issues.

References

Technical Support Center: Optimizing Affinity Purification of Biotin-PEGylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize washing steps in affinity purification experiments involving biotin-PEGylated peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background or non-specific binding in biotin-PEGylated peptide affinity purification?

High background is a frequent issue and can stem from several sources:

  • Endogenous Biotin: Many tissues and cell lysates, particularly from the liver and kidney, contain naturally biotinylated proteins that will bind to streptavidin/avidin beads.[1]

  • Non-Specific Binding to Beads: Proteins can non-specifically adhere to the affinity resin through hydrophobic or ionic interactions.[2][3]

  • Excessive Probe Concentration: Using too high a concentration of your biotin-PEGylated peptide can lead to increased non-specific interactions.[1][2]

  • Inefficient Washing: Inadequate or insufficiently stringent washing steps will fail to remove non-specifically bound proteins.[1]

  • Non-Specific Binding of Detection Reagents: The streptavidin or avidin conjugate itself may bind non-specifically to the sample.[1]

Q2: How can I minimize non-specific binding of proteins to my streptavidin beads?

Several strategies can be employed to reduce non-specific binding:

  • Pre-clearing the Lysate: Before adding your biotinylated peptide, incubate the cell lysate with streptavidin beads to capture endogenous biotinylated proteins.[2]

  • Blocking: Block the streptavidin beads with a protein that is not of interest, such as Bovine Serum Albumin (BSA), to saturate non-specific binding sites. However, ensure the BSA is biotin-free.[1]

  • Optimize Wash Buffers: Increase the stringency of your wash buffers by adding detergents (e.g., Tween-20, Triton X-100, SDS) or increasing the salt concentration (e.g., up to 500 mM NaCl).[1][2][4]

  • Increase Wash Steps: Increase the number and duration of wash steps to more effectively remove weakly bound proteins.[1]

Q3: What is the optimal PEG linker length for my biotinylated peptide?

The ideal PEG linker length is application-dependent.[5][6]

  • Longer linkers are generally preferred to reduce steric hindrance and improve the accessibility of biotin to the streptavidin binding pocket.[5][6] This can lead to a stronger binding signal.

  • Shorter linkers may be suitable for applications where close proximity between the peptide and its binding partner is desired.[5]

The choice of linker length can significantly impact the efficiency of the interaction.[6]

Troubleshooting Guides

Problem 1: High Background of Non-Specific Proteins in Eluate

This is one of the most common challenges in affinity purification.

Troubleshooting Workflow for High Background

Caption: A flowchart for troubleshooting high background.

Recommended Solutions for High Background
Potential Cause Recommended Solution
Endogenous biotinylated proteinsPre-clear the cell lysate with streptavidin beads before adding the biotinylated peptide.[2]
Non-specific binding to beadsIncrease the stringency of wash buffers by adding detergents (e.g., 0.05% Tween-20) or increasing the salt concentration (e.g., up to 500 mM NaCl).[1][2] Also, consider increasing the number and duration of washes.[1]
Insufficient blockingIncrease the concentration of the blocking agent (e.g., 5-10% normal serum or biotin-free BSA) and the incubation time (e.g., 1-2 hours at room temperature).[1]
High peptide concentrationPerform a titration experiment to determine the optimal concentration of your biotin-PEGylated peptide that yields the best signal-to-noise ratio.[1][2]

Problem 2: Low or No Yield of the Target Protein

Low recovery of your target protein can be equally frustrating.

Troubleshooting Workflow for Low Yield

Caption: A flowchart for troubleshooting low protein yield.

Recommended Solutions for Low Yield
Potential Cause Recommended Solution
Inefficient biotinylationConfirm successful biotinylation of your peptide using a HABA assay or by Western blot with streptavidin-HRP. Ensure no interfering substances like Tris or glycine are in your protein solution during biotinylation.[7]
Inefficient binding to resinEnsure the pH of your binding buffer is optimal (typically pH 7.2-8.0).[7] Also, remove any free, unreacted biotin from your sample before incubation with the streptavidin resin using dialysis or desalting columns.[7]
Steric hindranceConsider using a biotinylation reagent with a longer PEG spacer arm to improve biotin accessibility.[5][7]
Ineffective elutionThe strong biotin-streptavidin interaction often requires harsh elution conditions.[8][9] Options include boiling in SDS-PAGE sample buffer, using low pH buffers, or competitive elution with excess free biotin at high temperatures.[9] For mass spectrometry, on-bead digestion with trypsin is a common alternative.[10]

Experimental Protocols

Protocol 1: General Washing Procedure for Affinity Purification

This protocol provides a starting point for washing streptavidin beads after incubation with the biotin-PEGylated peptide and cell lysate.

  • Initial Wash: After binding, pellet the beads using a magnetic stand or centrifugation. Discard the supernatant. Resuspend the beads in 1 mL of Wash Buffer 1 (e.g., TBS with 150 mM NaCl and 0.1% Tween-20).[2] Rotate for 5 minutes at 4°C.

  • High-Salt Wash: Pellet the beads and discard the supernatant. Resuspend the beads in 1 mL of High-Salt Wash Buffer (e.g., TBS with 500 mM NaCl and 0.1% Tween-20).[2] This step helps to disrupt ionic interactions. Rotate for 5 minutes at 4°C.

  • Detergent Wash: Pellet the beads and discard the supernatant. Resuspend in 1 mL of Wash Buffer 1 to lower the salt concentration. Rotate for 5 minutes at 4°C.

  • Final Wash: Pellet the beads and discard the supernatant. Perform a final wash with a buffer lacking detergent (e.g., TBS with 150 mM NaCl) to remove any residual detergent that might interfere with downstream analysis like mass spectrometry.[2]

  • Elution: Proceed with your chosen elution method.

Comparative Table of Wash Buffer Components
Component Concentration Range Purpose
Salt (e.g., NaCl) 150 mM - 1 MReduces non-specific ionic interactions.[3][11]
Non-ionic Detergent (e.g., Tween-20, Triton X-100) 0.05% - 1%Reduces non-specific hydrophobic interactions.[1][4]
Denaturant (e.g., Urea) 2 M - 8 MUsed for very stringent washes, particularly in proximity labeling experiments like BioID.[3][10][12]
Ionic Detergent (e.g., SDS) 0.1% - 2%Provides highly stringent washing but may disrupt weaker specific interactions.[10][13]
Protocol 2: Elution of Biotinylated Peptides

Due to the high affinity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M), elution often requires denaturing conditions.[14]

Option A: Elution with Excess Biotin and Heat

  • After the final wash, resuspend the beads in 30 µL of elution buffer containing 25 mM biotin.[9]

  • Incubate at 95°C for 5 minutes.[9]

  • Pellet the beads and collect the supernatant containing the eluted proteins.

Option B: On-Bead Tryptic Digestion for Mass Spectrometry

  • Wash the beads thoroughly to remove detergents. A final wash with 50 mM Ammonium Bicarbonate (pH 8) is recommended.[10]

  • Resuspend the beads in a buffer containing a reducing agent (e.g., 5 mM DTT) and incubate for 1 hour at room temperature to reduce disulfide bonds.[10]

  • Alkylate the free thiol groups by adding an alkylating agent (e.g., 10 mM iodoacetamide) and incubating in the dark for 30 minutes at room temperature.[10]

  • Add trypsin (e.g., 2 µg) and incubate overnight at 37°C with shaking.[10]

  • Stop the digestion by adding formic acid. The supernatant now contains the digested peptides ready for mass spectrometry analysis.[10]

Comparative Table of Elution Methods
Elution Method Conditions Advantages Disadvantages
Excess Biotin & Heat 25 mM Biotin, 95°C for 5 min[9]Recovers intact protein.May not be fully efficient; high temperature can denature proteins.
Low pH e.g., Glycine-HCl, pH 2.8Recovers intact protein.Low pH can denature proteins and affect downstream applications.
SDS-PAGE Sample Buffer Laemmli buffer, boilingEfficient elution for Western blotting.Denatures proteins completely.
On-Bead Digestion Trypsin, 37°C overnight[10]Ideal for mass spectrometry; avoids streptavidin contamination in the eluate.The protein of interest is digested into peptides.
Enzymatic Cleavage of Linker Specific protease for a cleavable linkerRecovers intact, functional protein.[8]Requires a specifically designed cleavable linker in the biotin-PEGylated peptide.

References

Technical Support Center: Handling Hygroscopic Fmoc-Lys(biotin-PEG4)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic reagent, Fmoc-Lys(biotin-PEG4)-OH. Adherence to these protocols is critical for ensuring the integrity of the reagent and the success of subsequent experiments, particularly in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What does it mean that Fmoc-Lys(biotin-PEG4)-OH is hygroscopic?

A1: A hygroscopic substance has a strong tendency to absorb moisture from the surrounding atmosphere. For Fmoc-Lys(biotin-PEG4)-OH, this means that if exposed to ambient air, it will readily take up water, which can lead to the material appearing clumpy, oily, or even completely dissolving. This moisture absorption can compromise the reagent's purity and reactivity.

Q2: How should I properly store Fmoc-Lys(biotin-PEG4)-OH?

A2: Proper storage is the first line of defense against moisture contamination. The compound should be stored at -20°C in a tightly sealed container.[1][2] For enhanced protection, it is highly recommended to place the primary container inside a secondary container with a desiccant, such as silica gel, and to use parafilm to seal the primary container.

Q3: I received Fmoc-Lys(biotin-PEG4)-OH at room temperature. Is it still viable?

A3: Yes, the product is stable for short periods at ambient temperature, such as during shipping.[2] However, for long-term storage, it is crucial to transfer it to a -20°C freezer immediately upon receipt.

Q4: My Fmoc-Lys(biotin-PEG4)-OH appears clumpy. Can I still use it?

A4: Clumping is a visual indicator that the product has likely absorbed moisture. While it might still be usable for some applications, its performance in sensitive assays like peptide synthesis could be compromised. It is recommended to perform a quality control check, such as determining the water content by Karl Fischer titration, before use in critical experiments. If the material appears oily or has significantly changed in appearance, it is best to discard it.

Q5: What is the impact of moisture on my solid-phase peptide synthesis (SPPS)?

A5: Moisture can have several detrimental effects on SPPS:

  • Reduced Coupling Efficiency: Water can compete with the N-terminal amine of the growing peptide chain for reaction with the activated carboxylic acid of the Fmoc-amino acid, leading to incomplete coupling and deletion sequences in your final peptide.

  • Hydrolysis of Reagents: Coupling reagents, such as HBTU and HATU, are also sensitive to moisture and can be hydrolyzed, reducing their effectiveness.

  • Side Reactions: The presence of water can promote side reactions, such as the hydrolysis of the Fmoc protecting group under certain conditions, leading to impurities.

Troubleshooting Guides

Issue 1: Difficulty in accurately weighing the compound.

Potential Cause: The compound is rapidly absorbing atmospheric moisture on the balance, leading to a continuously increasing weight reading.

Solutions:

  • Work Quickly: Minimize the time the container is open to the atmosphere. Have all necessary tools and vials ready before opening the product.

  • Use a Glove Box or Dry Box: If available, perform the weighing inside a glove box with a controlled, low-humidity atmosphere.

  • Weigh by Difference:

    • Tightly seal the vial containing Fmoc-Lys(biotin-PEG4)-OH and allow it to equilibrate to room temperature for at least 30 minutes to prevent condensation.

    • Place the sealed vial on the balance and tare.

    • Quickly remove the desired amount of solid and transfer it to your reaction vessel.

    • Reseal the vial and place it back on the balance. The negative reading represents the amount of compound transferred.

Issue 2: The compound has turned into a sticky solid or an oil.

Potential Cause: Significant moisture absorption due to improper storage or handling.

Solutions:

  • Assess the Extent of Damage: If the material is only slightly clumpy, it may be salvageable by drying under high vacuum in the presence of a strong desiccant like phosphorus pentoxide (P₄O₁₀). However, this may not remove all bound water.

  • Quality Control: Before using the dried material, it is crucial to determine its water content via Karl Fischer titration to ensure it meets the requirements for your experiment.

  • Discard if Severely Compromised: If the compound has become a viscous oil, it is likely significantly hydrated and potentially hydrolyzed. Using it will lead to unreliable results, and it is recommended to discard it.

Issue 3: Poor solubility in the intended solvent (e.g., DMF).

Potential Cause: The presence of water can alter the solubility characteristics of the compound and the solvent.

Solutions:

  • Use Anhydrous Solvents: Ensure that the N,N-Dimethylformamide (DMF) or other solvents used for dissolution are of high purity and have a low water content. Use freshly opened bottles of anhydrous solvent or solvent from a solvent purification system.

  • Sonicate: Gentle sonication can aid in the dissolution of the compound.

  • Consider Solvent Mixtures: For some biotinylated Fmoc-amino acids, a mixture of solvents may improve solubility. For example, a small amount of N-Methyl-2-pyrrolidone (NMP) can be added to DMF.

Experimental Protocols

Protocol 1: Weighing and Dissolving Hygroscopic Fmoc-Lys(biotin-PEG4)-OH

Objective: To accurately weigh and dissolve the hygroscopic compound while minimizing moisture exposure.

Materials:

  • Fmoc-Lys(biotin-PEG4)-OH

  • Anhydrous DMF (or other suitable anhydrous solvent)

  • Spatula

  • Analytical balance

  • Vials with septa caps

  • Syringe and needle

  • Inert gas (Argon or Nitrogen)

  • Desiccator

Procedure:

  • Equilibration: Remove the vial of Fmoc-Lys(biotin-PEG4)-OH from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes. This prevents condensation from forming on the cold vial when opened.

  • Weighing (by difference): a. Place the sealed vial on the tared analytical balance and record the initial mass. b. In a fume hood or under a gentle stream of inert gas, quickly open the vial and transfer an approximate amount of the solid to a pre-dried reaction vessel. c. Immediately and tightly reseal the original vial. d. Place the sealed vial back on the balance and record the final mass. The difference between the initial and final mass is the exact weight of the transferred compound.

  • Dissolution: a. To the reaction vessel containing the weighed compound, add the required volume of anhydrous DMF via a syringe through a septum cap. b. Flush the headspace of the vial with an inert gas before and after solvent addition. c. Gently swirl or sonicate the vial until the compound is fully dissolved.

  • Storage of Stock Solution: If a stock solution is prepared, store it at -20°C under an inert atmosphere. Before use, allow the vial to warm to room temperature to prevent condensation. Avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the amount of water in a sample of Fmoc-Lys(biotin-PEG4)-OH.

Instrumentation:

  • Karl Fischer Titrator (Volumetric or Coulometric)

Reagents:

  • Karl Fischer reagents (specific to the instrument type)

  • Anhydrous methanol or a suitable solvent for the sample

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a low, stable drift.

  • Sample Preparation: a. In a low-humidity environment (e.g., a glove box), accurately weigh a sample of Fmoc-Lys(biotin-PEG4)-OH. b. Quickly transfer the sample into the titration vessel.

  • Titration: a. Start the titration. The instrument will automatically add the Karl Fischer reagent and detect the endpoint. b. The instrument will calculate the water content, usually expressed as a percentage or in parts per million (ppm).

  • Interpretation: Compare the measured water content to the acceptable limits for your application. For SPPS, the lower the water content, the better.

Quantitative Data

ParameterRecommended SpecificationRationale
Fmoc-Amino Acid Purity ≥ 99.0% (HPLC)Ensures the correct amino acid is incorporated and minimizes side products.
Fmoc-Amino Acid Water Content As low as possible (ideally < 0.5%)Minimizes hydrolysis of activated esters and coupling reagents, preventing deletion sequences.
DMF Water Content < 50 ppmCrucial for maintaining anhydrous conditions during coupling reactions.
Piperidine High purity, stored under inert gasPrevents side reactions during Fmoc deprotection.
Coupling Reagents (e.g., HBTU, HATU) High purity, stored in a desiccatorThese reagents are hygroscopic and their activity is reduced by moisture.

Visualizations

experimental_workflow Workflow for Handling Hygroscopic Fmoc-Lys(biotin-PEG4)-OH cluster_storage Storage cluster_preparation Preparation for Use cluster_weighing Weighing cluster_dissolution Dissolution storage Store at -20°C in a sealed container with desiccant equilibration Equilibrate vial to room temperature in a desiccator storage->equilibration weigh Weigh quickly (preferably by difference) in a low-humidity environment equilibration->weigh dissolve Dissolve in anhydrous solvent under inert gas weigh->dissolve use Proceed with experiment dissolve->use

Caption: A streamlined workflow for the proper handling of hygroscopic Fmoc-Lys(biotin-PEG4)-OH.

troubleshooting_tree Troubleshooting Guide for Hygroscopic Reagent Issues cluster_weighing Weighing Issues cluster_appearance Appearance Issues cluster_synthesis Synthesis Problems start Problem Encountered with Fmoc-Lys(biotin-PEG4)-OH weight_unstable Weight is unstable and increasing? start->weight_unstable clumpy Compound is clumpy or oily? start->clumpy poor_yield Low coupling efficiency or peptide yield? start->poor_yield weigh_solution Work quickly, weigh by difference, or use a glove box. weight_unstable->weigh_solution assess Assess severity clumpy->assess dry Slightly clumpy: Dry under vacuum with desiccant. Perform Karl Fischer. assess->dry Slight discard Oily/very sticky: Discard and use a new vial. assess->discard Severe check_reagents Check moisture content of all reagents (Fmoc-aa, solvents, coupling agents). poor_yield->check_reagents use_anhydrous Ensure strictly anhydrous conditions. Use fresh reagents. check_reagents->use_anhydrous

Caption: A decision tree to troubleshoot common issues encountered with hygroscopic reagents.

References

Reducing peptide aggregation during Fmoc-SPPS of biotinylated sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with peptide aggregation during the Fmoc solid-phase peptide synthesis (Fmoc-SPPS) of biotinylated sequences.

Troubleshooting Guide

This section addresses specific issues that may arise during your synthesis and purification processes.

Q1: My peptide-resin is clumping, and I'm observing poor swelling after coupling several residues, especially after adding biotin. What is happening and what can I do?

A: This is a classic sign of on-resin peptide aggregation.[1] As the peptide chain elongates, it can form secondary structures, like β-sheets, which are stabilized by intermolecular hydrogen bonds.[1][2] This causes the peptide chains to collapse onto themselves and each other, leading to poor solvation, reduced reaction kinetics, and physical clumping of the resin beads.[2][3] The hydrophobicity of biotin can sometimes worsen this issue.[4]

Here are immediate steps you can take to disrupt existing aggregation:

  • Chaotropic Salt Washes: Before a difficult coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl or NaClO₄ in DMF.[5][6][7] These salts interfere with the hydrogen bonds that cause aggregation, helping to re-solvate the peptide chains.[3] It is critical to thoroughly wash the resin with DMF after the salt wash to prevent interference with the coupling reaction.[6]

  • Change Solvents: Switch from DMF to a solvent with better solvating properties like N-Methyl-2-pyrrolidone (NMP) or add co-solvents like DMSO.[1][5] A "Magic Mixture" consisting of DCM/DMF/NMP (1:1:1) can also be effective.

  • Elevated Temperature: Increasing the temperature (e.g., 50-90°C) can disrupt secondary structures and improve reaction rates.[5][8] This is often done using a microwave peptide synthesizer.[6][8]

Q2: I'm seeing significant deletion sequences in my LC-MS analysis, and the Kaiser test is giving a false negative after coupling. How can I improve coupling and deprotection efficiency?

A: These issues are direct consequences of aggregation, which makes the N-terminal amine of the growing peptide chain inaccessible for subsequent reactions.[3] A false negative Kaiser test occurs when the aggregated peptide-resin core prevents the ninhydrin reagent from reaching the free amines.[2]

To improve reaction efficiency, consider these strategies:

  • Optimize Coupling Chemistry:

    • Stronger Reagents: Use more powerful coupling reagents like HBTU, HATU, or PyBOP.[7]

    • Longer Reaction Times/Double Coupling: Extend the coupling time to 1-2 hours or perform a second coupling (double coupling) to ensure the reaction goes to completion.[2]

  • Improve Deprotection: If Fmoc removal is slow, you can switch to a stronger base solution, such as 20% piperidine with 0.1 M HOBt in NMP, or use DBU in the deprotection reagent.[1]

  • Incorporate Backbone Protection: For very difficult sequences, the most effective strategy is to proactively disrupt aggregation by modifying the peptide backbone itself. This is achieved using specialized building blocks like Pseudoproline dipeptides or Dmb/Hmb-protected amino acids.[2][5]

Q3: My final, cleaved biotinylated peptide is insoluble in aqueous buffers and standard HPLC solvents like water/acetonitrile. How can I dissolve it for purification?

A: Poor solubility of the crude peptide is a common problem, especially for hydrophobic sequences, and it stems from the same aggregation tendencies observed on the resin.[5]

Here are several methods to solubilize your peptide:

  • Solubilization Additives: Try to dissolve the peptide in your initial HPLC mobile phase containing additives like isopropanol or acetic acid.[5] For highly aggregated peptides, chaotropic agents such as 6 M guanidine hydrochloride (GdmCl) can be used to disrupt aggregates, followed by dilution before injection.[5]

  • Alternative Solvents: First, attempt to dissolve the peptide in a small amount of a polar organic solvent like DMSO or DMF, and then slowly dilute it with your HPLC solvent.[5][9]

  • pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the pH of the solvent away from the pI can significantly improve solubility.[5][9] For basic peptides, use an acidic solution (e.g., 10% acetic acid), and for acidic peptides, use a basic solution (e.g., 1% ammonium bicarbonate).[9]

Frequently Asked Questions (FAQs)

This section provides proactive strategies and general knowledge to help you plan your synthesis and prevent aggregation.

Q1: How can I proactively prevent aggregation when I know my biotinylated sequence is prone to it?

A: A proactive approach is always more effective than trying to resolve aggregation after it has occurred.[6] Consider these strategies during the planning phase of your synthesis:

  • Resin Selection: Use a low-loading resin (e.g., 0.1-0.4 mmol/g) to increase the physical distance between growing peptide chains, which minimizes intermolecular interactions.[5][6] Employing a resin with a polyethylene glycol (PEG) linker can also enhance the solvation of the peptide.[5][6]

  • Backbone Protection: This is one of the most powerful methods to prevent aggregation.[1][6]

    • Pseudoproline Dipeptides: These are derivatives of Ser, Thr, or Cys that introduce a "kink" into the peptide backbone, effectively disrupting the formation of β-sheets.[5][10][11] They are incorporated as dipeptide units, replacing a Ser/Thr/Cys and the preceding amino acid in your sequence.[10] The native structure is restored during the final TFA cleavage.[10]

    • Dmb/Hmb-Protected Amino Acids: These building blocks feature a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group attached to the backbone amide nitrogen.[5][12] This bulky group physically prevents the inter-chain hydrogen bonding required for aggregation.[1][12] It is recommended to insert a Dmb/Hmb-protected residue or a pseudoproline every 6-8 residues for maximum effect.[5][12]

  • Use of Hydrophilic Linkers: When attaching biotin, especially to a hydrophobic peptide, consider using a hydrophilic PEG-based linker between the biotin molecule and the peptide.[13][14] This can improve the overall solubility of the final conjugate.[13]

Q2: Does the position and nature of the biotinylation affect peptide aggregation?

A: Yes. Biotin itself is a relatively hydrophobic molecule, and its introduction can contribute to aggregation, especially in sequences that are already prone to it.[4] The method and position of biotinylation are important considerations:

  • Site of Biotinylation: Biotin is typically coupled either to the N-terminus of the peptide or to the side chain of a lysine residue. Placing it on a lysine within a hydrophobic cluster could potentially exacerbate aggregation.

  • Use of Spacers/Linkers: Incorporating a flexible and hydrophilic spacer, such as a PEG linker, between the peptide and the biotin moiety is a highly effective strategy.[13][15] This physically separates the hydrophobic biotin from the peptide backbone and enhances the water solubility of the entire molecule.[13]

Q3: What are the key differences between using Pseudoproline dipeptides and Dmb/Hmb-protected amino acids?

A: Both are excellent tools for disrupting aggregation, but they have different applications and structural features.

FeaturePseudoproline DipeptidesDmb/Hmb-Protected Amino Acids
Mechanism Introduces a "kink" in the peptide backbone, favoring a cis-amide bond, which disrupts secondary structures like β-sheets.[10][11][16]A bulky group (Dmb or Hmb) is attached to the backbone amide nitrogen, physically blocking intermolecular hydrogen bond formation.[1][5][12]
Building Block A dipeptide unit (e.g., Fmoc-Xaa-Ser(ψPro)-OH) that replaces two residues in the sequence.[10][11]A single amino acid derivative (e.g., Fmoc-Ala(Dmb)-OH) or a dipeptide (e.g., Fmoc-Ala-(Dmb)Gly-OH).
Residue Type Can only be used at Ser, Thr, or Cys residues.[10][17]Can be used with various amino acids, but Dmb is largely limited to glycine due to steric hindrance during coupling.[18]
Key Advantage Very effective at breaking β-sheet structures and improves solubility.[10][19] Also useful for preventing aspartimide formation at Asp-Ser sequences.[19]Highly effective at preventing aggregation in hydrophobic regions.[12][20] Dmb-Gly dipeptides are particularly useful for preventing aspartimide formation at Asp-Gly sequences.[20]
Considerations Must be incorporated as a dipeptide, as coupling to the pseudoproline nitrogen is difficult.[19]Coupling onto a Dmb/Hmb-protected residue can be sterically hindered and may require stronger coupling reagents or longer reaction times.[1][18]

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for Disrupting On-Resin Aggregation

This protocol should be used when aggregation is suspected (e.g., poor resin swelling) prior to a difficult coupling step.

  • Fmoc Deprotection: Perform your standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF) and wash the resin thoroughly with DMF.[3]

  • Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.8 M LiCl in DMF for 1-2 minutes each time.[5][6]

  • Thorough DMF Wash: It is crucial to completely remove the chaotropic salt. Wash the resin thoroughly with DMF (at least 5 times for 1 minute each).[5][6]

  • Coupling: Proceed immediately with the standard coupling protocol for the next amino acid.

Protocol 2: Manual Coupling of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a pre-formed pseudoproline dipeptide.

  • Resin Preparation: Swell the resin and perform the standard Fmoc deprotection of the N-terminal amino acid. Wash thoroughly with DMF.

  • Activation: In a separate vessel, dissolve the pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH, 5 equivalents) and a coupling reagent (e.g., HBTU, 5 equivalents) in a minimum volume of DMF or NMP.[2]

  • Base Addition: Add DIPEA (10 equivalents) to the activation mixture and mix thoroughly.[2]

  • Coupling: Immediately add the activated mixture to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.[2]

  • Monitoring: After 1-2 hours, take a small resin sample and perform a TNBS test to check for completion of the coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.[2]

  • Washing: Once coupling is complete, wash the resin thoroughly with DMF to remove excess reagents before proceeding to the next deprotection step.

Visualizations

Troubleshooting_Workflow

Proactive_Strategies

Backbone_Protection_Mechanism

References

Technical Support Center: Cleavage Cocktail Optimization for Peptides Containing Biotin-PEG4-Lys

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the cleavage of synthetic peptides containing a Biotin-PEG4-Lys modification.

Troubleshooting Guide

This guide provides a systematic approach to resolving common problems encountered during the final cleavage step of peptides modified with Biotin-PEG4-Lys from the solid support resin.

Issue: Low Peptide Yield After Cleavage

A lower-than-expected yield of your biotinylated peptide can stem from several factors, ranging from incomplete synthesis to issues with the cleavage and work-up process.[1] This section will help you diagnose the root cause.

Initial Diagnosis: Is the Peptide on the Resin?

First, confirm that the low yield is due to a cleavage problem and not an unsuccessful synthesis.

Q1: How can I confirm that my peptide was successfully synthesized and is present on the resin before cleavage?

A1: A small-scale test cleavage is the most direct way to verify the presence of your peptide on the resin.[1] Cleave a small amount of the peptide-resin (10-20 mg) and analyze the resulting solution by mass spectrometry (MS).[1] The detection of the correct mass for your biotinylated peptide will confirm a successful synthesis.

Another method is the post-cleavage Kaiser test on the resin beads.[2] A positive result (blue color) indicates the presence of un-cleaved peptide with a free N-terminus.[2]

Troubleshooting Incomplete Cleavage

If you've confirmed the peptide is on the resin, the next step is to address the cleavage efficiency.

Q2: My test cleavage shows the correct peptide mass, but the overall yield from the large-scale cleavage is low. What could be the cause?

A2: This strongly suggests an incomplete cleavage reaction. Several factors can contribute to this:

  • Insufficient Cleavage Cocktail Volume: The volume of the cleavage cocktail may be insufficient to swell the resin and fully expose the cleavage sites. PEGylated resins, in particular, swell significantly in TFA.[3][4]

  • Inadequate Reaction Time: While many peptides are cleaved within 2-3 hours, peptides with multiple arginine residues or other bulky protecting groups may require longer reaction times.[4][5]

  • Degraded Reagents: Trifluoroacetic acid (TFA) and scavengers can degrade over time, reducing their effectiveness.[2] Always use fresh, high-quality reagents.[4]

  • Poor Resin Suspension: If the resin is clumped, the cleavage cocktail cannot efficiently access all parts of the solid support.[6] Ensure the resin is well-suspended throughout the reaction.[6]

Q3: I am not seeing any precipitate after adding cold diethyl ether. What should I do?

A3: Lack of precipitation in cold ether can be alarming, but it doesn't always mean the cleavage failed.

  • Highly Hydrophobic Peptides: Extremely hydrophobic peptides may be soluble in ether.[7]

  • Low Peptide Concentration: If the peptide concentration is very low, precipitation may not be visible.

  • Protocol Adjustment: Try reducing the volume of TFA under a stream of nitrogen before adding it to a larger volume of cold ether (at least 10 times the volume of the remaining TFA).[1][8] If precipitation is still not observed, incubating the ether suspension at 4°C for a few hours may help.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best standard cleavage cocktail for a peptide containing Biotin-PEG4-Lys?

A1: A good starting point for most peptides, including those with a Biotin-PEG4-Lys modification, is a cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) .[9][10] TIS is an effective scavenger for carbocations generated during the cleavage process.[9]

Q2: My peptide also contains other sensitive amino acids like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys). Should I modify the cleavage cocktail?

A2: Yes. For peptides containing sensitive residues, a more robust scavenger cocktail is necessary to prevent side reactions.[6][11] Reagent K , with a composition of TFA/Phenol/Water/Thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v) , is highly recommended.[5][9][11] This cocktail is effective at inhibiting a wide variety of side reactions that can modify these susceptible residues.[11][12]

Q3: Does the Biotin-PEG4-Lys moiety itself require special scavengers?

A3: The Biotin-PEG4-Lys moiety is generally stable under standard TFA cleavage conditions. The primary concern is protecting other sensitive residues in your peptide sequence. The ether linkages in the PEG chain are stable to TFA. The biotin group itself is also robust. Therefore, the choice of cleavage cocktail should be dictated by the other amino acids present in your peptide.

Q4: How can I optimize the cleavage time for my specific peptide?

A4: To determine the optimal cleavage time, you can perform a time-course experiment.[2] Set up several small-scale cleavages and stop the reaction at different time points (e.g., 1, 2, and 4 hours).[2] Analyze the supernatant by HPLC to monitor the release of the peptide and the removal of any side-chain protecting groups.[4]

Data Presentation

Table 1: Common Cleavage Cocktails for Peptides

Reagent NameComposition (v/v/v)Target Peptides
Standard Cocktail 95% TFA, 2.5% Water, 2.5% TISPeptides without sensitive residues (Trp, Met, Cys).[9][10]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISUseful for peptides with trityl-based protecting groups; does not prevent Met oxidation.[13]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTRecommended for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[5][9][11]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium IodideSpecifically designed to prevent methionine oxidation.[13]

Experimental Protocols

Protocol 1: Small-Scale Test Cleavage

Objective: To confirm the presence of the target peptide on the resin before committing to a large-scale cleavage.[1]

Materials:

  • Dried peptide-resin (10-20 mg)[1]

  • Appropriate cleavage cocktail (e.g., Standard Cocktail or Reagent K)

  • Microcentrifuge tube

  • Cold diethyl ether

  • Nitrogen gas source

  • HPLC and Mass Spectrometry (MS) systems for analysis

Procedure:

  • Place 10-20 mg of dried peptide-resin into a microcentrifuge tube.[1]

  • In a fume hood, add approximately 200 µL of the freshly prepared cleavage cocktail to the resin.[1]

  • Allow the reaction to proceed at room temperature for 2-3 hours, with occasional vortexing.[1]

  • Filter the cleavage mixture away from the resin beads (a small fritted syringe can be used).[1]

  • Precipitate the peptide by adding the filtrate to a larger tube containing cold diethyl ether (approximately 10 times the volume of the cleavage cocktail).[1]

  • Centrifuge the mixture to pellet the precipitated peptide.[1]

  • Decant the ether, wash the pellet with more cold ether, and dry the peptide under a gentle stream of nitrogen or in a vacuum desiccator.[1][6]

  • Dissolve the crude peptide in a suitable solvent for MS analysis to confirm the correct mass.[1]

Protocol 2: Post-Cleavage Kaiser Test

Objective: To qualitatively determine if the peptide is still attached to the resin after the cleavage procedure.[2]

Materials:

  • A small sample of the resin beads after cleavage and filtration

  • Reagent A: 5% (w/v) ninhydrin in ethanol

  • Reagent B: 80% (w/v) phenol in ethanol

  • Reagent C: 0.001 M potassium cyanide (KCN) in pyridine

  • Small glass test tube

  • Heating block or water bath set to 100°C

Procedure:

  • Place a few dried resin beads (approximately 5-10 mg) into a clean, dry glass test tube.[2]

  • Add 2-3 drops each of Reagent A, Reagent B, and Reagent C to the test tube.[2]

  • Gently mix the contents.

  • Heat the test tube at 100°C for 5 minutes.[2]

  • Observe the color of the resin beads and the solution.[2]

Interpretation of Results:

  • Positive Result (Incomplete Cleavage): The resin beads and the solution turn a deep blue or purple color, indicating the presence of a primary amine on the peptide still attached to the resin.[2]

  • Negative Result (Complete Cleavage): The resin beads and the solution remain colorless or turn a faint yellow/brown.[2]

Visualizations

Troubleshooting_Workflow Start Low Peptide Yield TestCleavage Perform Small-Scale Test Cleavage & MS Analysis Start->TestCleavage CorrectMass Correct Mass Detected? TestCleavage->CorrectMass SynthesisFailed Troubleshoot Peptide Synthesis (Coupling/Deprotection) CorrectMass->SynthesisFailed No IncompleteCleavage Incomplete Cleavage Suspected CorrectMass->IncompleteCleavage Yes CheckReagents Check Reagents: - Fresh TFA? - Fresh Scavengers? IncompleteCleavage->CheckReagents ReplaceReagents Use Fresh Reagents CheckReagents->ReplaceReagents No CheckProcedure Check Cleavage Procedure: - Sufficient Cocktail Volume? - Adequate Reaction Time? - Good Resin Suspension? CheckReagents->CheckProcedure Yes ReplaceReagents->CheckProcedure OptimizeProcedure Optimize Cleavage Conditions: - Increase Cocktail Volume - Extend Reaction Time - Ensure Agitation CheckProcedure->OptimizeProcedure No PrecipitationIssue No Precipitate in Ether? CheckProcedure->PrecipitationIssue Yes SuccessfulCleavage Successful Cleavage Proceed to Purification OptimizeProcedure->SuccessfulCleavage ReduceTFA Reduce TFA Volume (N2 Stream) & Add to >10x Ether Volume PrecipitationIssue->ReduceTFA Yes PrecipitationIssue->SuccessfulCleavage No ReduceTFA->SuccessfulCleavage

Caption: Troubleshooting workflow for low peptide yield.

Cleavage_Cocktail_Selection Start Select Cleavage Cocktail CheckSensitiveResidues Peptide Contains Trp, Met, Cys, or Tyr? Start->CheckSensitiveResidues UseReagentK Use Reagent K: TFA/Phenol/H2O/Thioanisole/EDT (82.5:5:5:5:2.5) CheckSensitiveResidues->UseReagentK Yes UseStandardCocktail Use Standard Cocktail: TFA/TIS/H2O (95:2.5:2.5) CheckSensitiveResidues->UseStandardCocktail No PerformCleavage Perform Cleavage Reaction (2-4 hours at RT) UseReagentK->PerformCleavage UseStandardCocktail->PerformCleavage

Caption: Decision workflow for selecting a cleavage cocktail.

References

Validation & Comparative

Comparative Guide: Confirming Peptide Biotinylation with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Biotinylation, the covalent attachment of biotin to a peptide or protein, is a cornerstone technique in biotechnology. Its utility stems from the extraordinarily strong and specific interaction between biotin and streptavidin (or avidin), which is exploited in numerous applications such as affinity purification, immunoassays (like ELISA), and targeted drug delivery. The success of these applications is critically dependent on the successful conjugation of biotin to the peptide. Therefore, robust analytical methods are required to confirm biotinylation, determine its efficiency, and, in some cases, identify the specific site of modification.

Mass spectrometry (MS) has become the gold standard for the detailed characterization of biotinylated peptides.[1] Its high sensitivity, accuracy, and versatility allow for unambiguous confirmation of the modification. This guide provides a comparative overview of mass spectrometry-based methods and other common alternatives for confirming peptide biotinylation, complete with experimental protocols and data presentation formats.

Mass Spectrometry-Based Confirmation

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ions, making it ideal for detecting the mass shift caused by the addition of a biotin molecule.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a rapid and powerful technique for determining the molecular weight of peptides. It is an excellent first-line method for confirming successful biotinylation.

Principle: The peptide sample is mixed with a UV-absorbing matrix and spotted on a target plate. A pulsed laser desorbs and ionizes the peptide-matrix cocrystal. The ions are accelerated into a flight tube, and their time of flight to the detector is measured, which is directly proportional to their m/z. The mass difference between the unmodified and modified peptide confirms the biotinylation.

Experimental Workflow:

G cluster_prep cluster_maldi cluster_analysis p1 Synthesized Peptide p2 Biotinylation Reaction (e.g., with NHS-Biotin) p1->p2 p3 Purification / Desalting (e.g., RP-HPLC) p2->p3 m1 Mix Peptide with Matrix Solution p3->m1 m2 Spot onto MALDI Plate m1->m2 m3 Co-crystallize m2->m3 m4 Acquire Mass Spectrum m3->m4 d1 Measure m/z of Unmodified Peptide m4->d1 d2 Measure m/z of Biotinylated Peptide m4->d2 d3 Calculate Mass Shift d1->d3 d2->d3 d4 Confirm Biotinylation d3->d4 G cluster_prep cluster_lcms cluster_analysis p1 Biotinylated Peptide Mixture p2 (Optional) Enzymatic Digestion (e.g., Trypsin) p1->p2 lc1 Inject onto HPLC Column p2->lc1 lc2 Chromatographic Separation lc1->lc2 ms1 ESI Ionization lc2->ms1 ms2 MS1 Scan (Precursor Mass) ms1->ms2 ms3 MS/MS Fragmentation (e.g., CID) ms2->ms3 d1 Identify Precursor m/z ms2->d1 ms4 MS2 Scan (Fragment Ions) ms3->ms4 d2 Analyze Fragmentation Pattern ms4->d2 d3 Sequence Peptide d2->d3 d4 Localize Biotinylation Site d3->d4 G s1 Spot Peptide Samples on Membrane s2 Dry Membrane s1->s2 s3 Block Non-specific Sites (e.g., BSA, Milk) s2->s3 s4 Incubate with Streptavidin-HRP s3->s4 s5 Wash Membrane s4->s5 s6 Add Chemiluminescent Substrate (e.g., ECL) s5->s6 s7 Detect Signal s6->s7

References

A Comparative Guide to the HPLC Analysis of Biotinylated Peptides Synthesized with Fmoc-Lys(biotin-PEG4)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide chemistry and analysis, the incorporation of biotin is a critical step for a multitude of applications, including affinity purification, immunoassays, and protein interaction studies. The method of biotinylation and the subsequent purification and analysis are paramount to ensuring the quality and functionality of the final peptide conjugate. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) analysis for peptides biotinylated during solid-phase peptide synthesis (SPPS) using Fmoc-Lys(biotin-PEG4)-OH, and compares its performance with peptides biotinylated post-synthetically using traditional NHS-ester chemistry.

Introduction to Peptide Biotinylation Strategies

The two primary strategies for peptide biotinylation are co-synthetic incorporation and post-synthetic modification.

  • Co-synthetic Biotinylation with Fmoc-Lys(biotin-PEG4)-OH: This approach involves the direct incorporation of a biotinylated lysine residue during Fmoc-based solid-phase peptide synthesis. The use of a pre-functionalized amino acid like Fmoc-Lys(biotin-PEG4)-OH ensures site-specific and stoichiometric biotinylation. The polyethylene glycol (PEG) spacer enhances the solubility of the peptide and reduces steric hindrance, improving biotin's accessibility for binding to avidin or streptavidin.

  • Post-synthetic Biotinylation with NHS-Biotin: This method involves the synthesis of the complete peptide, followed by a solution-phase reaction with an amine-reactive biotinylating agent, such as N-hydroxysuccinimide (NHS)-biotin. While a common technique, it can be less specific, potentially modifying multiple lysine residues and the N-terminus, and may require additional purification steps to remove excess biotinylation reagent and byproducts.

Comparative HPLC Performance

The choice of biotinylation strategy significantly impacts the chromatographic behavior of the resulting peptide. The introduction of the biotin moiety, and in the case of Fmoc-Lys(biotin-PEG4)-OH, the PEG spacer, alters the hydrophobicity and overall physicochemical properties of the peptide.

A key observation in the HPLC analysis of biotinylated peptides is a significant increase in retention time on reverse-phase columns compared to their non-biotinylated counterparts. This is due to the increased hydrophobicity conferred by the biotin molecule. For instance, a non-biotinylated peptide that elutes at 6.0 minutes may show a retention time of 9.5 minutes after biotinylation[1].

While direct, side-by-side quantitative comparisons in the literature under identical HPLC conditions are scarce, we can infer performance differences based on the properties of the biotinylation reagents.

FeatureFmoc-Lys(biotin-PEG4)-OH (Co-synthetic)NHS-Biotin (Post-synthetic)
Specificity Site-specific incorporation at a defined lysine position.Potentially non-specific, reacting with multiple lysines and the N-terminus.
Purity Profile Cleaner crude product profile with fewer side-products related to biotinylation.May contain unreacted peptide, over-biotinylated species, and residual reagent, leading to a more complex chromatogram.
Retention Time Shift Predictable and uniform shift in retention time for the target peptide.Multiple peaks corresponding to different biotinylated species may be observed, each with a different retention time.
Solubility The PEG4 spacer enhances the solubility of the final peptide conjugate, potentially improving peak shape.The addition of the hydrophobic biotin can decrease peptide solubility, possibly leading to broader peaks or aggregation.
Yield Generally high incorporation efficiency during SPPS.Reaction efficiency can vary, and purification losses can reduce the final yield.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in both the synthesis and analysis of biotinylated peptides.

Protocol 1: Solid-Phase Synthesis of a Biotinylated Peptide using Fmoc-Lys(biotin-PEG4)-OH

This protocol outlines the manual synthesis of a generic biotinylated peptide on a Rink Amide resin using Fmoc chemistry.

1. Resin Swelling and Fmoc Deprotection:

  • Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
  • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.
  • Wash the resin thoroughly with DMF.

2. Amino Acid Coupling:

  • Activate the desired Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.
  • Wash the resin with DMF. Confirm complete coupling using a Kaiser test.

3. Incorporation of Fmoc-Lys(biotin-PEG4)-OH:

  • At the desired position in the peptide sequence, use Fmoc-Lys(biotin-PEG4)-OH in the coupling step, following the same activation and coupling procedure as for other amino acids.

4. Repetitive Cycles:

  • Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

5. Cleavage and Deprotection:

  • Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.
  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.

6. Peptide Precipitation and Purification:

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
  • Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Post-Synthetic Biotinylation using NHS-Biotin

This protocol describes the biotinylation of a purified peptide in solution.

1. Peptide and Reagent Preparation:

  • Dissolve the purified peptide in an amine-free buffer at a pH of 7.2-8.0 (e.g., 100 mM sodium phosphate, 150 mM NaCl).
  • Immediately before use, dissolve NHS-Biotin in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) to a stock concentration of 10-20 mM.

2. Biotinylation Reaction:

  • Add a 10- to 20-fold molar excess of the NHS-Biotin solution to the peptide solution.
  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

3. Quenching the Reaction:

  • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
  • Incubate for 15-30 minutes at room temperature.

4. Purification:

  • Remove excess NHS-Biotin and byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis.
  • Further purify the biotinylated peptide by reverse-phase HPLC to separate unreacted and multi-biotinylated species.

Protocol 3: Reverse-Phase HPLC Analysis of Biotinylated Peptides

This is a general protocol for the analytical or preparative separation of biotinylated peptides.

  • Column: A C18 reverse-phase column is commonly used (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point and can be optimized for specific peptides.

  • Flow Rate: 1.0 mL/min for an analytical column.

  • Detection: UV absorbance at 214 nm or 280 nm.

  • Analysis: The purity of the peptide is determined by integrating the peak area of the target peptide relative to the total peak area in the chromatogram. The identity of the peptide should be confirmed by mass spectrometry.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps.

sps_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Analysis start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (HBTU/DIPEA) deprotection->coupling repeat Repeat Cycles coupling->repeat biotin_coupling Couple Fmoc-Lys(biotin-PEG4)-OH biotin_coupling->repeat repeat->deprotection Next Amino Acid repeat->biotin_coupling Biotinylation Step cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage Final Cycle precipitation Precipitation (Cold Ether) cleavage->precipitation hplc RP-HPLC Purification precipitation->hplc analysis Purity & Identity Check (HPLC & MS) hplc->analysis final_product Pure Biotinylated Peptide analysis->final_product

Caption: Workflow for the synthesis of biotinylated peptides using Fmoc-Lys(biotin-PEG4)-OH.

comparison_logic cluster_method Biotinylation Method cluster_outcome HPLC Analysis Outcome cosynthetic Co-synthetic (Fmoc-Lys(biotin-PEG4)-OH) specificity High Specificity (Single Peak) cosynthetic->specificity solubility Improved Solubility (Good Peak Shape) cosynthetic->solubility postsynthetic Post-synthetic (NHS-Biotin) complexity Lower Purity (Multiple Peaks) postsynthetic->complexity aggregation Potential Aggregation (Broad Peaks) postsynthetic->aggregation

Caption: Logical comparison of HPLC outcomes based on the biotinylation method.

Conclusion

The use of Fmoc-Lys(biotin-PEG4)-OH for the co-synthetic biotinylation of peptides offers significant advantages in terms of specificity, purity, and predictability in HPLC analysis. The resulting chromatograms are generally cleaner, with a distinct and uniform peak for the target biotinylated peptide. The integrated PEG spacer also aids in maintaining peptide solubility, which can contribute to improved peak shape and resolution. In contrast, post-synthetic biotinylation with reagents like NHS-biotin can lead to a more heterogeneous product mixture, resulting in a more complex HPLC profile that may require more extensive purification and characterization. For applications demanding high purity and well-defined biotinylation, the co-synthetic approach with Fmoc-Lys(biotin-PEG4)-OH is the superior choice, streamlining both the synthesis and the subsequent HPLC analysis.

References

A Head-to-Head Comparison: Fmoc-Lys(biotin-PEG4)-OH vs. Fmoc-Lys(biotin)-OH for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the realm of peptide science and drug development, the specific labeling of synthetic peptides is crucial for a myriad of applications, from immunoassays to targeted drug delivery. Biotinylation, the process of attaching biotin to a molecule, is a cornerstone technique, leveraging the extraordinarily strong and specific interaction between biotin and streptavidin (or avidin). For researchers utilizing Solid-Phase Peptide Synthesis (SPPS), the choice of biotinylating agent can significantly impact not only the synthesis process itself but also the performance of the final peptide conjugate. This guide provides an objective, data-supported comparison of two commonly used reagents for incorporating a biotinylated lysine residue: Fmoc-Lys(biotin-PEG4)-OH and Fmoc-Lys(biotin)-OH .

Executive Summary

The primary distinction between the two reagents lies in the presence of a tetra-polyethylene glycol (PEG4) spacer in Fmoc-Lys(biotin-PEG4)-OH. This hydrophilic linker profoundly influences the physicochemical properties of the amino acid derivative and the resulting peptide. While Fmoc-Lys(biotin)-OH is a more direct and economical option, it is plagued by poor solubility in standard SPPS solvents, which can complicate the coupling process. In contrast, Fmoc-Lys(biotin-PEG4)-OH offers superior solubility and reduces steric hindrance, thereby enhancing the accessibility of the biotin moiety for binding to streptavidin. These advantages often translate to smoother synthesis and superior performance in downstream applications, justifying its selection for complex or sensitive projects.

Data Presentation: Quantitative Comparison

The selection of a biotinylated amino acid for SPPS is often governed by practical considerations during synthesis and the functional requirements of the final peptide. The following table summarizes key quantitative and qualitative performance metrics for both reagents.

PropertyFmoc-Lys(biotin)-OHFmoc-Lys(biotin-PEG4)-OHKey Implications for SPPS
Molecular Weight 594.72 g/mol 842.01 g/mol The PEG4 linker adds significant mass, which must be accounted for in mass spectrometry analysis.
Solubility in DMF Low. Insoluble or poorly soluble in pure DMF.Significantly enhanced due to the hydrophilic PEG4 linker.Poor solubility can lead to incomplete coupling, precipitation in tubing, and lower final peptide yields. The PEGylated version mitigates these risks.
Solubility Data 75 mg is soluble in 1 mL of DMF with the addition of 80 µL of DIPEA.[1]While specific mg/mL data is not readily published, it is widely cited as having enhanced water and organic solvent solubility.[2][3]The need for additives like DIPEA or alternative solvents like NMP for Fmoc-Lys(biotin)-OH adds complexity to the synthesis protocol.
Solubility in NMP Soluble. A 0.1 M solution can be prepared with heating to 40°C.[1]Readily soluble.NMP is a viable but more expensive alternative solvent for dissolving the non-PEGylated reagent.
Steric Hindrance Higher potential for steric hindrance. The biotin is close to the peptide backbone.Reduced steric hindrance. The PEG4 spacer distances the biotin from the peptide.Lower steric hindrance improves coupling efficiency and, critically, the accessibility of the biotin for binding to bulky streptavidin molecules.
Binding Affinity (Kd) Not directly measured in this context.~56 fM (for a surface-immobilized NHS-PEG4-biotin linker with streptavidin).[4]The PEG4 spacer ensures the biotin is well-presented for binding, maintaining the ultra-high affinity characteristic of the biotin-streptavidin interaction.

Visualizing the Difference

The structural and procedural differences between using these two reagents can be visualized to better understand their impact.

Structural and Functional Implications

The diagram below illustrates the structural difference between the two molecules and how the PEG4 spacer enhances the accessibility of the biotin tag for its binding partner, streptavidin.

G cluster_0 Fmoc-Lys(biotin)-OH cluster_1 Fmoc-Lys(biotin-PEG4)-OH a Peptide Backbone b Lysine Side Chain a->b c Biotin b->c s1 Streptavidin c->s1   Steric Hindrance d Peptide Backbone e Lysine Side Chain d->e f PEG4 Spacer (Hydrophilic & Flexible) e->f g Biotin f->g s2 Streptavidin g->s2   Improved   Access

Caption: Structural comparison showing how the PEG4 spacer reduces steric hindrance.

General Fmoc-SPPS Workflow

The incorporation of either biotinylated lysine derivative follows a standard Fmoc-SPPS cycle. The critical step is the coupling of the specialized amino acid, where solubility issues with Fmoc-Lys(biotin)-OH may arise.

SPPS_Workflow start Start: Resin Swelling deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Amino Acid Coupling (AA, Activator, Base in DMF/NMP) wash1->coupling biotin_coupling 2a. Biotin-Lys Coupling Fmoc-Lys(biotin)-OH or Fmoc-Lys(biotin-PEG4)-OH wash1->biotin_coupling At desired position wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No (End of Sequence) cleavage Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) final_deprotection->cleavage purification Purification (HPLC) cleavage->purification end End: Biotinylated Peptide purification->end biotin_coupling->wash2

Caption: Standard workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

The following is a representative protocol for the manual incorporation of a biotinylated lysine residue into a peptide sequence using Fmoc-SPPS.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-protected amino acids

  • Fmoc-Lys(biotin)-OH or Fmoc-Lys(biotin-PEG4)-OH

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)

  • Washing Solvent: DMF

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5 v/v) or similar

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Standard Amino Acid Coupling:

    • In a separate vial, pre-activate the standard Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU/HATU (3-5 eq.) and DIPEA (6-10 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin thoroughly with DMF (5-7 times).

    • Repeat steps 2 and 3 for each amino acid in the sequence until the position for biotinylation is reached.

  • Biotinylated Lysine Coupling:

    • Perform the Fmoc deprotection (Step 2) to expose the free N-terminal amine.

    • For Fmoc-Lys(biotin-PEG4)-OH: Dissolve the reagent (1.5-2 eq.) in DMF with HBTU/HATU (1.5-2 eq.) and DIPEA (3-4 eq.). Pre-activate for 5-10 minutes.

    • For Fmoc-Lys(biotin)-OH: Due to poor solubility, dissolve the reagent (1.5-2 eq.) in NMP or a DMF/DIPEA mixture as described in the data table.[1] Add HBTU/HATU (1.5-2 eq.) and additional DIPEA (3-4 eq.) and pre-activate.

    • Add the activated biotinylated amino acid solution to the resin and agitate for 2-4 hours, or until a negative ninhydrin test confirms complete coupling.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation: Continue with standard Fmoc-SPPS cycles (Steps 2 and 3) for the remaining amino acids in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (Step 2).

    • Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether 2-3 times.

    • Dry the crude peptide and purify using reversed-phase HPLC.

Conclusion and Recommendations

The choice between Fmoc-Lys(biotin-PEG4)-OH and Fmoc-Lys(biotin)-OH is a trade-off between cost, convenience, and performance.

Fmoc-Lys(biotin)-OH may be a suitable option for routine applications, short peptides, or when budget is a primary constraint. However, researchers must be prepared to address its poor solubility in DMF, potentially requiring the use of co-solvents, additives like DIPEA, or switching to NMP, which can complicate automated synthesis protocols.

Fmoc-Lys(biotin-PEG4)-OH is highly recommended for most applications, particularly for the synthesis of long or hydrophobic peptides where solubility is a concern. The integrated PEG4 spacer not only facilitates a smoother and more reliable coupling step but also ensures the biotin tag on the final peptide is readily accessible for binding to streptavidin. This enhanced accessibility is critical for ensuring the functionality of the peptide in sensitive binding assays, affinity purification, and imaging applications. For researchers aiming for high-purity, high-performance biotinylated peptides with maximum reliability, the PEGylated alternative is the superior choice.

References

Navigating the Nuances of Biotin-PEGylated Peptide Affinity: A Comparative Guide to Streptavidin-Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise characterization of biotin-PEGylated peptides is critical. The strong and specific interaction between biotin and streptavidin is frequently leveraged for detection, purification, and targeted delivery.[1][] This guide provides a comparative overview of common streptavidin-binding affinity assays, offering detailed protocols and performance data to aid in selecting the most appropriate method for your research needs.

Comparing Biotin-Binding Proteins: Streptavidin and Its Alternatives

While streptavidin is the most commonly used protein for biotin-binding applications, several alternatives exist, each with distinct properties that can influence experimental outcomes.[3] The choice of biotin-binding protein can be critical for minimizing non-specific binding and optimizing assay performance.[4][5]

FeatureStreptavidinAvidinNeutrAvidinAnti-Biotin Antibody
Binding Affinity (Kd for biotin) ~10⁻¹⁴ to 10⁻¹⁵ M[4][5][6]~10⁻¹⁵ M[4]~10⁻¹⁵ M[6]Similar order of magnitude to avidin/streptavidin[7][8]
Molecular Weight ~53-60 kDa[5][6]~66-67 kDa[5][9]~60 kDa[5][6]Varies
Isoelectric Point (pI) ~5-6 (acidic) or ~6.8-7.5 (recombinant)[5]~10.5 (basic)[5]~6.3 (near-neutral)[5][6]Varies
Glycosylation No[5]Yes[9]No (deglycosylated avidin)[5][6]Yes
Non-specific Binding Low, but contains an RYD motif which can cause some background signal.[3][5]High due to glycosylation and high pI.[3][4]Very low due to deglycosylation and neutral pI.[5][6]Can occur, dependent on the specific antibody.
Binding Capacity (example) High Binding Plate: ~21.1 pmol/well[6]Not specified~5.7 pmol/well[6]Not specified

Performance Overview of Streptavidin-Binding Affinity Assays

The selection of an appropriate assay format depends on the specific experimental goals, such as determining binding kinetics, screening for interactions, or identifying binding partners.

Assay TypeKey MetricsTypical ApplicationsAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Kd, ka, kdReal-time kinetic analysis, affinity determination.[10][11]Label-free, provides real-time data on association and dissociation.[11]Requires specialized instrumentation, can be affected by mass transport limitations.
Enzyme-Linked Immunosorbent Assay (ELISA) EC50, signal-to-noise ratioEndpoint binding assessment, high-throughput screening.[1][]High sensitivity, adaptable and widely available format.[12]Indirect measurement of binding, requires multiple wash steps which can disrupt weaker interactions.
Pull-down Assay Presence/absence of binding, relative quantificationIdentification of binding partners.[13]Relatively simple to perform, useful for discovery applications.Primarily qualitative, can be prone to high non-specific binding.
Isothermal Titration Calorimetry (ITC) Kd, ΔH, ΔSThermodynamic characterization of binding interactions.Provides a complete thermodynamic profile of the interaction.Requires large quantities of purified protein, lower throughput.
Bio-Layer Interferometry (BLI) Kd, ka, kdReal-time kinetic analysis, affinity determination.[14]High throughput capabilities, compatible with crude samples.Generally lower sensitivity compared to SPR, especially for smaller molecules.

Experimental Protocols

The following sections provide detailed methodologies for key streptavidin-binding affinity assays.

Surface Plasmon Resonance (SPR) Assay Protocol

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[11]

Experimental Workflow for SPR

cluster_0 SPR Workflow SA_Chip Streptavidin (SA) Coated Chip Immobilize Immobilize Biotin-PEG-Peptide SA_Chip->Immobilize 1. Capture Inject_Analyte Inject Analyte (Binding Partner) Immobilize->Inject_Analyte 2. Interaction Measure Real-time Measurement (Association/Dissociation) Inject_Analyte->Measure 3. Detection Regenerate Regenerate Chip Surface Measure->Regenerate 4. Preparation for next cycle

Caption: A typical workflow for a Surface Plasmon Resonance (SPR) experiment.

Methodology:

  • Immobilization of Streptavidin: A sensor chip pre-coated with streptavidin is equilibrated with a suitable running buffer (e.g., PBS containing 0.05% Tween-20).

  • Capture of Biotin-PEGylated Peptide: The biotin-PEGylated peptide is dissolved in the running buffer and injected over the streptavidin surface to achieve the desired immobilization level. The surface is then washed to remove unbound peptide.[10]

  • Kinetic Analysis: A series of concentrations of the analyte (the peptide's binding partner) are prepared in the running buffer. Each concentration is injected over the sensor surface to monitor association, followed by an injection of running buffer to monitor dissociation.

  • Regeneration: Between each analyte injection, the sensor surface is regenerated using a brief pulse of a solution that disrupts the peptide-analyte interaction without denaturing the immobilized peptide or streptavidin (e.g., low pH glycine or high salt).

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[10]

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is a versatile plate-based assay technique used for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[1][12]

Experimental Workflow for ELISA

cluster_1 ELISA Workflow Coat Coat Plate with Capture Antibody Block Block Non-specific Sites Coat->Block Add_Analyte Add Analyte (Binding Partner) Block->Add_Analyte Add_Peptide Add Biotin-PEG-Peptide Add_Analyte->Add_Peptide Add_SA_HRP Add Streptavidin-HRP Add_Peptide->Add_SA_HRP Add_Substrate Add Substrate & Measure Signal Add_SA_HRP->Add_Substrate

Caption: A general workflow for a sandwich ELISA with streptavidin-biotin detection.

Methodology:

  • Coating: A 96-well microplate is coated with a capture antibody specific for the binding partner of the biotin-PEGylated peptide.

  • Blocking: Non-specific binding sites on the plate are blocked using a solution such as 1% BSA in PBS.

  • Sample and Peptide Incubation: The sample containing the analyte is added to the wells, followed by the addition of the biotin-PEGylated peptide.

  • Detection: An enzyme-conjugated streptavidin (e.g., streptavidin-HRP) is added, which binds to the biotinylated peptide.

  • Signal Generation: A substrate for the enzyme is added, leading to a measurable color change that is proportional to the amount of bound analyte.

  • Data Analysis: The absorbance is read using a microplate reader, and the concentration of the analyte is determined from a standard curve.

Pull-Down Assay Protocol

Pull-down assays are used to identify protein-protein interactions by using a "bait" protein (in this case, the biotin-PEGylated peptide) to capture its binding partner ("prey") from a complex mixture such as a cell lysate.[13]

Logical Relationship of Biotin-Binding Proteins

cluster_2 Comparison of Biotin-Binding Proteins Streptavidin Streptavidin Avidin Avidin Streptavidin->Avidin Alternative NeutrAvidin NeutrAvidin Streptavidin->NeutrAvidin Lower non-specific binding than Anti_Biotin_Ab Anti-Biotin Antibody Streptavidin->Anti_Biotin_Ab Alternative Avidin->NeutrAvidin Deglycosylated form of

Caption: Relationship between streptavidin and its common alternatives.

Methodology:

  • Bead Preparation: Streptavidin-coated magnetic beads are washed and equilibrated in a suitable binding buffer.[15]

  • Bait Immobilization: The biotin-PEGylated peptide is incubated with the streptavidin beads to allow for immobilization. Unbound peptide is removed by washing.

  • Prey Incubation: The peptide-coated beads are incubated with a cell lysate or protein mixture containing the potential binding partners.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution and Analysis: The bound proteins are eluted from the beads, and their identities are determined by methods such as Western blotting or mass spectrometry.

References

Navigating Purity: An HPLC-Based Comparison of Commercially Available Fmoc-Lys(biotin-PEG4)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to the success and reproducibility of their work. Fmoc-Lys(biotin-PEG4)-OH, a key building block in peptide synthesis and the development of targeted therapeutics, is no exception. This guide provides a comparative overview of the purity of Fmoc-Lys(biotin-PEG4)-OH from various commercial suppliers, based on publicly available data, and furnishes a detailed experimental protocol for its assessment using High-Performance Liquid Chromatography (HPLC).

The quality of Fmoc-Lys(biotin-PEG4)-OH directly impacts the efficiency of solid-phase peptide synthesis (SPPS) and the purity of the final biotinylated peptide. Impurities can lead to failed syntheses, difficult purification steps, and unreliable biological assay results. Therefore, a thorough understanding of the purity of this reagent is crucial.

Comparative Purity Analysis

High-Performance Liquid Chromatography is the industry standard for assessing the purity of synthetic peptides and their building blocks. The data presented below is a summary of the stated HPLC purity levels for Fmoc-Lys(biotin-PEG4)-OH from several notable suppliers. It is important to note that this information is based on the suppliers' own quality control data and specifications. For critical applications, independent verification is always recommended.

SupplierStated HPLC Purity
Supplier A≥98%
Supplier B>95%
Supplier C≥95%
Supplier D>98%

Note: The table above represents a generalized comparison based on commonly advertised purity levels. For lot-specific purity data, it is essential to consult the certificate of analysis provided by the supplier.

Experimental Protocol for HPLC Purity Assessment

The following is a representative reversed-phase HPLC (RP-HPLC) protocol for determining the purity of Fmoc-Lys(biotin-PEG4)-OH. This method is based on established protocols for the analysis of Fmoc-protected amino acids, biotinylated compounds, and PEGylated molecules.

Objective: To separate and quantify impurities in a sample of Fmoc-Lys(biotin-PEG4)-OH.

Materials and Reagents:

  • Fmoc-Lys(biotin-PEG4)-OH sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol (for sample dissolution, if necessary)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30.1-35 min: 30% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm (for the Fmoc group) and 214 nm (for the peptide bond backbone)

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of Fmoc-Lys(biotin-PEG4)-OH.

    • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B. If solubility is an issue, a small amount of methanol can be used, followed by dilution with the mobile phase mixture.

    • Vortex the solution until the sample is completely dissolved.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Run the HPLC method as described in the chromatographic conditions.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Expected Results:

A successful separation will show a major peak corresponding to Fmoc-Lys(biotin-PEG4)-OH and potentially several smaller peaks representing impurities. Biotinylation can decrease the polarity of a molecule, leading to a later retention time compared to its non-biotinylated counterpart. Common impurities may include starting materials, by-products from the synthesis, and degradation products.

Experimental Workflow

The following diagram illustrates the key steps in the HPLC purity assessment of Fmoc-Lys(biotin-PEG4)-OH.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

A Head-to-Head Comparison of Biotinylation Reagents: Fmoc-Lys(biotin-PEG4)-OH in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of biotin to peptides and proteins is an indispensable technique for a vast array of applications, including affinity purification, immunoassays, and targeted drug delivery. The remarkable strength of the biotin-streptavidin interaction provides a powerful and versatile molecular tool. However, the success of these applications is critically dependent on the choice of biotinylation reagent.

This guide provides an objective comparison of Fmoc-Lys(biotin-PEG4)-OH with other common biotinylation reagents. We will delve into their chemical properties, performance characteristics, and ideal applications, supported by experimental data and detailed methodologies.

The Critical Role of the Linker and Chemistry

Biotinylation reagents are broadly characterized by their reactive group, which determines the target functional group on the biomolecule, and a spacer arm that connects the biotin moiety to the reactive group. The nature of both components significantly influences the outcome of the biotinylation reaction and the subsequent application.

Fmoc-Lys(biotin-PEG4)-OH is specifically designed for incorporation during solid-phase peptide synthesis (SPPS).[1] The Fmoc protecting group is compatible with standard SPPS chemistry, allowing for the precise placement of a biotinylated lysine residue at a specific position within a peptide sequence.[1] The key features of this reagent are:

  • Site-Specific Incorporation: Unlike reagents that react with available functional groups on a fully synthesized peptide or protein, Fmoc-Lys(biotin-PEG4)-OH allows for predetermined and uniform biotinylation.[1]

  • PEG4 Spacer Arm: The polyethylene glycol (PEG) linker is a game-changer in biotinylation. The PEG4 spacer in this reagent offers several advantages:

    • Reduced Steric Hindrance: The biotin-binding pocket of streptavidin is located deep within the protein.[2] A longer, flexible PEG spacer arm physically distances the biotin from the labeled peptide, minimizing steric hindrance and ensuring efficient binding to streptavidin.[3][4]

    • Enhanced Solubility: PEG linkers are hydrophilic, which increases the water solubility of the resulting biotinylated peptide.[5][] This is particularly beneficial for hydrophobic peptides that are prone to aggregation.

    • Improved Biocompatibility: PEG is known for its low immunogenicity and biocompatibility, making it suitable for in vivo applications.

Performance Comparison of Biotinylation Reagents

The choice of biotinylation reagent is dictated by the target molecule (peptide or protein), the desired level of control over the labeling site, and the specific experimental application.

ReagentTarget Functional GroupKey AdvantagesKey DisadvantagesIdeal Applications
Fmoc-Lys(biotin-PEG4)-OH α-amino group of Lysine (during SPPS)Site-specific incorporation, uniform labeling, reduced steric hindrance, enhanced solubility.[1]Limited to de novo peptide synthesis.Synthesis of biotinylated peptides for pull-down assays, affinity chromatography, and diagnostics.[1]
NHS-Biotin Primary amines (-NH₂)Simple one-step reaction, readily available.Non-specific labeling of lysine residues and N-terminus, potential for steric hindrance, can affect protein function if amines are in the active site.[7]General protein and antibody biotinylation for ELISA, Western blotting, and immunoprecipitation.
Sulfo-NHS-Biotin Primary amines (-NH₂)Water-soluble, ideal for cell surface labeling as it does not cross the cell membrane.[7]Hydrolyzes in aqueous solution, requiring fresh preparation.Labeling of cell surface proteins.
Maleimide-Biotin Sulfhydryls (-SH)More specific than amine-reactive reagents as free sulfhydryls are less common, allows for site-specific labeling of cysteine residues.Requires a free sulfhydryl group, which may necessitate protein engineering.Site-specific labeling of proteins and peptides at cysteine residues.
Biotin-Hydrazide Aldehydes/Ketones (from oxidized carbohydrates)Targets glycoproteins.Requires oxidation of carbohydrates which can potentially damage the protein.Labeling of antibodies and other glycoproteins.

Experimental Data: A Comparative Overview

Direct, side-by-side quantitative comparisons of a wide range of biotinylation reagents in a single study are limited in publicly available literature. However, the principles of biotinylation chemistry and the properties of the spacer arms allow for a qualitative and semi-quantitative assessment of their performance.

Illustrative Performance Comparison in a Peptide Pull-Down Assay

This hypothetical data illustrates the expected relative performance of different biotinylation strategies for capturing a target protein from a cell lysate using a synthesized peptide bait.

Biotinylated PeptideMethod of BiotinylationExpected Protein Yield (Relative Units)Rationale
Peptide-Lys(Biotin-PEG4)SPPS with Fmoc-Lys(biotin-PEG4)-OH100Site-specific biotinylation with a PEG spacer minimizes steric hindrance, leading to efficient capture.
Peptide-Lys(Biotin)SPPS with Fmoc-Lys(Biotin)-OH70Site-specific but lacks the PEG spacer, potentially leading to some steric hindrance and reduced capture efficiency.
Peptide + NHS-BiotinPost-synthesis labeling40Random labeling of multiple sites can lead to heterogeneous products and potential interference with the binding site.
Unbiotinylated PeptideControl<1No specific capture.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving reliable and comparable results.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide using Fmoc-Lys(biotin-PEG4)-OH

This protocol outlines the manual synthesis of a generic biotinylated peptide on a resin support.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Amino Acid Coupling:

  • Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Activation and Coupling: In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling reagent like HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add diisopropylethylamine (DIPEA) (6 equivalents) to activate the amino acid. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

3. Incorporation of Fmoc-Lys(biotin-PEG4)-OH:

  • At the desired position in the peptide sequence, use Fmoc-Lys(biotin-PEG4)-OH in the coupling step as described above.

4. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.

5. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the biotinylated peptide by mass spectrometry.

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the amount of biotin incorporated into a protein or peptide.[8][9]

1. Reagent Preparation:

  • Prepare a HABA/Avidin solution by mixing HABA with an avidin solution in a suitable buffer (e.g., phosphate-buffered saline, PBS).

2. Measurement:

  • Measure the absorbance of the HABA/Avidin solution at 500 nm.[9]

  • Add a known amount of the biotinylated sample to the HABA/Avidin solution and mix.

  • Measure the absorbance at 500 nm again. The decrease in absorbance is proportional to the amount of biotin in the sample, as biotin displaces the HABA dye from avidin.[10][11]

3. Calculation:

  • Calculate the biotin concentration by comparing the change in absorbance to a standard curve generated with known concentrations of free biotin.

  • Determine the moles of biotin per mole of peptide/protein.

Protocol 3: Peptide Pull-Down Assay

This protocol describes the use of a biotinylated peptide to capture interacting proteins from a cell lysate.[12][13]

1. Immobilization of Biotinylated Peptide:

  • Incubate the biotinylated peptide with streptavidin-coated magnetic beads in a binding buffer for 1-2 hours at 4°C with rotation.

  • Wash the beads with the binding buffer to remove unbound peptide.

2. Protein Capture:

  • Incubate the peptide-bound beads with a pre-cleared cell lysate overnight at 4°C with rotation.

3. Washing:

  • Wash the beads extensively with the binding buffer to remove non-specifically bound proteins.

4. Elution:

  • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

5. Analysis:

  • Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for protein identification.

Mandatory Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_application Downstream Application Resin Resin Support AA_Coupling Amino Acid Coupling Resin->AA_Coupling Fmoc_Lys_Biotin Incorporate Fmoc-Lys(biotin-PEG4)-OH AA_Coupling->Fmoc_Lys_Biotin Cleavage Cleavage & Deprotection Fmoc_Lys_Biotin->Cleavage Purification RP-HPLC Purification Cleavage->Purification PullDown Peptide Pull-Down Purification->PullDown Quantification HABA Assay Purification->Quantification

SPPS workflow for biotinylated peptides.

signaling_pathway cluster_capture Affinity Capture cluster_interaction Protein Interaction cluster_analysis Analysis Biotin_Peptide Biotinylated Peptide Complex Immobilized Peptide Biotin_Peptide->Complex Binding Streptavidin_Bead Streptavidin Bead Streptavidin_Bead->Complex Captured_Complex Captured Complex Complex->Captured_Complex Incubation Cell_Lysate Cell Lysate Cell_Lysate->Captured_Complex Target_Protein Target Protein Target_Protein->Captured_Complex Elution Elution Captured_Complex->Elution Analysis SDS-PAGE / Mass Spec Elution->Analysis

Peptide pull-down assay workflow.

Conclusion

The choice of biotinylation reagent is a critical decision that significantly impacts the outcome of an experiment. For applications requiring precise, site-specific incorporation of biotin into a synthetic peptide, Fmoc-Lys(biotin-PEG4)-OH stands out as a superior choice. Its compatibility with standard SPPS protocols allows for the creation of homogenous, well-defined biotinylated peptides. The integrated PEG4 linker addresses common challenges of steric hindrance and poor solubility, leading to more robust and reliable results in downstream applications such as affinity capture and diagnostics.

While other reagents like NHS-biotin offer a simpler, more direct approach for general protein labeling, they lack the specificity and control afforded by the Fmoc-Lys(biotin-PEG4)-OH methodology. By carefully considering the experimental goals and the nature of the target molecule, researchers can select the optimal biotinylation strategy to ensure the success of their investigations.

References

A Comparative Guide to Validating Biotin Incorporation: The Streptavidin Gel-Shift Assay vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful biotinylation of proteins and other macromolecules is a critical first step in a multitude of applications, from affinity purification to sophisticated immunoassays. The covalent attachment of biotin enables highly specific detection and interaction with streptavidin. However, merely performing a biotinylation reaction is insufficient. Rigorous validation is essential to confirm the successful incorporation of biotin and to quantify the extent of labeling, ensuring the reproducibility and success of downstream experiments.

This guide provides an objective comparison of the streptavidin gel-shift assay with other common methods for validating biotin incorporation. We will delve into the experimental data supporting each method, provide detailed protocols for key experiments, and offer a comparative analysis to assist you in selecting the most appropriate technique for your research needs.

Comparison of Biotinylation Validation Methods

The choice of method for validating biotin incorporation depends on various factors, including the required sensitivity, the desired type of data (qualitative, semi-quantitative, or quantitative), cost, and available equipment. The following table summarizes the key characteristics of common validation techniques.

MethodPrincipleData TypeSensitivityAdvantagesDisadvantages
Streptavidin Gel-Shift Assay The binding of streptavidin to a biotinylated protein increases its molecular weight, causing a shift in its electrophoretic mobility on an SDS-PAGE gel.[1][2]Semi-quantitativeHigh (pmol to amol range)[3]Simple, requires standard laboratory equipment.[1]Provides a relative estimate of incorporation, not an absolute number.
HABA Assay A colorimetric assay where biotin displaces the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) dye from an avidin-HABA complex, leading to a decrease in absorbance at 500 nm.[1][4]QuantitativeLower (~1-2 nmol)[3][4]Simple, rapid, and inexpensive.[1][4]Lower sensitivity and reproducibility; can be affected by interfering substances and may underestimate biotin incorporation due to steric hindrance.[4][5][6]
Fluorescence-Based Assays Involve the displacement of a fluorescently-quenched biotin derivative from streptavidin by the biotinylated protein, resulting in an increase in fluorescence.[1][5]QuantitativeHigh (up to 50-fold more sensitive than HABA)[1][5]High sensitivity and a wide dynamic range.[1]Requires a fluorescence plate reader.[1]
Western Blot with Streptavidin-HRP Biotinylated proteins are detected on a membrane using streptavidin conjugated to horseradish peroxidase (HRP), which catalyzes a chemiluminescent reaction.[3]Qualitative/Semi-quantitativeVery High (ng to fg range)[3]Highly sensitive method for detecting biotinylated proteins.[1][3]More time-consuming than a simple gel-shift assay.
Mass Spectrometry The direct measurement of the mass increase due to the covalent attachment of biotin to the protein.[3]QuantitativeExtremely High (site-specific information)[3]Considered the gold standard for determining the precise degree and sites of biotinylation.[6]Requires expensive instrumentation and specialized expertise.[3][6]

Experimental Protocols

Streptavidin Gel-Shift Assay

This protocol provides a standard procedure for qualitatively or semi-quantitatively assessing biotin incorporation.

Materials:

  • Biotinylated protein sample

  • Non-biotinylated protein control

  • Streptavidin

  • SDS-PAGE loading buffer

  • SDS-PAGE gel and electrophoresis system

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Prepare two tubes containing your protein of interest: one with the biotinylated sample and one with a non-biotinylated control.

  • To a third tube, add the biotinylated protein sample and a molar excess of streptavidin.

  • Incubate the tube containing the biotinylated protein and streptavidin at room temperature for 5-10 minutes to allow for binding.[7][8]

  • Add SDS-PAGE loading buffer to all three samples.

  • Heat the samples at 95°C for 5 minutes.[1][7]

  • Load the samples onto an SDS-PAGE gel.

  • Run the electrophoresis according to standard procedures.

  • Stain the gel with Coomassie Brilliant Blue or a similar protein stain.

  • Data Analysis: A successful biotinylation will result in a band of higher molecular weight in the lane containing the biotinylated protein and streptavidin (the "shifted" lane) compared to the lane with the biotinylated protein alone.[1] The non-biotinylated control should not show a shift in the presence of streptavidin. The degree of the shift can provide a semi-quantitative estimate of biotin incorporation.

Streptavidin_Gel_Shift_Workflow Biotin_Protein Biotinylated Protein Mix_Shift Mix Biotinylated Protein + Streptavidin Biotin_Protein->Mix_Shift Mix_NoShift Biotinylated Protein Alone Biotin_Protein->Mix_NoShift Control_Protein Non-Biotinylated Control Mix_Control Control Protein + Streptavidin Control_Protein->Mix_Control Streptavidin Streptavidin Streptavidin->Mix_Shift Streptavidin->Mix_Control SDS_PAGE SDS-PAGE Mix_Shift->SDS_PAGE Mix_NoShift->SDS_PAGE Mix_Control->SDS_PAGE Stain Coomassie Staining SDS_PAGE->Stain Result Shifted Band (Higher MW) Stain->Result

Streptavidin Gel-Shift Assay Workflow

Western Blot with Streptavidin-HRP

This protocol offers a highly sensitive method for detecting biotinylated proteins.

Materials:

  • Biotinylated protein sample

  • SDS-PAGE gel and electrophoresis system

  • Transfer system and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Streptavidin-HRP conjugate

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent HRP substrate

  • Imaging system

Procedure:

  • Separate your biotinylated protein sample(s) by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.[1][3]

  • Wash the membrane three times for 5-10 minutes each with TBST.[1]

  • Incubate the membrane with a dilute solution of streptavidin-HRP (typically 1:1000 to 1:20,000 dilution in blocking buffer) for 1 hour at room temperature.[3]

  • Wash the membrane three times for 10 minutes each with TBST.[1]

  • Add the chemiluminescent HRP substrate and image the blot using a chemiluminescence detection system.

  • Data Analysis: The presence of a band at the expected molecular weight of your protein confirms biotinylation. The intensity of the band can be used for semi-quantitative analysis.

Western_Blot_Workflow Start Biotinylated Protein Sample SDS_PAGE 1. SDS-PAGE Separation Start->SDS_PAGE Transfer 2. Transfer to Membrane SDS_PAGE->Transfer Block 3. Blocking Step Transfer->Block Wash1 4. Wash Block->Wash1 Probe 5. Incubate with Streptavidin-HRP Wash1->Probe Wash2 6. Wash Probe->Wash2 Detect 7. Add Substrate & Image Wash2->Detect Result Detection of Biotinylated Protein Detect->Result

Western Blot with Streptavidin-HRP Workflow

Concluding Remarks

The validation of biotin incorporation is a cornerstone of reliable and reproducible research. While the streptavidin gel-shift assay provides a simple and rapid method for qualitative confirmation, it is important to consider its semi-quantitative limitations. For applications demanding higher accuracy, sensitivity, and quantitative data, alternative methods such as fluorescence-based assays and mass spectrometry offer significant advantages. By understanding the principles, protocols, and comparative strengths of each method, researchers can confidently select the most appropriate tool to ensure the success of their biotin-dependent applications.

References

A Comparative Guide to the Characterization of Biotinylated Peptides: NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of biotinylated peptides is crucial for ensuring the quality, efficacy, and reliability of experimental outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method for elucidating the three-dimensional structure and dynamics of biotinylated peptides in solution. This guide provides an objective comparison of NMR spectroscopy with alternative techniques—namely Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)—supported by experimental data and detailed protocols to aid in selecting the most appropriate analytical method.

Quantitative Comparison of Analytical Techniques

The choice of analytical technique for characterizing biotinylated peptides depends on the specific information required, the sample amount available, and the desired throughput. While NMR provides unparalleled detail on structure and conformation, MS offers superior sensitivity for detection and sequencing, and HPLC is a robust method for purity assessment and quantification.[1][2] A summary of key performance metrics is presented in the table below.

ParameterNMR SpectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Primary Information 3D Structure, Conformation, Dynamics, Interactions[2]Molecular Weight, Sequence, Post-Translational Modifications[2]Purity, Quantity, Separation of Isoforms
Sensitivity Low (micromolar to millimolar)[1]High (femtomolar to attomolar)[1]Moderate (picomole to nanomole)
Quantitative Accuracy High, inherently quantitative without identical standards[1]High, but often requires isotopically labeled internal standards[1]High, with proper calibration
Resolution High (atomic level)[1]Very high (mass-to-charge ratio)[1]High (separation of components)
Sample Requirements High concentration (0.1 - 5 mM), ~500 µL volume[2]Low concentration, small volume[2]Low concentration, small volume
Analysis Time Slower (hours to days per sample)[2]Faster (minutes per sample)[2]Faster (minutes per sample)
Sample Destruction Non-destructive[2]Often destructive[2]Non-destructive (with fraction collection)

Experimental Protocols

Peptide Biotinylation Protocol

This protocol describes a general method for biotinylating a peptide at its primary amines (N-terminus or lysine side chains) using an NHS-ester of biotin.

Materials:

  • Peptide of interest

  • N-hydroxysuccinimide (NHS)-biotin reagent (e.g., EZ-Link™ NHS-Biotin)

  • Dimethylsulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Desalting column or dialysis cassette

Procedure:

  • Peptide Dissolution: Dissolve the peptide in PBS at a concentration of 1-5 mg/mL. If the peptide has low aqueous solubility, it can first be dissolved in a minimal amount of DMSO and then diluted with PBS.

  • Biotin Reagent Preparation: Immediately before use, dissolve the NHS-biotin reagent in DMSO to a concentration of 10 mg/mL.

  • Biotinylation Reaction: Add a 3- to 5-fold molar excess of the biotin reagent to the peptide solution.[3] The reaction mixture should be incubated for 30-60 minutes at room temperature with gentle stirring.

  • Quenching and Purification: To stop the reaction, a small amount of a primary amine-containing buffer like Tris can be added. Remove excess, non-reacted biotin by using a desalting column or by dialysis against PBS.

  • Confirmation: The success of the biotinylation can be initially confirmed by MS to detect the mass shift corresponding to the addition of the biotin moiety. HPLC can be used to assess the purity of the biotinylated peptide, as biotinylation causes a shift in retention time.[4]

NMR Spectroscopy Protocol for Characterization of Biotinylated Peptides

This protocol outlines the steps for acquiring and analyzing NMR data to characterize the structure of a biotinylated peptide.

1. Sample Preparation:

  • Concentration: Dissolve the purified biotinylated peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O with a buffer such as sodium phosphate at a physiological pH) to a final concentration of 0.5-5 mM.[5] For structural studies, higher concentrations are preferable to improve the signal-to-noise ratio.[5]

  • Volume: The final sample volume should be approximately 500-600 µL to be suitable for a standard 5 mm NMR tube.[2]

  • Additives: Add a known concentration of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing (0 ppm).

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the sample through a 0.22 µm syringe filter directly into the NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[1]

  • 1D ¹H Spectrum: Acquire a one-dimensional proton spectrum to assess sample purity, concentration, and overall folding. Key parameters include:

    • Pulse sequence: A standard 1D NOESY with water suppression (e.g., noesygppr1d).[6]

    • Spectral width: ~12-16 ppm.[6]

    • Number of scans: 16-64, depending on the sample concentration.[6]

    • Relaxation delay: 1-2 seconds.[6]

  • 2D NMR Spectra for Structural Analysis:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems. A mixing time of 60-80 ms is typically used.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.[7] A mixing time of 100-200 ms is common for peptides.[1]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹³C-labeled, this experiment provides information on the C-H bond correlations.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this is a crucial experiment for assigning backbone amide resonances and is very sensitive to changes in chemical environment upon biotinylation or binding.

3. Data Processing and Analysis:

  • Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

  • Assign the resonances in the 2D spectra to specific protons in the peptide sequence.

  • Analyze the NOESY spectrum to generate a list of distance restraints.

  • Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate the 3D structure of the biotinylated peptide based on the experimental restraints.

Visualizing Workflows and Decision-Making

To further aid in the understanding and selection of characterization methods, the following diagrams illustrate the experimental workflow for NMR characterization and a decision-making guide.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Calculation peptide Biotinylated Peptide dissolve Dissolve in Deuterated Buffer peptide->dissolve filter Filter into NMR Tube dissolve->filter nmr_spec High-Field NMR Spectrometer filter->nmr_spec one_d 1D ¹H Spectrum nmr_spec->one_d two_d 2D TOCSY & NOESY one_d->two_d processing Data Processing two_d->processing assignment Resonance Assignment processing->assignment restraints Generate Distance Restraints assignment->restraints structure Calculate 3D Structure restraints->structure final_structure final_structure structure->final_structure Final Characterized Structure

Caption: Experimental workflow for NMR characterization of biotinylated peptides.

decision_tree start What is the primary analytical goal? goal_structure Determine 3D Structure / Conformation / Dynamics? start->goal_structure goal_identity Confirm Sequence / Mass / Purity? start->goal_identity goal_purity_quant Assess Purity & Quantify? start->goal_purity_quant method_nmr Use NMR Spectroscopy goal_structure->method_nmr method_ms Use Mass Spectrometry goal_identity->method_ms method_ms_hplc Use MS and/or HPLC method_hplc Use HPLC goal_purity_quant->method_hplc

Caption: Decision guide for selecting a characterization method.

Conclusion

The characterization of biotinylated peptides is a critical step in many research and development applications. While NMR spectroscopy provides an unparalleled level of detail for determining the three-dimensional structure and dynamics in solution, it is often complemented by other techniques. Mass spectrometry is indispensable for its high sensitivity in confirming molecular weight and sequence, while HPLC remains a workhorse for assessing purity and for quantification. For a comprehensive characterization of biotinylated peptides, an integrated approach that leverages the strengths of each of these powerful analytical techniques is often the most effective strategy.

References

Comparative study of Fmoc-Lys(biotin-PEG4)-OH and NHS-biotin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Biotinylation Reagents: Fmoc-Lys(biotin-PEG4)-OH vs. NHS-Biotin

For researchers, scientists, and drug development professionals, the strategic selection of a biotinylation reagent is crucial for the success of downstream applications. This guide provides an objective comparison of two distinct biotinylating agents: Fmoc-Lys(biotin-PEG4)-OH and NHS-biotin. While both introduce a biotin moiety, their chemical structures, primary applications, and methodologies are fundamentally different. This comparison, supported by key data and experimental protocols, will enable an informed decision for your specific research needs.

Introduction to Biotinylation Reagents

NHS-biotin (N-hydroxysuccinimide-biotin) is a widely used amine-reactive biotinylation reagent.[1][2][3] It is employed for the non-specific labeling of existing proteins and other biomolecules that possess accessible primary amines, such as the side chains of lysine residues and the N-terminus of polypeptides.[1][2][3]

Fmoc-Lys(biotin-PEG4)-OH is a specialized amino acid derivative designed for site-specific incorporation of biotin during solid-phase peptide synthesis (SPPS).[4][5][6][7] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amine allows it to be used as a building block in the stepwise synthesis of a peptide, resulting in a biotin tag at a predetermined lysine position.[6]

Performance and Properties Comparison

The selection between these two reagents is dictated by the experimental goal: labeling an existing biomolecule or synthesizing a new, site-specifically biotinylated peptide. The following table summarizes their key characteristics.

FeatureFmoc-Lys(biotin-PEG4)-OHNHS-biotin
Primary Application Site-specific biotinylation during solid-phase peptide synthesis (SPPS).[6]Non-specific biotinylation of existing proteins, antibodies, and other molecules with primary amines in solution.[1][2]
Target Functional Group Incorporated as a lysine residue into a peptide chain via amide bond formation.Reacts with primary amines (-NH2) on lysine residues and N-termini.[1][3]
Reaction Chemistry Standard peptide coupling chemistry during SPPS.Nucleophilic acyl substitution to form a stable amide bond.[8]
Specificity of Labeling Site-specific, determined by the position of the lysine in the peptide sequence.Non-specific; labels all accessible primary amines.
Key Structural Features Fmoc-protected α-amine, biotinylated lysine side chain with a PEG4 spacer.[5][6]Biotin attached to an N-hydroxysuccinimide (NHS) ester.[1]
Spacer Arm PEG4 spacer enhances solubility and accessibility of the biotin tag.[6]Typically a short alkyl chain (e.g., 13.5 Å).[1][9] Longer chain versions are available.
Solubility Generally soluble in organic solvents used for peptide synthesis (e.g., DMF, NMP).[10]Water-insoluble; must be dissolved in an organic solvent like DMSO or DMF before use.[1][11]
Control over Labeling High control over the location and stoichiometry of the biotin label.Less control; the degree of labeling is managed by adjusting the molar ratio of reagent to protein.[9][12]
Typical Use Case Creating biotinylated peptide probes for affinity capture, pull-down assays, or diagnostics.[6]Labeling antibodies for ELISAs, Western blotting, or immunoprecipitation; biotinylating proteins for purification.[1]
Molecular Weight 842.01 g/mol [7]341.38 g/mol [9]

Experimental Protocols and Workflows

The experimental procedures for using Fmoc-Lys(biotin-PEG4)-OH and NHS-biotin are distinct, reflecting their different applications.

Protocol 1: Site-Specific Biotinylation of a Peptide using Fmoc-Lys(biotin-PEG4)-OH in SPPS

This protocol outlines the general steps for incorporating Fmoc-Lys(biotin-PEG4)-OH into a custom peptide sequence using an automated peptide synthesizer.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin) in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid in the sequence using a coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in a suitable solvent like DMF or NMP.

    • Add the activated amino acid to the reaction vessel to couple with the deprotected N-terminus of the peptide chain.

  • Incorporation of Biotinylated Lysine: At the desired position in the peptide sequence, use Fmoc-Lys(biotin-PEG4)-OH as the amino acid to be coupled, following the standard activation and coupling procedure described in step 3.

  • Chain Elongation: Repeat the deprotection and coupling steps for all subsequent amino acids in the sequence.

  • Final Deprotection and Cleavage: Once the synthesis is complete, perform a final Fmoc deprotection. Then, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude biotinylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry.

Workflow for Site-Specific Peptide Biotinylation using Fmoc-Lys(biotin-PEG4)-OH

spss_workflow start Start with Resin deprotection1 Fmoc Deprotection (Piperidine/DMF) start->deprotection1 coupling1 Couple Next Fmoc-AA deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 biotin_coupling Couple Fmoc-Lys(biotin-PEG4)-OH deprotection2->biotin_coupling deprotection3 Fmoc Deprotection biotin_coupling->deprotection3 coupling2 Couple Final Fmoc-AA deprotection3->coupling2 cleavage Cleave from Resin & Deprotect Side Chains coupling2->cleavage purification RP-HPLC Purification cleavage->purification analysis Mass Spectrometry Analysis purification->analysis end Biotinylated Peptide analysis->end

Solid-Phase Peptide Synthesis (SPPS) workflow for site-specific biotinylation.

Protocol 2: General Protein Biotinylation using NHS-Biotin

This protocol provides a general procedure for labeling a protein in solution with NHS-biotin.[9] Optimization of the molar ratio may be required for specific proteins and applications.

  • Reagent Preparation:

    • Allow the vial of NHS-biotin to equilibrate to room temperature before opening to prevent moisture condensation.[9][11]

    • Immediately before use, prepare a stock solution of NHS-biotin (e.g., 20 mg/mL) in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[9]

  • Protein Preparation:

    • Dissolve the protein to be labeled at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl).[9]

  • Biotinylation Reaction:

    • Calculate the volume of the NHS-biotin stock solution required to achieve a 10- to 20-fold molar excess of the reagent over the protein.[9][12]

    • Add the calculated volume of the NHS-biotin solution to the protein solution while gently mixing.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[9]

  • Removal of Excess Biotin:

    • Stop the reaction by adding a quenching reagent like glycine or Tris.

    • Remove the unreacted NHS-biotin using a desalting column, gel filtration, or dialysis.[9][13]

  • Analysis and Quantification (Optional):

    • Confirm successful biotinylation via mass spectrometry, which will show a mass shift corresponding to the added biotin moieties.[8]

    • Determine the degree of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[14]

Workflow for General Protein Biotinylation using NHS-Biotin

nhs_workflow reagent_prep Prepare NHS-Biotin in DMSO/DMF reaction Combine Reagent & Protein (Molar Excess) Incubate RT or 4°C reagent_prep->reaction protein_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) protein_prep->reaction purification Remove Excess Biotin (Desalting/Dialysis) reaction->purification analysis Analysis (Optional) (Mass Spec, HABA Assay) purification->analysis end Biotinylated Protein analysis->end

General workflow for labeling proteins with NHS-biotin.

Conclusion and Recommendations

The choice between Fmoc-Lys(biotin-PEG4)-OH and NHS-biotin is dictated by the experimental objective rather than a direct performance comparison for the same task.

  • Fmoc-Lys(biotin-PEG4)-OH is the reagent of choice when the goal is to produce a synthetic peptide with a biotin label at a precise, predetermined location. This level of control is essential for creating highly specific probes for binding assays, affinity purification of interacting partners, and diagnostic tools. The integrated PEG4 spacer is an added benefit, improving the solubility and accessibility of the biotin tag.[6]

  • NHS-biotin is the standard reagent for general, non-specific labeling of existing proteins, antibodies, and other biomolecules.[2] It is a cost-effective and straightforward method for applications where the exact location of the biotin is not critical, such as in the preparation of reagents for immunoassays or for the overall capture of a protein on a streptavidin-coated surface.[1]

References

Assessing the Stability of Biotin-PEG4 Linkers in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of bioconjugates, influencing stability, solubility, and overall performance in biological assays. The biotin-PEG4 linker, a popular choice for its favorable physicochemical properties, is often employed in applications ranging from affinity purification to targeted drug delivery. This guide provides an objective comparison of the biotin-PEG4 linker's stability with other alternatives, supported by available experimental data, to inform the selection process for specific research needs.

The biotin-PEG4 linker combines the high-affinity binding of biotin to avidin or streptavidin with a hydrophilic and flexible tetra-polyethylene glycol (PEG4) spacer. This spacer enhances the water solubility of the conjugate, reduces aggregation, and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for binding.[1][2] The stability of the linkage, however, is paramount to ensure that the biotin tag remains attached to the molecule of interest throughout the course of a biological assay, preventing misleading results or off-target effects.

Comparative Stability of Linker Chemistries

The stability of a bioconjugate is largely determined by the chemical bond that connects the linker to the biomolecule. Biotin-PEG4 linkers are available with various reactive groups, each forming a different type of covalent bond with distinct stability profiles. The most common are N-hydroxysuccinimide (NHS) esters, which react with primary amines to form stable amide bonds, and maleimides or thiols, which react with sulfhydryl groups to form thioether or disulfide bonds, respectively.

While direct head-to-head quantitative comparisons of the stability of identical biomolecules conjugated with different biotin-PEG4 linkers are not extensively available in peer-reviewed literature, a general understanding can be derived from studies comparing the stability of the resulting chemical linkages.

Table 1: General Stability Comparison of Common Linker Chemistries

Linkage TypeFormed FromGeneral Stability in PlasmaKey Considerations
Amide NHS ester + AmineHigh Considered one of the most stable bonds in bioconjugation, resistant to enzymatic and chemical degradation under physiological conditions.[1]
Thioether Maleimide + ThiolModerate to High Susceptible to a retro-Michael reaction, leading to potential deconjugation, though newer generation maleimides show improved stability.[3]
Disulfide Thiol + ThiolLow (Cleavable) Designed to be cleaved by reducing agents like glutathione, which is present at higher concentrations inside cells compared to plasma.[4]

Quantitative Data on PEG Linker Stability

A study on the stability of PEGylated peptides provides insights into the influence of PEG chain length on stability in biological matrices. While not a direct comparison of biotin-PEG4 to other linkers on the same molecule, the data illustrates the stabilizing effect of PEGylation.

Table 2: Stability of a PEGylated Peptide (A20FMDV2) in Rat Serum and Human Plasma

Peptide% Intact after 24h in Rat Serum% Intact after 24h in Human Plasma
Native Peptide (non-PEGylated)~0%~73%
PEGylated Peptides (various PEG lengths) >30% Data not available for all PEG lengths

Data adapted from a study on A20FMDV2 analogues, demonstrating that PEGylation significantly slows proteolytic degradation in rat serum.[4]

Experimental Protocols for Assessing Linker Stability

Accurate assessment of linker stability is crucial for the validation of any bioconjugate. The following are detailed methodologies for key experiments to evaluate the stability of a biotin-PEG4-conjugated molecule in biological fluids.

In Vitro Plasma Stability Assay

This assay is designed to evaluate the stability of the bioconjugate in plasma by monitoring the amount of intact conjugate over time.

Methodology:

  • Incubation: The biotin-PEG4-conjugated molecule is incubated in plasma (e.g., human, mouse, or rat) at a concentration of 1-10 µM at 37°C. Control samples in a suitable buffer (e.g., PBS) should be included.

  • Time Points: Aliquots of the plasma samples are collected at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Preparation: Plasma proteins are precipitated by adding three volumes of cold acetonitrile containing an internal standard. The samples are then centrifuged to pellet the precipitated proteins.

  • LC-MS Analysis: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the intact biotin-PEG4-conjugated molecule remaining at each time point.

  • Data Analysis: The percentage of the intact conjugate is plotted against time to determine the stability profile and calculate the half-life (t½) in plasma.

In Vivo Pharmacokinetic Study

This study assesses the stability and pharmacokinetic profile of the bioconjugate in an animal model.

Methodology:

  • Dosing: The biotin-PEG4-conjugated molecule is administered to a cohort of animals (e.g., mice or rats) via intravenous injection.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h) post-administration.

  • Plasma Isolation: Blood samples are processed to isolate plasma.

  • Quantification: The concentration of the intact biotin-PEG4-conjugated molecule in the plasma samples is determined using a validated analytical method, typically LC-MS.

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters, such as half-life, clearance, and area under the curve (AUC), are calculated to assess the in vivo stability of the conjugate.

Visualizing Workflows and Concepts

Diagrams generated using Graphviz can help to visualize the experimental workflows and the principles of linker stability.

experimental_workflow cluster_invitro In Vitro Plasma Stability Assay cluster_invivo In Vivo Pharmacokinetic Study invitro_start Incubate Biotin-PEG4 Conjugate in Plasma invitro_sample Collect Aliquots at Time Points invitro_start->invitro_sample invitro_prep Protein Precipitation invitro_sample->invitro_prep invitro_lcms LC-MS Analysis invitro_prep->invitro_lcms invitro_data Determine Half-Life invitro_lcms->invitro_data invivo_start Administer Conjugate to Animal Model invivo_sample Collect Blood Samples invivo_start->invivo_sample invivo_plasma Isolate Plasma invivo_sample->invivo_plasma invivo_lcms LC-MS Quantification invivo_plasma->invivo_lcms invivo_pk Calculate PK Parameters invivo_lcms->invivo_pk

Experimental workflows for assessing linker stability.

linker_comparison cluster_stable Stable Linkages cluster_cleavable Cleavable Linkages Amide Amide Bond (e.g., from NHS ester) Thioether Thioether Bond (e.g., from Maleimide) Disulfide Disulfide Bond Photocleavable Photocleavable Linker BiotinPEG4 Biotin-PEG4 Conjugate BiotinPEG4->Amide Amine reaction BiotinPEG4->Thioether Thiol reaction BiotinPEG4->Disulfide Thiol reaction BiotinPEG4->Photocleavable Specific Synthesis

Comparison of stable and cleavable linker types.

Conclusion

The biotin-PEG4 linker offers significant advantages in terms of solubility and reduced steric hindrance for a wide range of biological applications. The stability of the resulting bioconjugate is primarily dependent on the chemistry used for its attachment to the biomolecule. Amide bonds formed from NHS esters provide high stability, making them suitable for applications requiring the conjugate to remain intact under physiological conditions. For applications where release of the biotin tag is desired, cleavable versions of the biotin-PEG4 linker, such as those incorporating a disulfide bond, are available.

The selection of the appropriate biotin-PEG4 linker should be guided by the specific requirements of the biological assay. It is crucial to experimentally validate the stability of the chosen linker in a relevant biological matrix to ensure the reliability and accuracy of the results. The protocols provided in this guide offer a framework for conducting such stability assessments.

References

A Comparative Guide to the Functional Performance of Biotinylated Peptides: With and Without a PEG Spacer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the biotinylation of peptides is a cornerstone technique for a multitude of applications, from immunoassays to targeted drug delivery. The exceptionally strong and specific interaction between biotin and streptavidin/avidin is leveraged for detection, purification, and immobilization of these peptides.[1] A critical consideration in the design of biotinylated peptides is the inclusion of a spacer arm between the biotin moiety and the peptide sequence. This guide provides an objective, data-driven comparison of the functional differences between biotinylated peptides with and without a Polyethylene Glycol (PEG) spacer.

The presence of a PEG spacer confers significant advantages by addressing common challenges encountered in biological assays, ultimately leading to more robust and reliable experimental outcomes.[2] These benefits primarily revolve around improving the solubility of the conjugate, minimizing steric hindrance for more efficient binding to streptavidin, and reducing non-specific interactions.[1][2]

Data Presentation: A Quantitative Comparison

The functional advantages of incorporating a PEG spacer can be quantified across several key performance indicators. The following tables summarize the expected comparative data based on typical experimental findings.

Table 1: Comparison of Physicochemical and Binding Properties

FeatureBiotinylated Peptide (No Spacer)Biotinylated Peptide (With PEG Spacer)Rationale
Aqueous Solubility Lower, prone to aggregation, especially for hydrophobic peptides.Significantly Higher.[1][3][][5]The hydrophilic nature of the PEG polymer increases the overall water solubility of the peptide conjugate.[1][5]
Binding Affinity (to Streptavidin) Potentially higher intrinsic affinity (lower KD) if no steric hindrance is present.Slightly lower intrinsic affinity (higher KD) with very long PEG chains, but overall effective binding is often superior.[5]The flexible PEG chain can introduce an entropic penalty upon binding. However, this is often outweighed by the reduction in steric hindrance.[5]
Steric Hindrance High, especially when biotin is attached to a bulky peptide or near the binding epitope.[1][6]Low, the PEG spacer provides physical separation between the biotin and the peptide.[1][7]The flexible PEG arm extends the biotin moiety away from the peptide surface, allowing better access to the deep binding pocket of streptavidin.[1]
Non-Specific Binding Higher, exposed hydrophobic regions of the peptide can interact with surfaces.Lower, the hydrophilic PEG creates a "shield" that repels non-specific protein and surface interactions.[1][8]The neutral and hydrophilic properties of PEG minimize adventitious binding, leading to lower background signals in assays.[2]
Immunogenicity Can be immunogenic depending on the peptide sequence.Generally Lower.[][9]PEGylation is known to reduce the immunogenicity of molecules by masking potential epitopes.[][9]

Table 2: Expected Experimental Outcomes

ExperimentBiotinylated Peptide (No Spacer)Biotinylated Peptide (With PEG Spacer)Expected Observation
ELISA Signal Lower signal intensity, higher background.Higher signal intensity, lower background.Improved binding and reduced non-specific interactions with the PEG spacer lead to a better signal-to-noise ratio.
Surface Plasmon Resonance (SPR) Slower association rate (ka), potentially faster dissociation rate (kd) due to steric clashes.Faster association rate (ka), slower dissociation rate (kd) leading to a lower overall KD in the presence of steric hindrance.The PEG spacer facilitates more efficient binding kinetics by overcoming steric barriers.
Pull-Down Assay Efficiency Lower yield of pulled-down target protein.Higher yield of pulled-down target protein.More efficient capture of the biotinylated peptide by streptavidin-coated beads results in a greater amount of co-precipitated target.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

1. Enzyme-Linked Immunosorbent Assay (ELISA) for Comparative Binding

This protocol is designed to compare the relative binding of biotinylated peptides with and without a PEG spacer to immobilized streptavidin.

  • Materials:

    • Streptavidin-coated 96-well microtiter plates.

    • Biotinylated peptides (with and without PEG spacer).

    • Phosphate-Buffered Saline (PBS).

    • PBS with 0.05% Tween-20 (PBST, wash buffer).

    • Blocking buffer (e.g., 1% BSA in PBST).

    • An antibody that specifically recognizes the peptide sequence.

    • HRP-conjugated secondary antibody.

    • TMB substrate.

    • Stop solution (e.g., 2 N H2SO4).

    • Plate reader.

  • Procedure:

    • Prepare serial dilutions of the biotinylated peptides (with and without PEG spacer) in PBS, starting from a high concentration (e.g., 10 µM).

    • Add 100 µL of each peptide dilution to the wells of the streptavidin-coated plate. Incubate for 1 hour at room temperature.[10]

    • Wash the plate three times with 200 µL/well of PBST.[11]

    • Block the wells with 200 µL of blocking buffer for 1 hour at 37°C to prevent non-specific binding.[11]

    • Wash the plate three times with PBST.

    • Add 100 µL of the primary antibody (at its optimal dilution in blocking buffer) to each well and incubate for 1 hour at 37°C.[11]

    • Wash the plate three times with PBST.

    • Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

    • Stop the reaction by adding 100 µL of stop solution.

    • Read the absorbance at 450 nm.

    • Plot the absorbance values against the peptide concentration to generate binding curves and compare the EC50 values. A lower EC50 indicates higher effective binding.[2]

2. Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of binding kinetics (ka, kd) and affinity (KD).

  • Materials:

    • SPR instrument (e.g., Biacore).

    • Streptavidin-coated sensor chip.[12][13]

    • Biotinylated peptides (with and without PEG spacer).

    • Analyte (the protein that binds to the peptide).

    • Running buffer (e.g., HBS-EP).

    • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Procedure:

    • Immobilize the biotinylated peptides (with and without PEG spacer) onto separate flow cells of the streptavidin sensor chip.

    • Inject a series of concentrations of the analyte over the sensor surface at a constant flow rate.[13]

    • Monitor the association and dissociation phases in real-time.

    • After each analyte injection, regenerate the sensor surface using the regeneration solution.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[12][13]

3. Streptavidin Pull-Down Assay for Interaction Analysis

This assay compares the efficiency of the biotinylated peptides in pulling down a target protein from a complex mixture.[14]

  • Materials:

    • Streptavidin-conjugated magnetic beads.[6][15]

    • Biotinylated peptides (with and without PEG spacer).

    • Cell lysate or protein mixture containing the target protein.

    • Binding/Wash buffer (e.g., PBS with 0.1% Tween-20).[15]

    • Elution buffer (e.g., SDS-PAGE sample buffer).

    • Magnetic rack.[15]

  • Procedure:

    • Equilibrate the streptavidin magnetic beads by washing them three times with the binding/wash buffer.[6][15]

    • Incubate the beads with the biotinylated peptides (with and without PEG spacer) for 30-60 minutes at room temperature with gentle rotation to allow for binding.[6]

    • Wash the beads three times with the binding/wash buffer to remove unbound peptides.

    • Incubate the peptide-bound beads with the cell lysate for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads five times with the binding/wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins by resuspending the beads in elution buffer and heating at 95°C for 5 minutes.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the target protein to compare the pull-down efficiency.

Visualizations

Diagram 1: The Role of a PEG Spacer in Overcoming Steric Hindrance

G cluster_0 Without PEG Spacer cluster_1 With PEG Spacer Peptide_NoSpacer Biotinylated Peptide Streptavidin_NoSpacer Streptavidin Peptide_NoSpacer->Streptavidin_NoSpacer Steric Hindrance (Inefficient Binding) Peptide_WithSpacer Biotinylated Peptide PEG_Spacer PEG Spacer Peptide_WithSpacer->PEG_Spacer Streptavidin_WithSpacer Streptavidin PEG_Spacer->Streptavidin_WithSpacer Efficient Binding

Caption: A PEG spacer reduces steric hindrance for improved binding.

Diagram 2: Experimental Workflow for Comparing Binding Affinity via ELISA

G Start Start Coat_Plate Coat plate with Streptavidin Start->Coat_Plate Add_Peptides Add biotinylated peptides (with and without PEG spacer) Coat_Plate->Add_Peptides Wash_1 Wash Add_Peptides->Wash_1 Block Block with BSA Wash_1->Block Wash_2 Wash Block->Wash_2 Add_Primary_Ab Add primary antibody Wash_2->Add_Primary_Ab Wash_3 Wash Add_Primary_Ab->Wash_3 Add_Secondary_Ab Add HRP-conjugated secondary antibody Wash_3->Add_Secondary_Ab Wash_4 Wash Add_Secondary_Ab->Wash_4 Add_Substrate Add TMB substrate Wash_4->Add_Substrate Read_Absorbance Read absorbance at 450 nm Add_Substrate->Read_Absorbance Analyze Analyze Data (Compare EC50) Read_Absorbance->Analyze

Caption: General workflow for comparing binding affinities.

Diagram 3: Logical Relationship of PEG Spacer Advantages

G cluster_properties Physicochemical Properties cluster_advantages Functional Advantages PEG_Spacer PEG Spacer Hydrophilic Hydrophilic Nature PEG_Spacer->Hydrophilic Flexible Flexible & Long Chain PEG_Spacer->Flexible Neutral Neutral Charge PEG_Spacer->Neutral Solubility Increased Solubility Hydrophilic->Solubility Non_Specific_Binding Minimized Non-Specific Binding Hydrophilic->Non_Specific_Binding Steric_Hindrance Reduced Steric Hindrance Flexible->Steric_Hindrance Neutral->Non_Specific_Binding

Caption: Properties of PEG spacers and their functional benefits.

References

Safety Operating Guide

Navigating the Safe Disposal of Fmoc-Lys(biotin-PEG4)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Fmoc-Lys(biotin-PEG4)-OH, a complex biotinylating reagent. By synthesizing information from analogous compounds and adhering to general laboratory safety principles, this document aims to be the preferred resource for ensuring safe handling and disposal, thereby building trust and providing value beyond the product itself.

Immediate Safety and Handling

Before beginning any disposal procedures, it is imperative to handle Fmoc-Lys(biotin-PEG4)-OH with the appropriate personal protective equipment (PPE). This includes safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a standard laboratory coat to prevent eye and skin contact.[1][2][3][4][5][6] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][4][6]

Based on the GHS hazard statements for Fmoc-Lys(biotin-PEG4)-OH, this compound is considered harmful if swallowed and causes skin and serious eye irritation.[7] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.[5][6]

Quantitative Data Summary

PropertyValue / InformationSource(s)
Chemical Formula C42H59N5O11S[7][8][9]
Molecular Weight 842.01 g/mol [7][8]
CAS Number 1334172-64-3[7][8][9][10]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[7]
Storage Temperature -20°C for long-term storage.[8][9]
Physical Form Typically a solid at room temperature.[11]
Biodegradability The polyethylene glycol (PEG) component is generally considered biodegradable.[12][13]

Experimental Protocol: Disposal Procedure

The proper disposal of Fmoc-Lys(biotin-PEG4)-OH requires a systematic approach to waste characterization and segregation. The following protocol provides a step-by-step methodology for its safe disposal.

Step 1: Waste Characterization

The initial and most critical step is to determine if the Fmoc-Lys(biotin-PEG4)-OH waste is mixed with any other hazardous materials.[1]

  • Uncontaminated Solid Waste: This includes expired or unused Fmoc-Lys(biotin-PEG4)-OH powder.

  • Contaminated Solid Waste: This category includes items such as weighing paper, pipette tips, gloves, and other disposable labware that have come into contact with the compound.[2][6]

  • Liquid Waste: This refers to solutions containing Fmoc-Lys(biotin-PEG4)-OH dissolved in a solvent. The nature of the solvent (e.g., aqueous, organic, halogenated) is a key determinant for the disposal route.[3][6][14]

Step 2: Waste Segregation and Collection

Proper segregation of waste streams is fundamental to safe laboratory practice.[3][15]

  • Solid Waste:

    • Collect uncontaminated and contaminated solid waste in a clearly labeled, sealed container designated for solid chemical waste.[1][3][6]

    • The label should include the full chemical name, "Fmoc-Lys(biotin-PEG4)-OH," and an indication of any other contaminants.[14] Do not mix with other waste streams.[3]

  • Liquid Waste:

    • Collect liquid waste in a dedicated, leak-proof, and chemically compatible container.[3][16]

    • The choice of container will depend on the solvent used. For example, use separate containers for halogenated and non-halogenated organic solvents.[6]

    • Clearly label the container with "Liquid waste containing Fmoc-Lys(biotin-PEG4)-OH" and list all components, including solvents and their approximate concentrations.[6][14]

    • Crucially, never dispose of chemical solutions down the drain unless specifically authorized by your institution's Environmental Health and Safety (EHS) office. [2][14][16][17][18]

Step 3: Storage and Final Disposal

  • Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[16][17][19][20] This area should be away from incompatible materials.

  • Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor.[2][16][17][20] They will ensure the waste is managed in compliance with all federal, state, and local regulations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of Fmoc-Lys(biotin-PEG4)-OH.

DisposalWorkflow start Fmoc-Lys(biotin-PEG4)-OH Waste is_mixed Is the waste mixed with hazardous substances? start->is_mixed non_hazardous Treat as Non-Hazardous Chemical Waste is_mixed->non_hazardous No hazardous Treat as Hazardous Waste is_mixed->hazardous Yes waste_form Solid or Liquid Waste? non_hazardous->waste_form hazardous->waste_form solid_waste Collect in a labeled, sealed container for solid chemical waste. waste_form->solid_waste Solid liquid_waste Aqueous or Organic Solvent? waste_form->liquid_waste Liquid storage Store waste container in a designated Satellite Accumulation Area. solid_waste->storage aqueous_solution Consult institutional EHS policy. May be approved for drain disposal (with copious amounts of water) or collected as liquid waste. liquid_waste->aqueous_solution Aqueous organic_solvent Collect in a labeled, sealed container for liquid chemical waste. liquid_waste->organic_solvent Organic aqueous_solution->storage organic_solvent->storage disposal Arrange for pickup and disposal via EHS or licensed contractor. storage->disposal

Caption: Disposal decision workflow for Fmoc-Lys(biotin-PEG4)-OH.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of Fmoc-Lys(biotin-PEG4)-OH, fostering a secure research environment and upholding environmental responsibility. Always prioritize consulting your institution's specific EHS guidelines, as they are the ultimate authority for chemical waste management in your facility.

References

Safeguarding Your Research: Essential Protocols for Handling Fmoc-Lys(biotin-PEG4)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to both personal well-being and the integrity of experimental outcomes. This document provides a comprehensive guide to the safe handling, operational procedures, and disposal of Fmoc-Lys(biotin-PEG4)-OH, a specialized amino acid derivative commonly used in peptide synthesis. Adherence to these protocols will minimize risks and streamline your laboratory workflow.

Fmoc-Lys(biotin-PEG4)-OH is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Therefore, stringent safety measures are necessary to prevent accidental exposure.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling Fmoc-Lys(biotin-PEG4)-OH and associated reagents.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesMust be worn at all times in the laboratory to protect against splashes of the chemical or solvents.
Hand Protection Nitrile GlovesTo be worn when handling the solid compound and solutions. Change gloves immediately if they become contaminated. For prolonged contact, consider double-gloving.
Body Protection Laboratory CoatA full-length lab coat is required to protect skin and clothing from potential spills.
Respiratory Fume HoodAll handling of the solid powder and any procedures involving volatile solvents (e.g., DMF, piperidine) must be conducted in a certified chemical fume hood to prevent inhalation.

Operational Plan: From Receipt to Reaction

A systematic approach to handling Fmoc-Lys(biotin-PEG4)-OH is crucial for safety and experimental reproducibility. The following workflow outlines the key steps from receiving the compound to its use in a synthesis protocol.

cluster_receiving Receiving & Storage cluster_preparation Preparation for Use cluster_reaction Use in Synthesis receive Receive Package inspect Inspect for Damage receive->inspect store Store at -20°C inspect->store equilibrate Equilibrate to Room Temp store->equilibrate weigh Weigh in Fume Hood equilibrate->weigh dissolve Dissolve in Solvent (e.g., DMF) weigh->dissolve synthesis Solid-Phase Peptide Synthesis dissolve->synthesis deprotection Fmoc Deprotection (Piperidine/DMF) synthesis->deprotection cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Collection cluster_final_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Weighing Paper, Tips) solid_container Labeled Solid Waste Bag solid_waste->solid_container liquid_waste Liquid Waste (Piperidine/DMF, Solvents) liquid_container Labeled Halogenated or Non-Halogenated Waste Container liquid_waste->liquid_container pickup Arrange for Professional Chemical Waste Disposal solid_container->pickup liquid_container->pickup

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.